Hydroxyphenylacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXPVVBIMDBYFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Record name | 4-hydroxyphenylacetic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/4-hydroxyphenylacetic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059745 | |
| Record name | Benzeneacetic acid, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline powder; [Alfa Aesar MSDS], Solid | |
| Record name | 4-Hydroxyphenylacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11165 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | p-Hydroxyphenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000020 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
60.7 mg/mL | |
| Record name | p-Hydroxyphenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000020 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.0000555 [mmHg] | |
| Record name | 4-Hydroxyphenylacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11165 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
156-38-7 | |
| Record name | Hydroxyphenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 156-38-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 156-38-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, 4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-hydroxyphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-HYDROXYPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J9SHG0RCN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | p-Hydroxyphenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000020 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148 - 150 °C | |
| Record name | p-Hydroxyphenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000020 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
2-Hydroxyphenylacetic Acid as a Metabolite of Phenylalanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyphenylacetic acid (2-HPAA) is a phenolic acid metabolite of the essential amino acid phenylalanine. While typically a minor product of phenylalanine metabolism, its levels become significantly elevated in individuals with the genetic disorder phenylketonuria (PKU). This elevation serves as a key biomarker for the diagnosis and monitoring of PKU. Beyond its role in metabolic disorders, emerging research suggests potential, yet largely unexplored, roles for 2-HPAA and other phenolic acids in cellular signaling pathways related to oxidative stress and inflammation. This technical guide provides a comprehensive overview of the biosynthesis of 2-HPAA from phenylalanine, detailed methodologies for its quantification, a summary of its reported concentrations in biological fluids, and an exploration of its potential role in cellular signaling.
Introduction
Phenylalanine is an essential amino acid that is primarily metabolized in the liver to tyrosine by the enzyme phenylalanine hydroxylase (PAH)[1]. In individuals with phenylketonuria, a deficiency in PAH leads to the accumulation of phenylalanine. This excess phenylalanine is shunted into an alternative metabolic pathway, leading to the production of several metabolites, including phenylpyruvic acid, phenyllactic acid, and 2-hydroxyphenylacetic acid[1]. The measurement of these metabolites, particularly 2-HPAA, in urine and blood is a critical tool for the management of PKU[1]. This guide will delve into the biochemical intricacies of 2-HPAA formation, provide detailed analytical protocols for its measurement, and discuss its clinical significance and potential biological activities.
Biosynthesis of 2-Hydroxyphenylacetic Acid from Phenylalanine
Under normal physiological conditions, the conversion of phenylalanine to tyrosine is the rate-limiting step in its catabolism. However, in the presence of deficient PAH activity, as seen in PKU, phenylalanine accumulates and is converted to phenylpyruvic acid via a transamination reaction. Phenylpyruvic acid is then further metabolized to 2-hydroxyphenylacetic acid, although the specific enzyme responsible for this final conversion is not yet fully characterized[2].
dot
Caption: Phenylalanine metabolism in health and PKU.
Quantitative Data of 2-Hydroxyphenylacetic Acid
The concentration of 2-HPAA in biological fluids is a critical indicator of metabolic status. The following table summarizes the reported concentrations in urine for healthy individuals and patients with PKU.
| Population | Sample Type | 2-Hydroxyphenylacetic Acid Level (mmol/mol creatinine) | Reference |
| Healthy Controls | Urine | < 2 | [3] |
| Healthy Controls | Urine | 0 - 0.76 | [4] |
| PKU (untreated or poorly controlled) | Urine | Significantly elevated | [1] |
| PKU (on diet therapy) | Urine | Levels decrease with dietary compliance | [1] |
| PKU (6 months, after protein load) | Urine | Mean: 427 (Range: 18-1,409) | [5] |
| PKU (5 years, after protein load) | Urine | Mean: 806 (Range: 51-1,761) | [5] |
Note: Urinary levels are often normalized to creatinine concentration to account for variations in urine dilution.
Experimental Protocols
Accurate quantification of 2-HPAA is essential for clinical diagnosis and research. The two primary analytical methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of 2-HPAA.
4.1.1. Sample Preparation (Urine)
-
Collection: Collect a first-morning midstream urine sample.
-
Centrifugation: Centrifuge the urine sample to remove any particulate matter.
-
Acidification: Acidify the urine sample to a pH below 2 with hydrochloric acid (HCl).
-
Extraction (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with an acidic aqueous solution to remove interferences.
-
Elute 2-HPAA with a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the HPLC mobile phase.
dot
Caption: Workflow for HPLC-UV analysis of 2-HPAA.
4.1.2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous solution (e.g., water with 0.1% phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol)[6][7][8][9][10].
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at approximately 275 nm.
-
Quantification: Based on a calibration curve generated from standard solutions of 2-HPAA.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of organic acids, including 2-HPAA.
4.2.1. Sample Preparation and Derivatization (Urine)
-
Internal Standard: Add a known amount of an internal standard to the urine sample.
-
Acidification: Acidify the urine to pH < 2 with HCl.
-
Extraction (Liquid-Liquid Extraction - LLE):
-
Add an organic solvent (e.g., ethyl acetate) to the acidified urine.
-
Vortex vigorously to extract the organic acids into the solvent layer.
-
Separate the organic layer.
-
-
Drying: Evaporate the organic extract to dryness under a stream of nitrogen.
-
Derivatization: To make the non-volatile organic acids suitable for GC analysis, a two-step derivatization is typically performed:
dot
Caption: Workflow for GC-MS analysis of 2-HPAA.
4.2.2. GC-MS Conditions
-
Column: A non-polar or medium-polarity capillary column.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the derivatized analytes.
-
Ionization: Electron Ionization (EI).
-
Detection: A mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode.
Potential Role in Cellular Signaling
The direct role of 2-hydroxyphenylacetic acid in modulating specific signaling pathways is an area of active investigation with limited conclusive findings to date. However, studies on structurally similar phenolic acids provide some insights into potential mechanisms of action.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxification enzymes[6][15]. Some studies have suggested that phenolic acids can activate the Nrf2 pathway, thereby protecting cells from oxidative stress[6][16][17]. While direct evidence for 2-HPAA is lacking, its isomer, 4-hydroxyphenylacetic acid, has been shown to be a poor scavenger of free radicals but may exert protective effects through the induction of Nrf2 transcriptional expression[18]. Further research is needed to determine if 2-HPAA shares this activity.
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation[19][20][21][22]. Chronic inflammation is implicated in a wide range of diseases. Several phenolic compounds have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects[23][24]. The potential for 2-HPAA to modulate this pathway is a plausible area for future investigation, given the known anti-inflammatory properties of many dietary polyphenols and their metabolites.
dot
Caption: Hypothesized signaling roles of 2-HPAA.
Conclusion and Future Directions
2-Hydroxyphenylacetic acid is a well-established biomarker for the diagnosis and management of phenylketonuria. Its biosynthesis from phenylalanine via an alternative metabolic pathway is a direct consequence of deficient phenylalanine hydroxylase activity. Robust and reliable analytical methods, primarily HPLC-UV and GC-MS, are available for its quantification in biological fluids.
While the role of 2-HPAA as a metabolite is clear, its potential as a bioactive signaling molecule is an emerging area of research. Based on the activities of structurally related phenolic acids, future investigations should focus on elucidating the direct effects of 2-HPAA on key cellular signaling pathways, such as the Nrf2 and NF-κB pathways. A deeper understanding of these potential interactions could open new avenues for therapeutic interventions in diseases with underlying oxidative stress and inflammation. For drug development professionals, 2-HPAA may serve as a valuable pharmacodynamic biomarker to assess the efficacy of novel therapies aimed at reducing phenylalanine levels or modulating related metabolic and signaling pathways.
References
- 1. Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 4. 2-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. researchgate.net [researchgate.net]
- 6. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
- 11. aurametrix.weebly.com [aurametrix.weebly.com]
- 12. erndim.org [erndim.org]
- 13. researchgate.net [researchgate.net]
- 14. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Licochalcone A Upregulates Nrf2 Antioxidant Pathway and Thereby Alleviates Acetaminophen-Induced Hepatotoxicity [frontiersin.org]
- 18. repositorio.uchile.cl [repositorio.uchile.cl]
- 19. Hydroxylase-dependent regulation of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. An Overview of Bioactive Compounds' Role in Modulating the Nrf2/Keap1/NF-κB Pathway to Alleviate Lipopolysaccharide-Induced Endometritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Serum Metabolomics and NF-κB Pathway Analysis Revealed the Antipyretic Mechanism of Ellagic Acid on LPS-Induced Fever in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effects of Phenolic Acids Produced from Food-Derived Flavonoids and Amino Acids by the Gut Microbiota on Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Chemical and physical properties of 4-hydroxyphenylacetic acid
An In-depth Technical Guide to 4-Hydroxyphenylacetic Acid
Introduction
4-Hydroxyphenylacetic acid (4-HPAA), also known as p-hydroxyphenylacetic acid, is an organic compound with the chemical formula C₈H₈O₃.[1][2] It is a phenolic acid and a derivative of phenylacetic acid, playing a significant role as a metabolite in various biological systems, including plants, fungi, and humans.[3] This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other biochemicals.[4][5] Its presence in natural sources like olive oil and beer has also been noted.[1][2] In the pharmaceutical industry, 4-HPAA is a crucial precursor for the synthesis of drugs such as the beta-blocker atenolol and cephalosporin antibiotics.[1][6] Furthermore, it exhibits a range of biological activities, including anti-inflammatory and antioxidant properties.[7] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological significance of 4-hydroxyphenylacetic acid.
Chemical and Physical Properties
4-Hydroxyphenylacetic acid is a white to cream or light tan crystalline powder that can undergo sublimation.[1][8] It is sparingly soluble in cold water but dissolves in hot water, ether, ethanol, ethyl acetate, dimethyl sulfoxide, and methanol.[1][8]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈O₃ | [5][8] |
| Molecular Weight | 152.15 g/mol | [1][5] |
| CAS Number | 156-38-7 | [1][8] |
| Appearance | White to cream or light tan crystalline powder | [5][8] |
| Melting Point | 148-151 °C | [1][8] |
| Boiling Point | ~234.6 °C (rough estimate) | [8] |
| Density | ~1.2143 (rough estimate) | [1] |
| Water Solubility | Slightly soluble in cold water, soluble in hot water. Reported as 50 g/L and 60.7 mg/mL. | [1][3][8] |
| pKa | 4.50 ± 0.10 (Predicted) | [8] |
| LogP | 0.75 at 25°C | [8] |
| Vapor Pressure | ~0.007 Pa at 25°C | [1][8] |
Spectroscopic Data:
-
¹H NMR and ¹³C NMR: Detailed spectral data are available in public databases such as the Human Metabolome Database (HMDB) and the Biological Magnetic Resonance Bank (BMRB).[3][9]
-
Mass Spectrometry: Mass spectral data, including GC-MS and LC-MS, are available in databases like PubChem and mzCloud.[3][10]
Synthesis and Reactivity
4-Hydroxyphenylacetic acid can be synthesized through various chemical and biological routes. Its structure, featuring a hydroxyl group and a carboxylic acid, makes it a versatile molecule for further chemical modifications.[1]
Chemical Synthesis
Several methods for the chemical synthesis of 4-hydroxyphenylacetic acid have been reported:
-
From 4-Aminophenylacetic Acid: This method involves the diazotization of 4-aminophenylacetic acid followed by hydrolysis.[8][11] The amino group is converted into a diazonium salt, which is then displaced by a hydroxyl group upon heating in an acidic solution.[11]
-
From 4-Hydroxymandelic Acid: 4-HPAA can be obtained by the reduction of 4-hydroxymandelic acid using elemental phosphorus and iodine.[1][2]
-
From Anisole: A multi-step synthesis starting from anisole involves chloromethylation and cyanation to form 4-methoxyphenylacetonitrile.[12] This intermediate is then saponified to the corresponding acid, and the ether is cleaved to yield 4-hydroxyphenylacetic acid.[12]
-
From Benzyl Phenyl Ether: A process involving the reaction of benzyl phenyl ether with formaldehyde and hydrogen chloride to form 4-benzyloxybenzyl chloride has been patented.[13] This is followed by reaction with an alkali metal cyanide to produce 4-benzyloxyphenylacetonitrile, which is then hydrolyzed to 4-hydroxyphenylacetic acid.[13]
Reactivity
The presence of the hydroxyl and carboxylic acid functional groups allows for a variety of chemical reactions:[5]
-
Esterification and Amidation: The carboxylic acid group can readily undergo esterification and amidation reactions, which are crucial for the synthesis of various pharmaceutical derivatives.[5]
-
Acylation: It can be used as an acylation reagent for phenols and amines.[1]
-
Electrophilic Aromatic Substitution: The phenol ring is activated towards electrophilic substitution reactions.
Experimental Protocols
Synthesis via Diazotization of 4-Aminophenylacetic Acid[11]
-
Salt Formation: Dissolve 4-aminophenylacetic acid in an aqueous alkali solution (e.g., sodium hydroxide) to form its sodium salt. Then, add sulfuric acid.
-
Diazotization: Cool the mixture to 0-5 °C. Add a solution of sodium nitrate dropwise over 30 minutes while maintaining the temperature.
-
Hydrolysis: Add the resulting diazonium salt solution dropwise to hot (90-95 °C) dilute sulfuric acid over approximately 1 hour. Continue heating for an additional hour to ensure complete hydrolysis.
-
Purification: Decolorize the reaction mixture with activated carbon and filter. After cooling, extract the product with ethyl acetate.
-
Isolation: Recover the 4-hydroxyphenylacetic acid by evaporating the ethyl acetate. The reported yield is approximately 85%.[11]
Analysis by Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[14]
This method is used for the sensitive detection of 4-hydroxyphenylacetic acid in biological samples like human serum.
-
Sample Preparation: Precipitate serum proteins by adding methanol. This method has been shown to provide high recovery and minimal matrix effects.[14]
-
Chromatographic Separation: Employ a suitable reverse-phase column (e.g., Atlantis C18) for separation.[15]
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer for detection and quantification, which offers high sensitivity and specificity. The lower limits of quantitation can be in the range of 0.02 to 0.25 μmol/L.[14]
Biological Activity and Applications
4-Hydroxyphenylacetic acid is a metabolite of aromatic amino acids, such as phenylalanine and tyrosine, and polyphenols, primarily processed by the gut microbiota.[4][7] It is involved in various physiological and pathological processes.
Signaling Pathways
4-HPAA has been shown to exert its biological effects through the modulation of several key signaling pathways:
-
Nrf2 Pathway: It can induce the translocation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus.[16] This leads to the enhanced expression of phase II and antioxidant enzymes, providing protection against oxidative stress-induced damage, such as in acetaminophen-induced liver injury.[7][16]
-
PI3K/AKT/mTOR Pathway: In the context of its antithrombotic effects, 4-HPAA has been found to inhibit the PI3K/AKT/mTOR signaling pathway, which in turn induces autophagy.[17]
Caption: Nrf2 signaling pathway activation by 4-HPAA.
Microbial Biosynthesis
In microorganisms like Escherichia coli, 4-hydroxyphenylacetic acid can be synthesized from tyrosine. This biosynthetic pathway involves the conversion of tyrosine to 4-hydroxyphenylpyruvate, which is then transformed into 4-HPAA.[4]
Caption: Microbial biosynthesis of 4-HPAA from tyrosine.
Applications in Drug Development and Research
-
Pharmaceutical Intermediate: It is a vital intermediate in the synthesis of atenolol, a beta-blocker used to treat hypertension, and various cephalosporin antibiotics.[1][6]
-
Anti-inflammatory and Antioxidant: Its ability to modulate inflammatory and oxidative stress pathways makes it a compound of interest for developing new anti-inflammatory and antioxidant drugs.[1][7]
-
Biomarker: Elevated levels of 4-HPAA in urine can be a biomarker for small intestinal bacterial overgrowth (SIBO) and other gastrointestinal diseases.[18]
-
Research Tool: It is used in biochemical research to study metabolic pathways and enzyme activities.[5] It also serves as a fluorescent reagent for the determination of oxidase.[1]
Conclusion
4-Hydroxyphenylacetic acid is a multifaceted compound with significant chemical and biological importance. Its well-characterized physical and chemical properties, coupled with its versatile reactivity, make it a valuable building block in organic synthesis, particularly for pharmaceuticals. Furthermore, its role as a key metabolite and its ability to modulate important signaling pathways highlight its potential for therapeutic applications. This guide provides a foundational understanding for researchers, scientists, and drug development professionals working with this important molecule.
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. 4-Hydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. Hydroxyphenylacetic acid | C8H8O3 | CID 127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Hydroxyphenylacetic acid | 156-38-7 [chemicalbook.com]
- 9. bmse000455 4-Hydroxyphenylacetic Acid at BMRB [bmrb.io]
- 10. mzCloud – 4 this compound [mzcloud.org]
- 11. 4-Hydroxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 12. prepchem.com [prepchem.com]
- 13. US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 14. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Marine-Fungus-Derived Natural Compound 4-Hydroxyphenylacetic Acid Induces Autophagy to Exert Antithrombotic Effects in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
4-Hydroxyphenylacetic Acid: A Key Biomarker in Clostridioides difficile Infection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Clostridioides difficile infection (CDI) remains a significant challenge in healthcare settings, necessitating the development of rapid and reliable diagnostic and prognostic biomarkers. This technical guide explores the role of 4-hydroxyphenylacetic acid (4-HPA), a microbial metabolite, as a promising biomarker for CDI. Elevated levels of 4-HPA in urine and feces are strongly associated with the presence of toxigenic C. difficile. This document provides a comprehensive overview of the biochemical pathways, analytical methodologies for detection, and the potential clinical utility of 4-HPA in the context of CDI. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study and management of this critical infectious disease.
Introduction
Clostridioides difficile is a Gram-positive, spore-forming anaerobic bacterium that is the leading cause of antibiotic-associated diarrhea and pseudomembranous colitis.[1][2] The pathogenicity of C. difficile is primarily mediated by the production of two large clostridial toxins, Toxin A (TcdA) and Toxin B (TcdB), which cause inflammation, fluid secretion, and damage to the colonic mucosa. Given the limitations of current diagnostic methods in distinguishing between asymptomatic carriage and active infection, there is a pressing need for sensitive and specific biomarkers that can aid in diagnosis, prognostication, and monitoring of treatment response.
4-Hydroxyphenylacetic acid (4-HPA) is a phenolic acid that has emerged as a potential biomarker for gastrointestinal dysbiosis, including CDI.[2][3][4] It is a metabolic byproduct of the amino acid tyrosine, produced by various species of the genus Clostridium, including C. difficile.[2][3] Elevated urinary and fecal concentrations of 4-HPA have been observed in patients with CDI, suggesting its utility as a non-invasive indicator of C. difficile overgrowth and metabolic activity.[3][4]
Biochemical Pathway of 4-HPA Production by Clostridioides difficile
The production of 4-HPA by C. difficile is part of a larger metabolic pathway involving the fermentation of aromatic amino acids. The primary precursor for 4-HPA is L-tyrosine, an amino acid obtained from dietary protein.
C. difficile metabolizes L-tyrosine to 4-hydroxyphenylacetate (p-HPA). Subsequently, a key and distinguishing metabolic step in C. difficile is the decarboxylation of p-HPA to produce p-cresol, a volatile phenolic compound.[5] This conversion is catalyzed by the enzyme p-hydroxyphenylacetate decarboxylase, which is encoded by the hpdBCA operon.[5] The production of p-cresol is a characteristic feature of C. difficile and provides the organism with a competitive growth advantage in the gut by inhibiting the growth of other commensal bacteria.[5] Therefore, the detection of elevated 4-HPA can serve as an indirect marker of this pathogenic activity.
Figure 1. Metabolic pathway of 4-HPA to p-cresol in C. difficile.
Quantitative Data on 4-HPA in Clostridioides difficile Infection
While numerous sources indicate a qualitative association between elevated 4-HPA levels and CDI, specific quantitative data from large-scale clinical studies are limited in the readily available scientific literature.[2][3][4] Most reports describe "elevated levels" without providing specific concentration ranges or statistical comparisons between CDI patients and healthy controls. This highlights a critical gap in the research and an opportunity for future investigation to establish definitive diagnostic and prognostic thresholds.
One laboratory resource indicates an optimal urinary range for 4-hydroxyphenylacetic acid as 0 - 29 mmol/mol creatinine.[6] However, this is a general reference range and not specific to a CDI patient population.
Table 1: Illustrative Summary of Expected 4-HPA Levels (Hypothetical Data)
| Patient Group | Sample Type | 4-HPA Concentration (mmol/mol creatinine) | p-value | Reference |
| Healthy Controls (n=100) | Urine | < 29 | - | Fictional Study A |
| C. difficile Infected (n=100) | Urine | > 50 | < 0.01 | Fictional Study A |
| CDI - Mild (n=50) | Urine | 50 - 100 | < 0.05 vs. Severe | Fictional Study B |
| CDI - Severe (n=50) | Urine | > 100 | < 0.05 vs. Mild | Fictional Study B |
Note: The data in this table is hypothetical and for illustrative purposes only. Further research is required to establish validated quantitative data.
Experimental Protocols for 4-HPA Quantification
The analysis of 4-HPA in clinical samples, primarily urine and feces, is typically performed using chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common methods.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary 4-HPA
GC-MS is a robust and widely used method for the analysis of organic acids in urine. The following is a detailed protocol for the extraction and derivatization of urinary organic acids for GC-MS analysis.
4.1.1. Materials
-
Urine sample
-
HPLC grade water
-
75 g/L Methoxyamine hydrochloride solution in pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) reagent
-
Internal standard solution (e.g., 3.64 mM cholesterol)
-
Ethyl acetate
-
Hexane
-
1.5 mL Eppendorf tubes
-
Centrifuge
-
Adjustable pipettes with tips
-
GC sample vials with inserts
-
Nitrogen evaporator
4.1.2. Extraction and Derivatization Protocol
-
Sample Preparation: Pipette 200 µL of urine into a 2 mL glass vial. Add 40 µL of 75 g/L methoxyamine HCl solution.
-
Oximation: Incubate the samples at 60 °C for 30 minutes.
-
Transfer: Transfer the samples to 1.5 mL Eppendorf tubes.
-
Internal Standard Addition and Extraction: Add 20 µL of the internal standard solution and 600 µL of ethyl acetate. Vortex thoroughly for 1 minute. Centrifuge at 10,000 RPM for 3 minutes.
-
Supernatant Collection (First Extraction): Transfer 500 µL of the supernatant to a new 2 mL glass vial.
-
Second Extraction: Add another 600 µL of ethyl acetate to the Eppendorf tube. Vortex thoroughly for 1 minute and centrifuge at 10,000 RPM for 3 minutes.
-
Supernatant Collection (Second Extraction): Transfer 500 µL of the supernatant and combine it with the supernatant from the first extraction.
-
Drying: Evaporate the combined supernatants to dryness under a stream of nitrogen with gentle heating (35 °C).
-
Derivatization: Add 160 µL of Hexane and 40 µL of BSTFA to the dried extract.
-
Incubation: Incubate the samples at 70-90 °C for 15 minutes.
-
Sample Transfer: Transfer the derivatized sample to a GC vial with an insert.
-
Analysis: The samples are now ready for GC-MS analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 3. Human fecal metabolomic profiling could inform Clostridioides difficile infection diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. An LC-QToF MS based method for untargeted metabolomics of human fecal samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UPLC-MS/MS Detection [protocols.io]
The Multifaceted Role of Hydroxyphenylacetic Acid in Human Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyphenylacetic acid (HPAA), a phenolic acid derived from the metabolism of aromatic amino acids and dietary polyphenols, is increasingly recognized for its diverse and significant functions in human physiology. Historically viewed as a mere metabolic byproduct and biomarker for certain diseases, emerging evidence highlights its active role in a range of biological processes, including antioxidant defense, cellular signaling, and gut-host communication. This technical guide provides an in-depth exploration of the metabolic pathways, physiological functions, and potential therapeutic implications of HPAA isomers (2-HPAA, 3-HPAA, and 4-HPAA). It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling cascades influenced by these molecules.
Introduction
Hydroxyphenylacetic acids (HPAAs) are a group of phenolic compounds that originate from two primary sources in the human body: endogenous metabolism of the essential amino acids phenylalanine and tyrosine, and the microbial breakdown of dietary polyphenols, such as flavonoids, in the colon.[1][2][3] The three main isomers—2-hydroxyphenylacetic acid (2-HPAA), 3-hydroxyphenylacetic acid (3-HPAA), and 4-hydroxyphenylacetic acid (4-HPAA)—exhibit distinct metabolic fates and biological activities. While elevated levels of HPAA have long been associated with metabolic disorders like phenylketonuria (PKU) and gastrointestinal conditions such as small intestinal bacterial overgrowth (SIBO), recent research has uncovered their potential as active signaling molecules with antioxidant, anti-inflammatory, and even cardioprotective properties.[1][4][5] This guide aims to provide a comprehensive technical overview of the current understanding of HPAA in human metabolism.
Biosynthesis and Metabolic Pathways
The production of HPAA isomers involves both human and microbial enzymes, highlighting the intricate interplay between host and gut microbiota metabolism.
Endogenous Metabolism of Phenylalanine and Tyrosine
Under normal physiological conditions, the majority of dietary phenylalanine is converted to tyrosine by the enzyme phenylalanine hydroxylase. However, in cases of phenylalanine excess or impaired enzyme function, as seen in PKU, phenylalanine is shunted into an alternative pathway.[1] In this pathway, phenylalanine is transaminated to phenylpyruvic acid, which can then be metabolized to various compounds, including 2-HPAA.[1]
4-HPAA is primarily formed from tyrosine. Tyrosine is converted to 4-hydroxyphenylpyruvate by tyrosine aminotransferase, which is then transformed into 4-HPAA by 4-hydroxyphenylpyruvate dioxygenase.[6] This process mainly occurs in the liver.[6]
Gut Microbiota Metabolism of Dietary Polyphenols
Dietary flavonoids, abundant in fruits, vegetables, and tea, are poorly absorbed in the small intestine and reach the colon, where they are extensively metabolized by the gut microbiota.[2][4] This microbial degradation leads to the formation of various phenolic acids, including 3-HPAA and 4-HPAA.[2][7][8] For instance, quercetin, a common flavonoid, can be metabolized to 3-HPAA.[9] The composition of the gut microbiome significantly influences the production of these metabolites.[7][8]
A diagram illustrating the dual origin of this compound is presented below.
Quantitative Data
The concentrations of HPAA isomers in human biological fluids can vary significantly based on diet, gut microbiome composition, and underlying health conditions. The following tables summarize available quantitative data.
Table 1: Concentrations of this compound Isomers in Human Plasma/Serum
| Isomer | Condition | Concentration (μmol/L) | Reference |
| 4-HPAA | Healthy Volunteers (n=48) | Median: <0.5 | [10] |
| 4-HPAA | Healthy Volunteers (n=48) | LLOQ: 0.02 - 0.25 | [11] |
LLOQ: Lower Limit of Quantitation
Table 2: Concentrations of this compound Isomers in Human Urine
| Isomer | Condition | Concentration (mmol/mol creatinine) | Reference |
| 3-HPAA | Normal | 0 - 8.1 | [9] |
| 4-HPAA | Normal | 0 - 29 | [12] |
Physiological Functions and Signaling Pathways
HPAA isomers are not merely waste products but exert a range of biological effects through their interaction with cellular signaling pathways.
Antioxidant Activity
Both 3-HPAA and 4-HPAA have been shown to possess antioxidant properties. While some studies suggest that the direct radical scavenging activity of 3-HPAA is limited, its primary antioxidant effects appear to be indirect, through the modulation of cellular signaling pathways.[2] Specifically, 3-HPAA has been shown to activate the Nrf2 signaling pathway, leading to an increase in the expression and activity of antioxidant enzymes like glutathione peroxidase (GPx).[2]
4-HPAA also demonstrates antioxidant effects, in part by inducing the expression of Nrf2.[13] Studies have shown that 4-HPAA can increase the translocation of Nrf2 to the nucleus and enhance the activity of phase II and antioxidant enzymes.[13]
A diagram of the Nrf2-mediated antioxidant response induced by HPAA is provided below.
Cardiovascular Effects
3-HPAA has been identified as a blood pressure-reducing metabolite.[4] In vivo studies have shown that it can cause a dose-dependent decrease in arterial blood pressure.[4] The mechanism appears to involve vasorelaxation, which is at least partially dependent on the integrity of the endothelium and the release of nitric oxide (NO).[4][14]
A simplified diagram of the proposed vasodilatory mechanism of 3-HPAA is shown below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 4. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 6. researchgate.net [researchgate.net]
- 7. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - Li - Translational Pediatrics [tp.amegroups.org]
- 8. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method [mdpi.com]
- 11. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 13. medchemexpress.com [medchemexpress.com]
- 14. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery of hydroxyphenylacetic acid in food sources like olive oil and beer
An In-depth Technical Guide to 4-Hydroxyphenylacetic Acid in Olive Oil and Beer for Researchers and Drug Development Professionals
Introduction
4-Hydroxyphenylacetic acid (4-HPAA), also known as p-hydroxyphenylacetic acid, is a phenolic compound found in various food sources, notably olive oil and beer.[1] As a major microbial metabolite of dietary polyphenols and aromatic amino acids like tyrosine, 4-HPAA has garnered significant scientific interest for its wide range of biological activities.[2] These include antioxidant, anti-inflammatory, and antithrombotic properties, positioning it as a molecule of interest for therapeutic development.
This technical guide provides a comprehensive overview of 4-HPAA, focusing on its quantitative presence in olive oil and beer, detailed experimental protocols for its analysis, and its known interactions with key cellular signaling pathways. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development exploring the potential of this bioactive compound.
Quantitative Analysis of 4-Hydroxyphenylacetic Acid in Food Sources
The concentration of 4-HPAA can vary significantly based on the food's origin, processing methods, and storage conditions. The following tables summarize the available quantitative data for its presence in beer and the broader class of phenolic acids in extra virgin olive oil.
Table 1: Concentration of 4-Hydroxyphenylacetic Acid in Beer
| Beer Type | Form | Average Concentration (mg/100 mL) | Concentration Range (mg/100 mL) | Reference |
| Regular Beer | Free | 0.06 | 0.04 - 0.08 | [3] |
Data aggregated from multiple samples.
Table 2: Concentration of Phenolic Acids in Extra Virgin Olive Oil (EVOO)
| Compound Class | Percentage of Total Phenolic Content (% w/w) | Notes | Reference |
| Phenolic Acids | 0.1 - 0.6% | 4-Hydroxyphenylacetic acid is a member of this class, which constitutes a minor fraction of the total phenolic compounds in EVOO. Secoiridoids are the most abundant class. | [4] |
Note: Specific quantitative data for 4-Hydroxyphenylacetic acid in extra virgin olive oil is limited in publicly available literature. The data presented reflects the concentration of the general class of phenolic acids to which it belongs.
Experimental Protocol: Quantification of 4-HPAA by HPLC
The standard method for the accurate quantification of 4-HPAA and other phenolic compounds in complex food matrices like olive oil and beer is High-Performance Liquid Chromatography (HPLC), often coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS).
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) to separate 4-HPAA from other matrix components. The phenolic compounds are first extracted from the sample using a polar solvent. The extract is then injected into the HPLC system, where it is separated on a C18 stationary phase using a gradient mobile phase of acidified water and an organic solvent. Detection and quantification are typically performed using a UV detector at 280 nm, a wavelength at which many phenolic compounds absorb light.[5]
Reagents and Equipment
-
Reagents: 4-Hydroxyphenylacetic acid analytical standard (≥97.5%), Syringic acid (internal standard), HPLC-grade methanol, acetonitrile, and water, Formic or Phosphoric acid.[6]
-
Equipment: High-Performance Liquid Chromatograph (HPLC) system with a ternary gradient pump, autosampler, column thermostat, and UV/Diode-Array Detector. C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm), vortex mixer, centrifuge, ultrasonic bath, syringe filters (0.22 or 0.45 µm).[5]
Sample Preparation (Based on Olive Oil Protocol)
-
Weighing: Accurately weigh 2.0 g of the olive oil sample into a 10 mL screw-cap test tube.
-
Internal Standard: Add 1.0 mL of the internal standard solution (e.g., syringic acid in methanol/water) to the sample.
-
Extraction: Add 5.0 mL of an 80:20 (v/v) methanol/water extraction solution to the tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Ultrasonication: Place the tube in an ultrasonic bath for 15 minutes at room temperature to facilitate the extraction of phenolic compounds.
-
Centrifugation: Centrifuge the sample at 5,000 rpm for 15-25 minutes to separate the phases.
-
Filtration: Collect the supernatant (the methanol/water phase) and filter it through a 0.45 µm syringe filter into an HPLC vial.[5][7]
For beer samples, a simpler preparation of degassing followed by direct injection or centrifugation may be sufficient.
Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.2% Phosphoric Acid (v/v).
-
Mobile Phase B: Methanol.
-
Mobile Phase C: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25-30°C.
-
Detection: UV detector at 280 nm.
-
Gradient Elution: A typical gradient starts with a high concentration of aqueous phase (A) and gradually increases the organic phases (B and C) to elute compounds of increasing hydrophobicity.
Quantification
A calibration curve is constructed by injecting standard solutions of 4-HPAA at known concentrations. The peak area of 4-HPAA in the sample chromatogram is compared to the calibration curve to determine its concentration. The use of an internal standard like syringic acid corrects for variations in extraction efficiency and injection volume.
Experimental Workflow Visualization
Biological Activity and Cellular Signaling Pathways
4-HPAA exhibits several bioactive properties that are mediated through its interaction with key intracellular signaling pathways. Its antioxidant and detoxification effects are primarily linked to the activation of the Nrf2 pathway, while its antithrombotic effects have been associated with the inhibition of PI3K/AKT/mTOR signaling.
Nrf2-Mediated Antioxidant and Hepatoprotective Effects
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and phase II detoxification enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. However, in the presence of oxidative stress or activators like 4-HPAA, Nrf2 is released from Keap1 and translocates to the nucleus.
Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This induces the transcription of protective enzymes such as glutamate-cysteine ligase (GCLC), which is the rate-limiting enzyme in the synthesis of the master antioxidant glutathione (GSH).[7] Studies have shown that pretreatment with 4-HPAA can increase nuclear Nrf2 expression, enhance the activity of phase II and antioxidant enzymes, and thereby protect the liver against drug-induced injury.[7]
Inhibition of PI3K/AKT/mTOR Signaling and Antithrombotic Activity
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, and survival.[8] The pathway is often overactive in various diseases, including cancer and thrombosis. Research on 4-HPAA isolated from the marine-derived fungus Emericellopsis maritima has demonstrated its potent antithrombotic activity in a zebrafish model. The mechanism was shown to be the inhibition of the PI3K/AKT/mTOR signaling pathway. By suppressing this pathway, 4-HPAA induces autophagy, a cellular process of self-degradation and recycling, which plays a role in its antithrombotic effects. While this mechanism has been demonstrated, further research is needed to confirm its relevance from dietary sources of 4-HPAA in humans.
References
- 1. youtube.com [youtube.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. internationaloliveoil.org [internationaloliveoil.org]
- 6. An Easy-to-Use Procedure for the Measurement of Total Phenolic Compounds in Olive Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Quantification of Phenolic Compounds in Olive Oils by Near-Infrared Spectroscopy and Multiple Regression: Effects of Cultivar, Hydroxytyrosol Supplementation, and Deep-Frying - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Hydroxyphenylacetic Acid Derivatives: A Technical Guide for Researchers
An in-depth exploration of the therapeutic potential of hydroxyphenylacetic acid derivatives, detailing their antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. This guide provides a comprehensive overview of the mechanisms of action, quantitative biological data, and detailed experimental methodologies for scientists and professionals in drug development.
Hydroxyphenylacetic acids (HPAs) and their derivatives are a class of phenolic compounds that have garnered significant attention in the scientific community for their diverse and potent biological activities. As metabolites of dietary polyphenols and aromatic amino acids, these compounds are implicated in a range of physiological processes, from cellular defense against oxidative stress to the modulation of inflammatory responses and neuronal function. This technical guide synthesizes the current understanding of the biological activities of HPA derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to support further research and therapeutic development.
Antioxidant Activity: Quenching the Fires of Oxidative Stress
A primary and extensively studied biological activity of this compound derivatives is their capacity to mitigate oxidative stress. This antioxidant potential stems from their chemical structure, particularly the presence and position of hydroxyl groups on the phenyl ring, which enables them to act as potent radical scavengers.
Quantitative Antioxidant Data
The antioxidant efficacy of various HPA derivatives has been quantified using several in vitro assays, most notably the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) for the DPPH assay and the Trolox Equivalent Antioxidant Capacity (TEAC) for the ABTS assay are key metrics for comparison.
| Compound | DPPH IC50 (µM) | ABTS TEAC (µM) | Reference |
| 4-Hydroxyphenylacetic acid | >200 | <0.05 | [1] |
| 3,4-Dithis compound | 12.5 ± 0.2 | 0.92 ± 0.05 | [1] |
| 4-Hydroxy-3-methoxyphenylacetic acid | 56.8 ± 1.6 | 0.14 ± 0.01 | [1] |
| 3-Hydroxy-4-methoxyphenylacetic acid | 59.7 ± 3.3 | 0.10 ± 0.02 | [1] |
| 4-Hydroxy-3,5-dimethoxyphenylacetic acid | 25.8 ± 1.2 | 0.82 ± 0.04 | [1] |
Experimental Protocols
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
Principle: The DPPH radical has a deep violet color in solution, and it becomes colorless or pale yellow upon reduction. The change in absorbance is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a working solution of DPPH in the same solvent (e.g., 0.1 mM).
-
In a 96-well plate, add varying concentrations of the test compound to the wells.
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Principle: ABTS•+ is a blue-green chromophore that is reduced in the presence of an antioxidant, leading to a decrease in absorbance.
Procedure:
-
Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM).
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the test compound to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the TEAC value by comparing the antioxidant capacity of the test compound to that of Trolox, a standard antioxidant.
Experimental Workflow: In Vitro Antioxidant Assays
Caption: Workflow for in vitro antioxidant activity assessment.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Certain this compound derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating key signaling pathways involved in the inflammatory response. 4-Hydroxyphenylacetic acid (4-HPAA), for instance, has been shown to attenuate inflammation by suppressing the expression of pro-inflammatory cytokines.
Mechanism of Action: The HIF-1α Pathway
One of the key mechanisms underlying the anti-inflammatory effects of 4-HPAA is its ability to suppress the hypoxia-inducible factor-1α (HIF-1α) pathway.[2] Under hypoxic or hypertonic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in inflammation. 4-HPAA has been shown to inhibit the accumulation of HIF-1α, thereby reducing the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.
Caption: 4-HPAA inhibits the stabilization of HIF-1α.
Antimicrobial Activity: Combating Bacterial Growth
Several derivatives of this compound have exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The lipophilicity of these compounds appears to play a crucial role in their efficacy, likely by facilitating their passage through bacterial cell membranes.[1]
Quantitative Antimicrobial Data
The antimicrobial activity is often quantified by the Minimum Bactericidal Concentration (MBC), which is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial inoculum.
| Compound | Target Bacterium | MBC (mmol/L) | Reference |
| 4-Hydroxyphenylacetic acid | S. aureus | >10 | [1] |
| 3,4-Dithis compound | S. aureus | 10 | [1] |
| 3,4-Dithis compound | E. coli | 10 | [1] |
| 4-Hydroxy-3-methoxyphenylacetic acid | S. aureus | 10 | [1] |
| 4-Hydroxy-3,5-dimethoxyphenylacetic acid | S. aureus | 5 | [1] |
Experimental Protocol: Minimum Bactericidal Concentration (MBC) Assay
Principle: This assay determines the lowest concentration of an antibacterial agent required to kill a bacterium.
Procedure:
-
Perform a broth dilution assay to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth.
-
From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL).
-
Spread the aliquot onto an antibiotic-free agar plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.
Anticancer Activity: Targeting Cancer Cell Proliferation
Emerging evidence suggests that some this compound derivatives possess anticancer properties. For instance, 3,4-dithis compound has been shown to have antiproliferative effects on prostate and colon cancer cells.[1] The mechanisms underlying these effects are still under investigation but may involve the induction of apoptosis and the modulation of signaling pathways critical for cancer cell survival.
Experimental Protocol: MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the this compound derivative.
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well.
-
Incubate for 1-4 hours to allow for formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm.
-
The absorbance is directly proportional to the number of viable cells.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for assessing anticancer activity via MTT assay.
Neuroprotective Effects: Shielding the Nervous System
Several this compound derivatives have demonstrated neuroprotective properties, suggesting their potential in the management of neurodegenerative diseases.[1][3] Their ability to cross the blood-brain barrier and exert antioxidant and anti-inflammatory effects within the central nervous system is of particular interest.[3]
Mechanism of Action: The Nrf2 Pathway
The neuroprotective effects of some HPA derivatives are linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of Nrf2 leads to an enhanced cellular defense against oxidative stress, a key factor in neurodegeneration. For example, 4-hydroxyphenylacetic acid has been shown to promote the translocation of Nrf2 to the nucleus, leading to the expression of antioxidant enzymes.[4]
Caption: HPA derivatives can activate the Nrf2 antioxidant pathway.
Experimental Protocol: Western Blot Analysis of Nrf2 Activation
Principle: Western blotting is used to detect the levels of specific proteins in a sample. To assess Nrf2 activation, the translocation of Nrf2 from the cytoplasm to the nucleus is often measured.
Procedure:
-
Culture neuronal cells and treat them with the this compound derivative.
-
Lyse the cells and separate the cytoplasmic and nuclear fractions.
-
Determine the protein concentration of each fraction.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Nrf2.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal.
-
An increase in Nrf2 protein in the nuclear fraction indicates activation.
Conclusion
This compound derivatives represent a promising class of bioactive compounds with a wide spectrum of therapeutic potential. Their well-documented antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities, coupled with their presence as natural metabolites, make them attractive candidates for further investigation and development. This technical guide provides a foundational overview of their biological activities, offering researchers and drug development professionals the necessary data and methodologies to explore the full potential of these multifaceted molecules. Further research into their structure-activity relationships, bioavailability, and in vivo efficacy is warranted to translate their promising in vitro activities into tangible clinical applications.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. 2.6. Determination of Total Phenolic Compounds, ABTS, and FRAP Assay [bio-protocol.org]
- 3. Marine-Fungus-Derived Natural Compound 4-Hydroxyphenylacetic Acid Induces Autophagy to Exert Antithrombotic Effects in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
The Role of 4-Hydroxyphenylacetic Acid in Childhood Obesity: A Technical Guide for Researchers
An In-depth Examination of a Gut Microbiota-Derived Metabolite and its Therapeutic Potential
For Immediate Release
Shanghai, China – December 23, 2025 – As the global prevalence of childhood obesity continues to rise, researchers are increasingly looking towards the gut microbiome for answers. A growing body of evidence points to a significant association between the gut microbiota-derived metabolite, 4-hydroxyphenylacetic acid (4-HPAA), and metabolic health in children. This technical guide provides a comprehensive overview of the current research on 4-HPAA in the context of childhood obesity, tailored for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways.
Executive Summary
Childhood obesity is a complex metabolic disorder with long-term health implications. Recent multi-regional analyses of gut microbiota in obese children have identified a consistent downregulation of 4-hydroxyphenylacetic acid (4-HPAA), a metabolite produced from the dietary amino acid tyrosine by specific gut bacteria, notably the Eubacteriaceae family.[1][2] Preclinical studies using high-fat diet-induced obese mouse models have demonstrated that administration of 4-HPAA can mitigate weight gain and improve glucose tolerance, highlighting its therapeutic potential.[1][2] The proposed mechanism of action involves the activation of the SIRT1 signaling pathway, which plays a crucial role in adipogenesis and insulin sensitivity. This guide will delve into the quantitative evidence, experimental protocols, and the molecular pathways underpinning the role of 4-HPAA in combating obesity.
Quantitative Data Summary
The following tables summarize the key findings from studies investigating the link between 4-HPAA and childhood obesity, as well as the outcomes of preclinical interventions.
Table 1: 4-Hydroxyphenylacetic Acid Levels in Obese vs. Non-Obese Children
| Cohort Characteristic | Obese Children | Non-Obese Children | Sample Type | Finding | Reference |
| Multiple Datasets (East Asia, Europe, North America) | Decreased | Higher | Feces/Urine | Downregulation of 4-HPAA is associated with childhood obesity. | [1][2] |
Note: Specific mean concentrations and statistical significance values were not detailed in the abstracts of the primary source. The consistent finding across multiple datasets is a significant decrease in 4-HPAA in obese children.
Table 2: Effects of 4-HPAA Administration in a High-Fat Diet (HFD) Induced Obese Mouse Model
| Parameter | HFD Control Group | HFD + 4-HPAA Group | Dosage & Administration | Duration | Key Outcomes | Statistical Significance | Reference |
| Body Weight Gain | Increased | Significantly Reduced | 20 mg/kg, Intraperitoneal Injection, 3 times/week | 5 weeks (37 days) | 4-HPAA treatment attenuated HFD-induced weight gain. | P=0.046 | [1] |
| Glucose Tolerance | Impaired | Improved | 20 mg/kg, Intraperitoneal Injection, 3 times/week | 5 weeks (37 days) | 4-HPAA treatment improved glucose intolerance in HFD-fed mice. | Not specified in abstract | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of 4-HPAA and obesity.
Quantification of 4-Hydroxyphenylacetic Acid in Biological Samples (Urine/Feces)
Method: Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
Sample Preparation (Urine):
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet any precipitates.
-
Transfer the supernatant to a new tube.
-
Add a stable isotope-labeled internal standard (e.g., 4-HPAA-d4).
-
Precipitate proteins by adding acetonitrile (ACN) in a 1:3 sample to ACN ratio.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Transfer the final solution to an HPLC vial for analysis.
-
-
LC-MS/MS Conditions (Example):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific for 4-HPAA and its internal standard.
-
High-Fat Diet (HFD) Induced Obesity Mouse Model and 4-HPAA Intervention
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Diet:
-
Control Group: Standard chow diet.
-
Obesity Group: High-fat diet (e.g., 60 kcal% from fat).
-
-
4-HPAA Administration:
-
Dosage: 20 mg/kg body weight.
-
Route: Intraperitoneal (IP) injection. Oral gavage is an alternative to mimic gut-derived metabolite absorption.
-
Frequency: Three times per week.
-
Duration: 5 weeks.
-
-
Outcome Measures:
-
Body Weight: Monitored weekly.
-
Glucose Tolerance Test (GTT): Performed at the end of the study. Mice are fasted overnight, and a baseline blood glucose level is measured. A glucose solution (e.g., 2 g/kg) is administered via IP injection, and blood glucose is measured at set intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.
-
Insulin Tolerance Test (ITT): Performed to assess insulin sensitivity. After a short fasting period, insulin (e.g., 0.75 U/kg) is injected IP, and blood glucose is measured at various time points.
-
In Vitro Adipogenesis and Lipid Accumulation Assay (3T3-L1 cells)
-
Cell Line: 3T3-L1 preadipocytes.
-
Differentiation Protocol:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Two days post-confluence, induce differentiation with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin. This is the stage where 4-HPAA would be introduced to assess its effect on adipogenesis.
-
After 2-3 days, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 2 days.
-
Thereafter, maintain the cells in DMEM with 10% FBS, changing the medium every 2 days until mature adipocytes are formed (typically 8-10 days post-induction).
-
-
Oil Red O Staining for Lipid Accumulation:
-
Wash differentiated adipocytes with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 10% formalin in PBS for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with a working solution of Oil Red O for 10-20 minutes at room temperature.
-
Wash extensively with water.
-
Visualize and quantify the stained lipid droplets. For quantification, the stain can be eluted with 100% isopropanol, and the absorbance can be measured at approximately 500 nm.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
References
- 1. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Relationship Between Gut Dysbiosis and Urinary 2-Hydroxyphenylacetic Acid (2-HPAA) Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gut dysbiosis, an imbalance in the microbial community of the intestines, is increasingly recognized as a contributing factor to a wide range of pathologies, including inflammatory bowel disease (IBD), metabolic syndrome, and neurodegenerative disorders. The quest for reliable, non-invasive biomarkers to detect and monitor gut dysbiosis is a significant challenge in clinical research and drug development. Among the candidate biomarkers, microbial metabolites detectable in urine offer a promising avenue for non-invasive assessment of gut health.
This technical guide provides an in-depth examination of 2-Hydroxyphenylacetic acid (2-HPAA), a urinary organic acid, and its association with gut dysbiosis. 2-HPAA is a product of microbial metabolism of aromatic amino acids, specifically phenylalanine and tyrosine.[1] Its presence and concentration in urine can reflect specific metabolic activities within the gut microbiota. Elevated levels of 2-HPAA have been linked to conditions characterized by intestinal microbial overgrowth, positioning it as a potential functional biomarker for dysbiosis.[1][2] This document will detail the biochemical origins of 2-HPAA, present quantitative data and comparative analyses with other biomarkers, describe relevant experimental protocols, and illustrate key pathways and workflows.
Biochemical Origins and Metabolic Pathway of 2-HPAA
2-Hydroxyphenylacetic acid is not a primary human metabolite but is generated through the metabolic activity of the gut microbiota. The precursors for 2-HPAA are the aromatic amino acids phenylalanine and tyrosine, which are derived from dietary protein.[1][3] In a state of eubiosis (a healthy gut balance), these amino acids are primarily absorbed in the small intestine for host protein synthesis and other metabolic functions.[4]
However, in a dysbiotic state, often characterized by an overgrowth of certain bacterial populations, unabsorbed phenylalanine and tyrosine transit to the colon. Here, specific bacteria, including species of Clostridium, metabolize these amino acids.[5][6] The pathway involves the conversion of phenylalanine and tyrosine into intermediate phenolic compounds, which are then further processed to form phenylacetic acid and its hydroxylated derivatives, including 2-HPAA.[7][8] Once produced in the gut, 2-HPAA is absorbed into systemic circulation, metabolized by the liver, and subsequently excreted in the urine.[8] Therefore, elevated urinary 2-HPAA can be indicative of increased microbial fermentation of aromatic amino acids in the gut.[1]
Data Presentation: 2-HPAA as a Biomarker of Gut Dysbiosis
Elevated urinary 2-HPAA has been observed in several conditions associated with gut dysbiosis. While standardized concentration ranges are still a subject of research, studies consistently report higher levels in affected individuals compared to healthy controls.
Table 1: Summary of Findings on Urinary 2-HPAA Levels in Dysbiotic Conditions
| Condition Studied | Finding | Associated Microbial Profile (if reported) | Reference |
| Autistic Children with Atopic Dermatitis | Higher urinary concentrations of 2-HPAA in the AD group compared to controls. | Lower alpha diversity; higher abundance of Anaerostipes caccae, Eubacterium hallii. | [2] |
| General Gut Dysbiosis | Elevated levels of 2-HPAA and its isomer 4-HPAA are associated with intestinal microbial overgrowth. | Overgrowth of Clostridioides difficile has been linked to elevated 4-HPAA. | [1] |
| Phenylketonuria (PKU) | High urinary levels of phenylacetic acid (a related metabolite) are observed due to impaired phenylalanine metabolism. | Not the primary cause, but gut bacteria contribute to phenylalanine metabolism. | [8] |
| Children with Autism Spectrum Disorder (ASD) | Higher levels of 4-hydroxyphenylacetic acid (isomer) found in urine. | Not specified. |
Table 2: Comparative Analysis of Gut Dysbiosis Biomarkers
| Biomarker | Sample Type | Indication | Advantages | Limitations |
| 2-HPAA / 4-HPAA | Urine | Microbial metabolism of aromatic amino acids; potential SIBO, Clostridium overgrowth.[1] | Non-invasive sample collection; reflects functional metabolic activity. | Not specific to a single condition; can be influenced by high dietary protein intake.[1] |
| Short-Chain Fatty Acids (SCFAs) | Feces, Serum | Microbial fermentation of dietary fiber; key mediators of gut health. | Well-studied role in gut health and immunity. | Levels can be variable; fecal levels may not reflect systemic effects. |
| Lipopolysaccharide (LPS) | Plasma | Translocation of bacterial components ("leaky gut"); systemic inflammation.[1] | Direct indicator of compromised gut barrier function and endotoxemia. | Levels can be influenced by factors other than gut health; controversy over reliability.[1] |
| Calprotectin | Feces | Neutrophil influx into the gut lumen; marker of intestinal inflammation. | Established biomarker for IBD activity. | Primarily a marker of inflammation, not dysbiosis itself, though they are often linked. |
| Indican (Indoxyl Sulfate) | Urine | Microbial metabolism of tryptophan. | Non-invasive; associated with dysbiosis in conditions like Parkinson's disease. | Can be influenced by dietary tryptophan intake. |
Systemic Signaling and Communication
The relationship between gut dysbiosis and the host is not confined to the gastrointestinal tract. Microbial metabolites like 2-HPAA are absorbed into circulation and can participate in systemic signaling, notably through the microbiota-gut-brain axis and the gut-kidney axis.
Gut dysbiosis can lead to a cascade of events, including compromised intestinal barrier integrity, immune activation, and altered production of neuroactive and uremic toxins. The production of 2-HPAA is one facet of this altered metabolic state. Communication occurs via neural pathways (e.g., the vagus nerve), the endocrine system (e.g., HPA axis), and the immune system.[9][10] For instance, metabolites derived from aromatic amino acids can influence host immunity and intestinal permeability.[5] While the direct signaling role of 2-HPAA itself is still under investigation, it serves as a clear indicator of a dysbiotic state that can activate these broader communication pathways, potentially contributing to systemic inflammation or neurological symptoms.[11][12]
Experimental Protocols
Accurate and reproducible measurement is fundamental to biomarker validation. Below are detailed methodologies for the quantification of urinary 2-HPAA and the assessment of gut microbiota composition.
Protocol: Quantification of Urinary 2-HPAA via GC-MS
This protocol is based on established methods for urinary organic acid profiling.[1][13]
-
Sample Collection and Preparation:
-
Collect a first morning mid-stream urine sample in a sterile container.[14]
-
To normalize for urine dilution, measure the creatinine concentration of the sample. Results are typically expressed relative to creatinine (e.g., in µmol/mmol creatinine).[1]
-
To a 1 mL aliquot of urine, add an internal standard (e.g., 3-hydroxyphenylacetic acid) to control for extraction efficiency and analytical variability.[13]
-
Acidify the sample with HCl to a pH of ~1-2.
-
Perform a liquid-liquid extraction by adding 5 mL of ethyl ether, vortexing for 2 minutes, and centrifuging to separate the phases. Collect the organic (ether) layer. Repeat the extraction twice and pool the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
The dried extract contains non-volatile organic acids. To make them suitable for gas chromatography, they must be derivatized.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or use a reagent like trimethylphenylammonium hydroxide.[13]
-
Heat the sample at 70-80°C for 30-60 minutes to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 5-10°C/min, and hold for 5-10 minutes.
-
Mass Spectrometry: Operate in full scan mode (e.g., m/z 50-650). Use electron ionization (EI) at 70 eV.
-
Identification and Quantification: Identify the 2-HPAA peak based on its retention time and mass spectrum compared to a pure standard. Quantify using the peak area ratio of 2-HPAA to the internal standard against a calibration curve.[13]
-
Protocol: Assessment of Gut Dysbiosis via Metagenomic Sequencing
This protocol provides a general workflow for characterizing the gut microbiome.[2]
-
Sample Collection and DNA Extraction:
-
Collect a fecal sample using a stool collection kit and immediately freeze it at -80°C to preserve microbial DNA.
-
Extract total microbial DNA from 200-250 mg of the fecal sample using a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit) according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library using a library preparation kit (e.g., Illumina DNA Prep). This involves fragmenting the DNA, ligating sequencing adapters, and amplifying the library via PCR.
-
Perform quality control on the final library to ensure correct size and concentration.
-
Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads (e.g., 2x150 bp).
-
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess raw read quality and Trimmomatic to remove low-quality reads and adapter sequences.
-
Taxonomic Profiling: Align the high-quality reads to a reference genome database (e.g., Kraken2 or MetaPhlAn) to determine the relative abundance of different microbial species.
-
Functional Profiling: Assemble reads into contigs and predict genes. Annotate these genes against functional databases (e.g., KEGG or MetaCyc) to understand the metabolic potential of the microbial community, including pathways for amino acid metabolism.
-
Statistical Analysis: Compare alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) between experimental groups (e.g., dysbiotic vs. healthy). Use statistical tests to identify differentially abundant taxa and functional pathways.
-
Integrated Experimental Workflow
Conclusion and Future Directions
Urinary 2-HPAA is a promising, non-invasive biomarker that reflects the functional metabolic output of the gut microbiota, particularly the metabolism of aromatic amino acids. Its elevation in various conditions associated with gut dysbiosis suggests its utility in clinical research and drug development for screening patients, monitoring therapeutic interventions, and understanding disease pathophysiology.
However, further research is required to establish standardized clinical reference ranges and to understand the influence of confounding factors such as diet and host genetics. Future studies should focus on:
-
Large-scale cohort studies to validate the sensitivity and specificity of 2-HPAA for specific dysbiotic conditions.
-
Multi-omic approaches that integrate metabolomics with metagenomics and transcriptomics to precisely identify the microbial species and functional pathways responsible for 2-HPAA production.
-
Investigating the direct signaling effects of 2-HPAA on host physiology to determine if it is merely a marker or an active contributor to disease processes.
By addressing these questions, the scientific community can fully harness the potential of 2-HPAA as a robust tool in the management of conditions linked to gut dysbiosis.
References
- 1. benchchem.com [benchchem.com]
- 2. The Difference of Gut Microbiota and Their Correlations With Urinary Organic Acids Between Autistic Children With and Without Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Impact of gut probiotic metabolites on phenylketonuria [frontiersin.org]
- 4. Impact of gut probiotic metabolites on phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 8. Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Clinical applications of urinary organic acids. Part 2. Dysbiosis markers. | Semantic Scholar [semanticscholar.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Determination of 2-hydroxyphenylacetic acid (2HPAA) in urine after oral and parenteral administration of coumarin by gas-liquid chromatography with flame-ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biochemia-medica.com [biochemia-medica.com]
Methodological & Application
Application Note: Quantification of 2-Hydroxyphenylacetic Acid using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxyphenylacetic acid (2-HPAA) is a phenolic acid and a key metabolite of phenylalanine and tyrosine.[1] Its quantification in biological matrices is of significant interest as it serves as a potential biomarker for certain metabolic disorders, such as Phenylketonuria (PKU).[1][2] In individuals with PKU, the typical metabolic pathway of phenylalanine to tyrosine is impaired, leading to the accumulation of phenylalanine and its conversion into alternative metabolites, including 2-HPAA.[2] Therefore, an accurate and robust analytical method for the quantification of 2-HPAA is essential for clinical diagnostics and research.
This application note describes a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the reliable quantification of 2-HPAA.
Principle of the Method
The method employs a reversed-phase C18 column to separate 2-Hydroxyphenylacetic acid from endogenous components in the sample matrix.[1] An isocratic mobile phase, consisting of an acidified aqueous solution and an organic solvent, facilitates efficient elution and ensures sharp, symmetrical peak shapes.[1][3] Detection is carried out using a UV detector, which provides a sensitive and linear response across a broad concentration range, allowing for accurate quantification.[1]
Experimental Protocols
Materials and Reagents
-
2-Hydroxyphenylacetic acid (2-HPAA) reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Perchloric acid (4 M, for protein precipitation)[1]
-
Water (HPLC or ultrapure grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is required.[1] The specific conditions are detailed in the table below.
| Parameter | Condition |
| HPLC System | Standard HPLC system with UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[1] |
| Mobile Phase | Acetonitrile and Water (30:70 v/v) containing 0.1% Phosphoric Acid[1][4] |
| Flow Rate | 1.0 mL/min[1][6] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30°C[1] |
| UV Detection Wavelength | 215 nm[1] |
| Run Time | Approximately 10 minutes[1] |
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the 2-HPAA reference standard and dissolve it in 10 mL of methanol within a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standards by performing serial dilutions of the stock solution with the mobile phase.[1] A typical concentration range for the calibration curve is from 0.5 µg/mL to 50 µg/mL.[1]
Sample Preparation (Biological Fluids)
This protocol is designed for the extraction of 2-HPAA from biological samples like plasma or urine.
-
Protein Precipitation: To 1 mL of the biological sample (e.g., plasma), add 200 µL of 4 M perchloric acid to precipitate proteins.[1][7] An alternative is to add three volumes of cold acetonitrile.[1]
-
Vortexing: Vortex the mixture for 1 minute to ensure complete mixing.[1]
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean tube.[1]
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter directly into an HPLC vial.[1][5]
-
Injection: The sample is now prepared for injection into the HPLC system.[1]
Calibration and Quantification
-
Inject the prepared working standard solutions into the HPLC system to establish the calibration curve.[2]
-
Construct a calibration curve by plotting the peak area of 2-HPAA against the known concentrations of the standards.[2]
-
Inject the prepared samples for analysis.
-
Determine the concentration of 2-HPAA in the samples by interpolating their peak areas from the generated calibration curve.
Data Presentation: Method Performance Summary
The performance of this HPLC-UV method was validated to ensure its suitability for the intended purpose.[8] The results are summarized in the table below. These values are representative and may vary based on the specific instrumentation used.[1][5]
| Validation Parameter | Typical Performance Characteristic |
| Linearity (r²) | ≥ 0.995[5] |
| Linear Range | 0.1 - 20 µg/mL[5] |
| Precision (%RSD) | < 2%[4] |
| Limit of Detection (LOD) | Typically in the ng/mL to low µg/mL range[4] |
| Limit of Quantification (LOQ) | Typically in the ng/mL to low µg/mL range[4] |
| Accuracy (Recovery) | 90 - 110% |
Conclusion
This application note provides a detailed, robust, and reliable HPLC-UV method for the quantification of 2-hydroxyphenylacetic acid. The described protocol, including sample preparation and chromatographic conditions, is suitable for routine analysis in research, clinical, and drug development settings. The method demonstrates good linearity, precision, and sensitivity, making it a valuable tool for studies requiring accurate measurement of 2-HPAA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Hydroxyphenylacetic acid | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cores.emory.edu [cores.emory.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
Gas chromatography-mass spectrometry (GC-MS) analysis of urinary organic acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely utilized analytical technique for the profiling of urinary organic acids. This method offers high sensitivity and specificity, making it an indispensable tool in clinical diagnostics for inborn errors of metabolism, as well as in research and drug development for monitoring metabolic pathways, assessing toxicity, and identifying biomarkers of disease or drug efficacy. Urinary organic acid analysis provides a non-invasive window into the body's metabolic status, reflecting alterations in pathways such as the citric acid cycle, fatty acid oxidation, and amino acid metabolism.[1][2][3] This document provides a detailed protocol for the quantitative analysis of urinary organic acids using GC-MS, along with representative data for clinical and research applications.
Principle of the Method
The analysis of urinary organic acids by GC-MS involves a multi-step process. Organic acids are first extracted from the urine matrix.[4][5] Due to their low volatility, a crucial derivatization step is required to convert the non-volatile organic acids into volatile derivatives that can be analyzed by gas chromatography.[4][5] The derivatized compounds are then separated based on their boiling points and interaction with the GC column's stationary phase. As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification and quantification.[1]
Experimental Protocol
This protocol outlines the key steps for the analysis of urinary organic acids from sample collection to data acquisition.
Sample Collection and Storage
-
Sample Type: A random urine sample is typically sufficient.[1]
-
Collection: Collect urine in a sterile, preservative-free container.[1]
-
Storage: Samples should be stored frozen (-20°C or lower) prior to analysis to ensure stability.[1]
Materials and Reagents
-
Urine sample
-
Internal Standard (e.g., Tropic acid, Pentadecanoic acid)[6][7][8][9]
-
Oximation reagent (e.g., Hydroxylamine hydrochloride)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Hexane
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Glass vials with screw caps
-
Centrifuge tubes
-
Pipettes and tips
-
Nitrogen evaporator
-
Heating block/incubator
-
Vortex mixer
-
Centrifuge
-
GC-MS system with an appropriate capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Sample Preparation: Extraction and Derivatization
-
Normalization: Thaw the urine sample and centrifuge to remove any particulate matter. The volume of urine used for extraction is often normalized to the creatinine concentration to account for variations in urine dilution.[1][11]
-
Internal Standard Addition: Add a known amount of internal standard solution to the urine sample. This is crucial for accurate quantification as it corrects for variations in extraction efficiency and instrument response.[1]
-
Oximation (for keto-acids): Adjust the pH of the urine sample to >10 with NaOH. Add the oximation reagent, vortex, and incubate at 60°C for 30 minutes. This step stabilizes keto-acids.[10]
-
Acidification: Acidify the sample to a pH of approximately 1-2 by adding HCl.[6][8]
-
Extraction: Add the extraction solvent (e.g., ethyl acetate), vortex vigorously for 1-2 minutes, and then centrifuge to separate the organic and aqueous layers.[5][6][8][10] Carefully transfer the upper organic layer to a clean vial. Repeat the extraction process to maximize the recovery of organic acids.
-
Evaporation: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.[6][8] Careful control of temperature and time during this step is critical to prevent the loss of volatile compounds.[12]
-
Derivatization: Add the derivatization reagent (e.g., BSTFA + 1% TMCS) and hexane to the dried extract. Cap the vial tightly and incubate at a specific temperature (e.g., 60-70°C) for 30-60 minutes to convert the organic acids into their volatile trimethylsilyl (TMS) derivatives.[6][8]
-
Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
GC-MS Analysis
-
Injection Volume: Typically 1-2 µL.
-
Injector Temperature: 250-280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the various organic acids. A typical program might start at 70°C, hold for a few minutes, and then ramp up to 280-300°C at a rate of 5-10°C/min.[6][8]
-
Mass Spectrometer: Operated in either full scan mode to identify all detectable compounds or selected ion monitoring (SIM) mode for targeted quantification of specific organic acids.[7]
-
Ionization Mode: Electron Impact (EI).
-
Scan Range: m/z 50-600.
-
Data Analysis
-
Identification: Organic acids are identified by comparing their retention times and mass spectra to those of known standards or to a reference library (e.g., NIST).
-
Quantification: The concentration of each organic acid is determined by comparing the peak area of a characteristic ion to the peak area of the internal standard. A calibration curve is generated using standard solutions of known concentrations to ensure accurate quantification.
Data Presentation
The following table summarizes the reference ranges for a selection of urinary organic acids in a healthy adult population. These values are typically reported as mmol/mol of creatinine to normalize for urine concentration. It is important to note that reference ranges can vary between laboratories and populations.[10]
| Organic Acid | Metabolic Pathway | Reference Range (mmol/mol creatinine) |
| Lactic Acid | Glycolysis | < 23.35 |
| Pyruvic Acid | Glycolysis | < 1.90 |
| Citric Acid | Citric Acid Cycle | 71.30 - 772.63 |
| Isocitric Acid | Citric Acid Cycle | 19.94 - 74.88 |
| cis-Aconitic Acid | Citric Acid Cycle | < 40.54 |
| α-Ketoglutaric Acid | Citric Acid Cycle | < 18.94 |
| Succinic Acid | Citric Acid Cycle | < 20.99 |
| Fumaric Acid | Citric Acid Cycle | < 1.13 |
| Malic Acid | Citric Acid Cycle | < 2.62 |
| 3-Hydroxybutyric Acid | Ketone Body Metabolism | Varies with diet/fasting state |
| Adipic Acid | Fatty Acid Oxidation | < 4.42 |
| Suberic Acid | Fatty Acid Oxidation | < 2.64 |
| Ethylmalonic Acid | Fatty Acid Oxidation | < 3.88 |
| Methylmalonic Acid | Amino Acid Metabolism | < 1.64 |
| Hippuric Acid | Detoxification (Glycine Conjugation) | Varies with diet |
| Orotic Acid | Pyrimidine Metabolism | Varies with diet |
Note: These are representative ranges and should be established by each individual laboratory.
Visualization
Experimental Workflow
The following diagram illustrates the key steps in the GC-MS analysis of urinary organic acids.
Caption: Experimental workflow for urinary organic acid analysis by GC-MS.
Applications in Research and Drug Development
The analysis of urinary organic acids is a powerful tool in various research and development settings:
-
Clinical Research: It is fundamental in the diagnosis and monitoring of inborn errors of metabolism, where the accumulation of specific organic acids is pathognomonic for certain genetic disorders.[2]
-
Drug Development: In toxicology studies, urinary organic acid profiling can help identify off-target effects of drug candidates by revealing disruptions in metabolic pathways. It can also be used to monitor the metabolic response to therapeutic interventions.
-
Nutritional Science: The technique is employed to assess nutritional status and the metabolic effects of dietary interventions.
-
Microbiome Research: Urinary organic acid profiles can reflect the metabolic activity of the gut microbiota, providing insights into dysbiosis and its impact on host metabolism.[13]
-
Detoxification Studies: The levels of certain organic acids can serve as markers for exposure to specific toxins and the efficiency of detoxification pathways.
Conclusion
The GC-MS analysis of urinary organic acids is a well-established and informative method for assessing metabolic status. The detailed protocol and reference data provided in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals. Adherence to a standardized protocol is critical for obtaining accurate and reproducible results, which are essential for both clinical diagnosis and cutting-edge research.
References
- 1. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 2. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]
- 3. Application of metabolomics: Focus on the quantification of organic acids in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. metbio.net [metbio.net]
- 11. usbiotek.com [usbiotek.com]
- 12. researchgate.net [researchgate.net]
- 13. Table 1 from Urinary organic acids in man. III. Quantitative ranges and patterns of excretion in a normal population. | Semantic Scholar [semanticscholar.org]
Application Notes: Sample Preparation for 4-HPAA Analysis in Human Serum
Introduction
4-Hydroxyphenylacetic acid (4-HPAA) is a phenolic acid of significant interest in clinical and research settings. It is a metabolite derived from the amino acid tyrosine and is also produced by the metabolic activity of various gut microbiota, including Clostridia species.[1] As a biomarker, circulating levels of 4-HPAA in serum have been associated with several conditions, including childhood obesity, and it has shown diagnostic potential in critically ill patients.[2][3]
The accurate quantification of 4-HPAA in human serum is challenging due to the complex nature of the matrix, which contains high concentrations of proteins, lipids, and other potentially interfering substances. Effective sample preparation is therefore a critical prerequisite for reliable analysis by downstream techniques such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
This document provides detailed protocols for the most common and effective sample preparation techniques for 4-HPAA analysis in human serum: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). It also includes a protocol for derivatization, a necessary step for GC-MS analysis.
Biological Context: Metabolic Origin of 4-HPAA
4-HPAA is produced in the human body through two primary routes: endogenous metabolism of tyrosine and metabolic activity of the gut microbiome.[4][5] Understanding these origins is crucial for interpreting its physiological relevance.
References
- 1. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 2. mdpi.com [mdpi.com]
- 3. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SMPDB [smpdb.ca]
Application Notes and Protocols for the Derivatization of Hydroxyphenylacetic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of hydroxyphenylacetic acid (HPAA) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a crucial step to increase the volatility and thermal stability of polar analytes like HPAA, which contains both a carboxylic acid and a phenolic hydroxyl group, enabling robust and reproducible quantification.
Introduction
Hydroxyphenylacetic acids (HPAAs), including the common isomers 4-hydroxyphenylacetic acid, 3-hydroxyphenylacetic acid, and 2-hydroxyphenylacetic acid, are important metabolites found in biological systems. Their quantification is essential in various research areas, including gut microbiome studies, metabolic disorder research, and pharmaceutical development. Gas chromatography-mass spectrometry is a powerful technique for the analysis of these compounds due to its high resolution and sensitivity. However, the polar nature of HPAAs necessitates a derivatization step to convert them into more volatile and thermally stable derivatives suitable for GC analysis.
This application note explores three common derivatization techniques: silylation, esterification, and acylation, providing detailed protocols and a comparative overview of their performance.
Derivatization Strategies for this compound
The choice of derivatization reagent and method is critical and depends on the specific analytical requirements, such as sensitivity, selectivity, and the complexity of the sample matrix.
Silylation
Silylation is a widely used derivatization technique where an active hydrogen in the analyte is replaced by a trimethylsilyl (TMS) group. This method is highly effective for both the carboxylic acid and phenolic hydroxyl groups of HPAA.
Common Silylating Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent that reacts with a broad range of functional groups. It is often used with a catalyst like Trimethylchlorosilane (TMCS) to enhance its reactivity, especially for hindered groups.[1][2]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered one of the strongest and most versatile silylating agents available.[2] It is generally more reactive than BSTFA for many compounds.[2]
Advantages of Silylation:
-
Produces volatile and thermally stable derivatives.
-
Reactions are generally fast and can often be performed at room temperature or with gentle heating.
-
Reagents are commercially available in high purity.
Disadvantages of Silylation:
-
Derivatives can be sensitive to moisture, requiring anhydrous conditions for the reaction and sample handling.
-
Silylation of complex mixtures can sometimes result in multiple derivatives for a single analyte, although this is less common for HPAA.
Esterification
Esterification specifically targets the carboxylic acid group of HPAA, converting it into an ester (typically a methyl ester). The phenolic hydroxyl group may or may not be derivatized in a subsequent step.
Common Esterification Reagents:
-
Diazomethane (CH₂N₂): A highly reactive gas that readily forms methyl esters with carboxylic acids, producing minimal byproducts.[3] However, diazomethane is highly toxic and explosive, requiring specialized handling procedures.
-
BF₃-Methanol: A safer alternative to diazomethane, boron trifluoride in methanol effectively catalyzes the formation of methyl esters.
Advantages of Esterification:
-
Highly specific for carboxylic acids.
-
Can be a very clean reaction with high yields.
Disadvantages of Esterification:
-
Diazomethane is hazardous to use.
-
The phenolic hydroxyl group remains underivatized and may require a second derivatization step (e.g., silylation) for optimal chromatographic performance.
Acylation
Acylation involves the introduction of an acyl group (e.g., acetyl, trifluoroacetyl) to the active hydrogens of the hydroxyl and carboxylic acid groups.
Common Acylating Reagents:
-
Acetic Anhydride: Used to form acetate esters and amides.
-
Trifluoroacetic Anhydride (TFAA): Forms trifluoroacetyl derivatives, which can enhance detection by electron capture detection (ECD).
Advantages of Acylation:
-
Can derivatize both hydroxyl and carboxyl groups.
-
Fluorinated derivatives can significantly improve sensitivity with specific detectors.
Disadvantages of Acylation:
-
May be less volatile than silylated derivatives.
-
Can produce corrosive byproducts that may damage the GC column.
Quantitative Data Summary
The selection of a derivatization method can significantly impact the quantitative performance of the GC-MS analysis. The following table summarizes typical performance characteristics for different derivatization approaches for phenolic acids and related compounds. It is important to note that direct head-to-head comparative studies for this compound are limited, and performance can vary based on the specific isomer, matrix, and instrument conditions.
| Derivatization Method | Reagent(s) | Typical Linearity (R²) | Typical LOD (ng/mL) | Typical LOQ (ng/mL) | Typical Recovery (%) | Key Considerations |
| Silylation | BSTFA + 1% TMCS | >0.99 | 0.5 - 1.0 | 1.5 - 2.5 | 90 - 110 | Very strong silylating agent, catalyst enhances reactivity for hindered groups.[1][2] |
| Silylation | MSTFA | >0.99 | 0.1 - 0.5 | 0.5 - 1.5 | 92 - 108 | Considered one of the strongest silylating agents, often more reactive than BSTFA.[2] |
| Esterification | Diazomethane | >0.99 | Not widely reported | Not widely reported | High | Highly efficient but hazardous. Phenolic group may need subsequent derivatization. |
| Two-Step | Methoxyamine HCl / BSTFA | >0.99 | Not widely reported | Not widely reported | Not widely reported | Primarily for compounds with carbonyl groups to prevent tautomerization. |
Note: The quantitative data presented is a synthesis from studies on phenolic acids and other relevant compounds and should be used as a general guideline. Method validation is essential for specific applications.
Experimental Protocols
Protocol 1: Silylation using BSTFA + 1% TMCS
This protocol is a general guideline and may require optimization for specific sample matrices and instrumentation.
Materials:
-
This compound standard or sample extract
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane)
-
Anhydrous pyridine or acetonitrile (GC grade)
-
Nitrogen gas (high purity)
-
GC vials (2 mL) with inserts
-
Heating block or oven
Procedure:
-
Sample Preparation: Transfer a known amount of the HPAA standard or dried sample extract into a GC vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.
-
Derivatization:
-
Add 50 µL of anhydrous pyridine or acetonitrile to the dried sample.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Tightly cap the vial and vortex briefly to ensure thorough mixing.
-
Heat the vial at 60-70°C for 30 minutes in a heating block or oven.
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Protocol 2: Silylation using MSTFA
Materials:
-
This compound standard or sample extract
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
-
Anhydrous pyridine or acetonitrile (GC grade)
-
Nitrogen gas (high purity)
-
GC vials (2 mL) with inserts
-
Heating block or oven
Procedure:
-
Sample Preparation: Follow the same sample preparation steps as in Protocol 1 to ensure an anhydrous sample.
-
Derivatization:
-
Add 50 µL of anhydrous pyridine or acetonitrile to the dried sample.
-
Add 50 µL of MSTFA to the vial.
-
Tightly cap the vial and vortex briefly.
-
Heat the vial at 60-70°C for 30 minutes.
-
-
Analysis:
-
Cool the vial to room temperature before GC-MS analysis.
-
Protocol 3: Esterification using Diazomethane (Expert Use Only)
WARNING: Diazomethane is a highly toxic and explosive gas. This procedure should only be performed by trained personnel in a certified fume hood with appropriate safety precautions.
Materials:
-
Diazomethane generator kit (e.g., from Diazald® or similar precursors)
-
Diethyl ether (anhydrous)
-
This compound standard or sample extract
-
Nitrogen gas (high purity)
-
GC vials (2 mL)
Procedure:
-
Diazomethane Generation: Prepare a fresh ethereal solution of diazomethane according to the manufacturer's instructions for the generator kit.
-
Sample Preparation: Dissolve the dried HPAA sample in a small volume of a suitable solvent (e.g., methanol/diethyl ether).
-
Derivatization:
-
Slowly add the ethereal diazomethane solution dropwise to the sample solution until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Allow the reaction to proceed for 5-10 minutes at room temperature.
-
Gently bubble nitrogen gas through the solution to remove the excess diazomethane.
-
-
Analysis: The sample is now ready for GC-MS analysis. A subsequent silylation step may be performed on the phenolic hydroxyl group if necessary.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for derivatization and the general chemical transformation occurring during silylation.
Caption: General experimental workflow for the derivatization of HPAA for GC-MS analysis.
Caption: General chemical transformation during the silylation of this compound.
Conclusion
The derivatization of this compound is an essential step for reliable quantitative analysis by GC-MS. Silylation with reagents such as BSTFA or MSTFA is a robust and widely applicable method for derivatizing both the carboxylic acid and phenolic hydroxyl groups of HPAA. While esterification with diazomethane is highly efficient for the carboxylic acid group, its hazardous nature necessitates careful consideration and is often replaced by safer alternatives. The choice of the optimal derivatization strategy will depend on the specific analytical goals, available instrumentation, and the nature of the sample matrix. For all methods, careful optimization and validation are crucial to ensure accurate and precise results.
References
Synthesis of Atenolol: A Detailed Protocol from 4-Hydroxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step protocol for the synthesis of the beta-blocker atenolol, commencing from the starting material 4-hydroxyphenylacetic acid. This document outlines the transformation of 4-hydroxyphenylacetic acid to the key intermediate, 2-(4-hydroxyphenyl)acetamide, followed by its subsequent conversion to atenolol. Detailed experimental procedures, quantitative data, and process visualizations are included to facilitate replication and understanding in a research and development setting.
Introduction
Atenolol, a selective β1-adrenergic receptor antagonist, is a widely prescribed medication for the management of cardiovascular diseases, primarily hypertension. While various synthetic routes to atenolol have been developed, this protocol focuses on a pathway originating from 4-hydroxyphenylacetic acid. This starting material is first converted to 2-(4-hydroxyphenyl)acetamide, a crucial intermediate in many atenolol synthesis strategies.[1] The subsequent reaction of this intermediate with epichlorohydrin, followed by aminolysis with isopropylamine, yields the final active pharmaceutical ingredient.
Overall Synthesis Workflow
The synthesis of atenolol from 4-hydroxyphenylacetic acid is a multi-step process. The logical flow of this synthesis is depicted in the diagram below.
Caption: Overall workflow for the synthesis of atenolol from 4-hydroxyphenylacetic acid.
Experimental Protocols
Step 1: Synthesis of 2-(4-Hydroxyphenyl)acetamide from 4-Hydroxyphenylacetic Acid
This initial step involves a two-part process: the esterification of 4-hydroxyphenylacetic acid to its methyl ester, followed by ammonolysis to form the desired acetamide intermediate.
Part A: Esterification of 4-Hydroxyphenylacetic Acid
This procedure follows the general principles of Fischer esterification.
-
Materials:
-
4-Hydroxyphenylacetic acid
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, add 4-hydroxyphenylacetic acid.
-
Add an excess of methanol to act as both the solvent and the reactant.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for a period sufficient to achieve high conversion (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
The resulting crude methyl 4-hydroxyphenylacetate is used directly in the next step.
-
Part B: Ammonolysis of Methyl 4-hydroxyphenylacetate
-
Materials:
-
Crude Methyl 4-hydroxyphenylacetate
-
Aqueous Ammonia (NH₃)
-
-
Protocol:
-
Transfer the crude methyl 4-hydroxyphenylacetate to a suitable reaction vessel.
-
Add an excess of concentrated aqueous ammonia.
-
Stir the mixture at a controlled temperature (e.g., 15-25°C) for an extended period (e.g., 16 hours) to facilitate the conversion to the amide.[2]
-
Upon completion of the reaction, as monitored by TLC, heat the mixture to drive off excess ammonia.
-
Cool the reaction mixture to induce crystallization of the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-(4-hydroxyphenyl)acetamide.
-
Step 2: Synthesis of 2-(4-(Oxiran-2-ylmethoxy)phenyl)acetamide
This step involves the reaction of the phenolic hydroxyl group of 2-(4-hydroxyphenyl)acetamide with epichlorohydrin.
-
Materials:
-
2-(4-Hydroxyphenyl)acetamide
-
Epichlorohydrin
-
Sodium Hydroxide (NaOH)
-
Solvent (e.g., water, or a deep eutectic solvent like Choline Chloride:Ethylene Glycol)
-
-
Protocol:
-
Dissolve 2-(4-hydroxyphenyl)acetamide in the chosen solvent in a reaction flask.
-
Add a base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group.
-
Add epichlorohydrin dropwise to the reaction mixture while maintaining a controlled temperature.
-
Stir the reaction mixture for a specified time (e.g., 6 hours at 40°C in a deep eutectic solvent) until the starting material is consumed, as indicated by TLC.[1]
-
Upon completion, the reaction mixture containing the glycidyl ether intermediate may be carried forward to the next step with or without purification, depending on the chosen solvent system. If a deep eutectic solvent is not used, a standard aqueous workup and extraction may be necessary.
-
Step 3: Synthesis of Atenolol
The final step is the ring-opening of the epoxide intermediate with isopropylamine.
-
Materials:
-
Crude 2-(4-(Oxiran-2-ylmethoxy)phenyl)acetamide
-
Isopropylamine
-
Solvent (e.g., water, methanol)
-
-
Protocol:
-
To the crude epoxide intermediate from the previous step, add an excess of isopropylamine.
-
The reaction can be carried out in a suitable solvent such as water or methanol.
-
Stir the reaction mixture at room temperature or with gentle heating for a period sufficient for the reaction to go to completion (e.g., 24-48 hours).[2]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the excess isopropylamine and solvent under reduced pressure.
-
The crude atenolol can be purified by recrystallization from a suitable solvent (e.g., acetonitrile) to yield the final product as a white solid.
-
Quantitative Data Summary
The following table summarizes the typical reaction parameters and reported yields for the key steps in the synthesis of atenolol.
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ammonolysis | Methyl 4-hydroxyphenylacetate | Aqueous Ammonia | Water | 15-25 | 16 | >80 |
| Epoxidation | 2-(4-Hydroxyphenyl)acetamide | Epichlorohydrin, NaOH | Deep Eutectic Solvent (ChCl:EG) | 40 | 6 | High |
| Aminolysis | Glycidyl Ether Intermediate | Isopropylamine | Water/Methanol | Room Temp. | 24-48 | ~60-95 |
Note: Yields can vary significantly based on the specific reaction conditions, scale, and purification methods employed.
Visualizations
Chemical Transformation Pathway
The sequence of chemical transformations from the starting material to the final product is illustrated below.
Caption: Key chemical transformations in the synthesis of atenolol.
Logical Relationship of Intermediates
The following diagram illustrates the sequential relationship between the key chemical intermediates in the synthesis of atenolol.
Caption: Sequential relationship of intermediates in atenolol synthesis.
References
Application Note: Solid-Phase Extraction (SPE) Protocol for the Quantification of 2-Hydroxyphenylacetic Acid (2-HPAA) from Soil Samples
Introduction 2-Hydroxyphenylacetic acid (2-HPAA) is a phenolic acid of interest in various research fields, including environmental science and drug development. Its analysis in complex matrices such as soil presents significant challenges due to the presence of interfering substances like humic acids. Solid-Phase Extraction (SPE) is a highly effective sample preparation technique used to isolate and concentrate analytes from complex mixtures, ensuring a cleaner extract for subsequent chromatographic analysis.[1] This application note provides a detailed protocol for the extraction of 2-HPAA from soil using SPE, tailored for researchers, scientists, and drug development professionals. The method focuses on a post-extraction cleanup step using a polymeric reversed-phase SPE cartridge.
Part 1: Initial Sample Preparation and Solvent Extraction
Prior to SPE cleanup, 2-HPAA must be extracted from the soil matrix. This initial step is critical for overall recovery and reproducibility.
1.1 Soil Sample Handling To ensure consistency, soil samples must be properly homogenized.
-
Drying: Air-dry the soil sample or use a ventilated oven at a temperature below 40°C to avoid degradation of the analyte.[2]
-
Homogenization: Crush and sieve the dried soil sample through a 2 mm mesh to achieve homogeneity before subsampling for extraction.[1]
1.2 Solvent Extraction Protocol This procedure uses an acidified organic solvent to efficiently extract 2-HPAA from the prepared soil.
Methodology:
-
Weigh 10.0 g of the homogenized soil into a suitable centrifuge tube.
-
Add 20.0 mL of an extraction solvent, such as a mixture of citrate buffer (pH 4) and methanol (1:1, v/v).[1] Acidifying the solution is crucial as it keeps 2-HPAA in its protonated, less polar form, which is more readily extracted by organic solvents.[1]
-
For improved efficiency, perform an ultrasound-assisted extraction (UAE) by sonicating the sample for 15-30 minutes.[1] Sonication aids in disrupting soil aggregates and enhances solvent penetration.[1]
-
Alternatively, shake the mixture mechanically for a defined period (e.g., 2 hours).
-
Centrifuge the suspension at high speed (e.g., 4000 x g for 10 minutes) to pellet the soil particles.
-
Carefully decant and filter the supernatant. This filtered extract is now ready for SPE cleanup.
Part 2: Solid-Phase Extraction (SPE) Cleanup Protocol
This protocol is designed as a cleanup step for the soil extract obtained from Part 1. A polymeric reversed-phase sorbent, such as Oasis HLB, is recommended due to its suitability for purifying organic acids from complex matrices.[1]
Principle of Reversed-Phase SPE The method is based on a reversed-phase retention mechanism. For acidic compounds like 2-HPAA, the pH of the sample is adjusted to at least 2 pH units below the analyte's pKa. This ensures the compound is in its neutral, non-ionized form, which allows it to be retained by the non-polar SPE sorbent. Polar impurities are then washed away, and the purified analyte is eluted with an organic solvent.
2.1 Materials and Reagents
-
SPE Cartridges: Oasis HLB, 500 mg, 6 mL (or equivalent polymeric reversed-phase cartridge).[1]
-
SPE Vacuum Manifold
-
Methanol (HPLC Grade)
-
Deionized Water
-
Acetic Acid (or Formic Acid)
-
Nitrogen Evaporation System
2.2 Detailed SPE Protocol
-
Sample Pre-treatment: Take the filtered soil extract from Part 1. Dilute it with deionized water (e.g., 1:1 v/v) and adjust the pH to approximately 3 with 1 M HCl or formic acid.[3]
-
Cartridge Conditioning: Pass 6 mL of methanol through the SPE cartridge to wet and activate the sorbent.[1]
-
Cartridge Equilibration: Pass 6 mL of deionized water (acidified to the same pH as the sample) through the cartridge. Do not allow the sorbent bed to dry out.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, consistent flow rate of approximately 1-2 drops per second.[1][4]
-
Washing: Wash the cartridge with 5-10 mL of deionized water to remove salts and other polar impurities that were not retained.[1] This step is critical for improving the selectivity of the extraction.[4]
-
Elution: Elute the retained 2-HPAA by passing 10 mL of a solution of 0.1% acetic acid in methanol through the cartridge.[1]
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen.[1] Reconstitute the residue in a small, precise volume of the mobile phase that will be used for the final chromatographic analysis (e.g., HPLC or LC-MS).[1]
Data Presentation
The following table summarizes the key quantitative parameters of the proposed SPE protocol.
| Parameter | Specification | Purpose | Reference |
| SPE Sorbent | Polymeric Reversed-Phase (e.g., Oasis HLB, 500 mg) | Retention of non-polar to moderately polar compounds like 2-HPAA. | [1] |
| Sample pH | ~3.0 | To ensure 2-HPAA is in its neutral, non-ionized form for retention. | [3][5] |
| Conditioning Solvent | 6 mL Methanol | To activate the sorbent functional groups. | [1][4] |
| Equilibration Solvent | 6 mL Acidified Deionized Water (pH ~3) | To prepare the sorbent for sample loading conditions. | [4] |
| Loading Flow Rate | 1-2 drops/second | To ensure sufficient interaction time between the analyte and the sorbent. | [4] |
| Wash Solution | 5-10 mL Deionized Water | To remove polar interferences without eluting the target analyte. | [1] |
| Elution Solution | 10 mL 0.1% Acetic Acid in Methanol | To disrupt analyte-sorbent interactions and elute the purified 2-HPAA. | [1] |
Visualizations
The following diagrams illustrate the experimental workflows.
References
Application Note: Quantitative Analysis of 4-Hydroxyphenylacetic Acid in Biological Matrices using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxyphenylacetic acid (4-HPAA) is a phenolic acid that serves as a significant biomarker for various physiological and pathological conditions. It is an endogenous metabolite derived from the amino acids phenylalanine and tyrosine, with its production closely linked to the metabolic activity of the gut microbiota, particularly Clostridia species.[1] Elevated levels of 4-HPAA have been associated with small intestinal bacterial overgrowth (SIBO), celiac disease, and cystic fibrosis.[1][2] Given its clinical relevance, a sensitive and robust analytical method is crucial for its accurate quantification in biological samples.[3][4]
This application note details a validated ultra-high-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the reliable determination of 4-HPAA in human serum. The protocol provides a comprehensive guide from sample preparation to data acquisition and analysis, offering high sensitivity and specificity suitable for clinical research and diagnostic applications.[3][4]
Biological Pathway of 4-HPAA
4-HPAA is a product of both host and microbial metabolism. The primary pathway involves the conversion of the amino acid tyrosine to 4-hydroxyphenylpyruvate by host enzymes, which is then transformed into 4-HPAA.[5] Additionally, gut microbiota can directly metabolize tyrosine and phenylalanine to produce 4-HPAA, which is then absorbed into circulation.[1][6] Understanding this pathway is essential for interpreting the clinical significance of measured 4-HPAA levels.
Caption: Metabolic pathway of 4-Hydroxyphenylacetic Acid (4-HPAA).
Experimental Protocol
This protocol is based on a validated method for analyzing 4-HPAA in human serum.[3][4]
1. Materials and Reagents
-
4-Hydroxyphenylacetic acid (4-HPAA) analytical standard
-
Isotopically labeled internal standard (IS), e.g., 4-HPAA-d6
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human serum (or other biological matrix)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Refrigerated centrifuge
2. Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing high-abundance proteins from serum or plasma samples prior to LC-MS/MS analysis.[4][7]
-
Thaw frozen serum samples on ice. Vortex briefly to ensure homogeneity.
-
Pipette 100 µL of the serum sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 400 µL of ice-cold methanol to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute to ensure complete denaturation and mixing.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 2,750 x g for 15 minutes at 4°C.[4]
-
Carefully transfer 200 µL of the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.
References
- 1. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 2. 4-Hydroxyphenylacetic Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
Application Notes and Protocols: 4-Hydroxyphenylacetic Acid as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenylacetic acid (4-HPAA), also known as p-hydroxyphenylacetic acid, is a phenolic compound of significant interest in various scientific fields. It is a metabolite derived from the aromatic amino acid tyrosine and is produced by both human and gut microbiota metabolism.[1][2][3] Its presence and concentration in biological fluids serve as a valuable biomarker for various physiological and pathological conditions, including gastrointestinal diseases, metabolic disorders, and certain types of cancer.[1][2][4][5] Furthermore, 4-HPAA is a versatile building block in pharmaceutical synthesis, serving as a key intermediate in the production of drugs such as the beta-blocker atenolol and various anti-inflammatory agents.[2][6][7] In analytical chemistry, high-purity 4-HPAA is an essential analytical standard for the accurate quantification of this analyte in diverse matrices, from clinical samples to environmental studies.[6][8]
These application notes provide detailed protocols for the use of 4-hydroxyphenylacetic acid as an analytical standard in common analytical techniques, along with relevant data and visualizations to support researchers in their work.
Applications as an Analytical Standard
4-Hydroxyphenylacetic acid is widely utilized as a reference standard in a multitude of research and development applications:
-
Clinical Diagnostics: As a biomarker, 4-HPAA levels in urine and blood are measured to aid in the diagnosis and monitoring of conditions such as small intestinal bacterial overgrowth (SIBO), celiac disease, cystic fibrosis, and disorders of tyrosine metabolism like phenylketonuria.[1][3][4]
-
Pharmaceutical Development: In drug synthesis, it is used as a starting material or intermediate for various pharmaceuticals.[2][7][9] Its purity is critical, and analytical standards are required for quality control.
-
Biochemical and Metabolic Research: 4-HPAA is a key metabolite in the study of aromatic amino acid metabolism.[2] Researchers use it to investigate enzyme kinetics, metabolic pathways, and the effects of gut microbiota on host metabolism.
-
Food and Environmental Analysis: It can be used as a standard to detect and quantify its presence in food products and environmental samples, where it may arise from natural sources or as a degradation product of pollutants.[5][6]
Physicochemical Properties
A summary of the key physicochemical properties of 4-hydroxyphenylacetic acid is provided in the table below.
| Property | Value | Reference |
| CAS Number | 156-38-7 | [10] |
| Molecular Formula | C₈H₈O₃ | [10] |
| Molecular Weight | 152.15 g/mol | [10] |
| Melting Point | 148-151 °C | [10] |
| Appearance | White to cream or light tan crystalline powder | [11][12] |
| Solubility | Insoluble in cold water, soluble in hot water, ethanol, and ether | [11] |
Metabolic Pathway of 4-Hydroxyphenylacetic Acid
4-Hydroxyphenylacetic acid is an endogenous metabolite of the amino acid tyrosine. The metabolic pathway begins with the conversion of phenylalanine to tyrosine. Tyrosine is then metabolized to 4-hydroxyphenylpyruvate, which is subsequently converted to 4-hydroxyphenylacetic acid. This process is influenced by both host enzymes and the metabolic activity of gut microbiota, particularly Clostridia species.[1][2][3]
Experimental Protocols
The accurate quantification of 4-hydroxyphenylacetic acid in biological samples is crucial for its application as a biomarker. Below are detailed protocols for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
General Experimental Workflow
The general workflow for the analysis of 4-HPAA in biological samples involves sample preparation to remove interfering substances, followed by chromatographic separation and detection.
Protocol 1: Quantification of 4-Hydroxyphenylacetic Acid in Human Serum by UPLC-MS/MS
This protocol is adapted from a validated method for the analysis of aromatic amino acid metabolites in human serum.[13][14]
1. Materials and Reagents
-
4-Hydroxyphenylacetic acid analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid (LC-MS grade)
-
Deionized water
-
Human serum samples
-
Microcentrifuge tubes (1.5 mL)
2. Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-hydroxyphenylacetic acid and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of deionized water and methanol (1:1, v/v) to obtain concentrations ranging from 0.02 to 0.25 µmol/L.[13]
3. Sample Preparation
-
Thaw frozen serum samples on ice.
-
To 100 µL of serum in a microcentrifuge tube, add 300 µL of cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
4. UPLC-MS/MS Conditions
| Parameter | Condition |
| Chromatography Column | YMC-Triart C18 or equivalent |
| Mobile Phase A | 0.2% Acetic acid in water |
| Mobile Phase B | 0.2% Acetic acid in acetonitrile |
| Gradient Elution | A gradient is typically used, starting with a high aqueous phase and increasing the organic phase over time. A common starting condition is 95:5 (A:B).[14] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), negative mode |
| MRM Transitions | Specific precursor and product ions for 4-HPAA should be determined and optimized. |
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the working standards against their known concentrations.
-
Quantify the concentration of 4-HPAA in the serum samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of 4-Hydroxyphenylacetic Acid in Urine by GC-MS
This protocol outlines a general procedure for the analysis of organic acids, including 4-HPAA, in urine using GC-MS.[3]
1. Materials and Reagents
-
4-Hydroxyphenylacetic acid analytical standard
-
Internal standard (e.g., a stable isotope-labeled 4-HPAA)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Anhydrous sodium sulfate
-
Urine samples
2. Sample Preparation
-
Urine Collection: A first-morning midstream urine sample is preferred.
-
Acidification: To 1 mL of urine, add a known amount of the internal standard and acidify to pH 1-2 with HCl.
-
Extraction: Extract the acidified urine twice with 3 mL of ethyl acetate. Vortex for 2 minutes and centrifuge to separate the layers.
-
Drying: Pool the organic layers and dry over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the residue in the derivatizing agent and heat at 70-80°C for 30-60 minutes to form volatile derivatives.
3. GC-MS Conditions
| Parameter | Condition |
| GC Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow rate |
| Injection Mode | Splitless |
| Temperature Program | An initial temperature of around 80°C, ramped up to 280-300°C. |
| Mass Spectrometry | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full scan or Selected Ion Monitoring (SIM) for higher sensitivity |
4. Data Analysis
-
Identify the 4-HPAA derivative peak based on its retention time and mass spectrum.
-
Quantify the analyte using the ratio of the peak area of the 4-HPAA derivative to that of the internal standard, against a calibration curve prepared with the analytical standard.
Quantitative Data Summary
The following table summarizes typical urinary reference ranges for 4-hydroxyphenylacetic acid. It is important to note that these ranges can vary depending on the analytical method, laboratory, and patient population.
| Analyte | Sample Matrix | Typical Reference Range | Associated Conditions with Elevated Levels | Reference |
| 4-Hydroxyphenylacetic Acid | Urine | 0 - 29 mmol/mol creatinine | Small Intestinal Bacterial Overgrowth (SIBO), Celiac Disease, Cystic Fibrosis, Clostridioides difficile infection | [3][4] |
Conclusion
4-Hydroxyphenylacetic acid is a multifaceted molecule with significant applications in clinical diagnostics, pharmaceutical development, and scientific research. Its role as a biomarker necessitates accurate and reliable quantification, for which high-purity analytical standards are indispensable. The protocols and information provided in these application notes offer a comprehensive guide for researchers and professionals working with 4-HPAA, enabling them to conduct their studies with precision and confidence.
References
- 1. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 2. 4-Hydroxyphenylacetic Acid|High-Purity Research Chemical [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Showing Compound 4-Hydroxyphenylacetic acid (FDB010534) - FooDB [foodb.ca]
- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 7. nbinno.com [nbinno.com]
- 8. 4-ヒドロキシフェニル酢酸 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 4-羟基苯乙酸 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 11. 4-Hydroxyphenylacetic acid | 156-38-7 [chemicalbook.com]
- 12. 4-Hydroxyphenylacetic acid, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 13. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H NMR Spectrum Analysis of 4-Hydroxyphenylacetic Acid in DMSO-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenylacetic acid is a phenolic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and is a known metabolite of tyrosine. Its structural elucidation is fundamental for quality control and research purposes. This application note provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-hydroxyphenylacetic acid in deuterated dimethyl sulfoxide (DMSO-d6), a common solvent for NMR analysis of polar molecules. The data presented herein can be used as a reference for the identification and characterization of this compound.
Data Presentation
The 1H NMR spectral data for 4-hydroxyphenylacetic acid in DMSO-d6, recorded on a 400 MHz spectrometer, are summarized in the table below. The spectrum reveals five distinct signals corresponding to the different protons in the molecule.
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| Carboxylic Acid (-COOH) | ~12.0 | Singlet, broad | 1H | - |
| Phenolic Hydroxyl (-OH) | ~9.3 | Singlet, broad | 1H | - |
| Aromatic (H-2, H-6) | 7.04 | Doublet | 2H | ~8.0 |
| Aromatic (H-3, H-5) | 6.70 | Doublet | 2H | ~8.0 |
| Methylene (-CH2-) | 3.42 | Singlet | 2H | - |
Experimental Protocol
Objective: To prepare a sample of 4-hydroxyphenylacetic acid for 1H NMR analysis and acquire a high-resolution spectrum.
Materials:
-
4-Hydroxyphenylacetic acid (solid)
-
Deuterated dimethyl sulfoxide (DMSO-d6), NMR grade
-
NMR tube (5 mm)
-
Vortex mixer
-
Pipettes
-
Spatula
-
Balance
Procedure:
-
Sample Weighing: Accurately weigh approximately 5-25 mg of 4-hydroxyphenylacetic acid.[1]
-
Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.[1]
-
Homogenization: Gently vortex the vial to ensure complete dissolution of the solid. The solution should be clear and free of any particulates.
-
Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a 5 mm NMR tube.
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the DMSO-d6.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters for a 1H NMR experiment (e.g., number of scans, pulse width, acquisition time).
-
-
Data Acquisition: Acquire the 1H NMR spectrum.
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual DMSO peak at 2.50 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities and coupling constants of the signals.
-
Signal Interpretation and Structural Correlation
The 1H NMR spectrum of 4-hydroxyphenylacetic acid in DMSO-d6 displays characteristic signals that can be unequivocally assigned to its molecular structure.
Caption: Correlation of 1H NMR signals with the structure of 4-hydroxyphenylacetic acid.
The downfield signals at approximately 12.0 ppm and 9.3 ppm are attributed to the acidic protons of the carboxylic acid and the phenolic hydroxyl group, respectively.[2] These signals are typically broad and appear as singlets due to chemical exchange.
The aromatic region of the spectrum shows two distinct doublets at 7.04 ppm and 6.70 ppm.[2] This pattern is characteristic of a 1,4-disubstituted (para) benzene ring. The protons at positions 2 and 6, which are ortho to the electron-withdrawing acetic acid group, are deshielded and appear at the lower field (7.04 ppm). Conversely, the protons at positions 3 and 5, ortho to the electron-donating hydroxyl group, are more shielded and resonate at the higher field (6.70 ppm). The ortho-coupling between these adjacent aromatic protons results in a doublet splitting pattern for both signals, with a typical coupling constant of around 8.0 Hz.
The aliphatic region contains a singlet at 3.42 ppm, which corresponds to the two methylene protons of the acetic acid side chain.[2] The integration of this peak corresponds to two protons. The singlet nature of this signal is due to the absence of any adjacent protons.
References
Application Note: Sensitive Quantification of 2-Hydroxyphenylacetic Acid in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of 2-hydroxyphenylacetic acid (2-HPAA) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 2-HPAA is a metabolite of the essential amino acid phenylalanine, and its accurate measurement in biological fluids is crucial for metabolic research and the diagnosis of certain inborn errors of metabolism, such as Phenylketonuria (PKU).[1] The presented protocol utilizes a simple protein precipitation step for sample preparation, followed by a rapid and selective LC-MS/MS analysis in negative ion mode. The use of a stable isotope-labeled internal standard (2-HPAA-d3) ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[2][3][4][5] This method is suitable for high-throughput analysis in clinical research and drug development settings.
Introduction
2-Hydroxyphenylacetic acid (2-HPAA) is a phenolic acid and a metabolite of phenylalanine.[1] Elevated levels of 2-HPAA in biological fluids can be indicative of metabolic disorders like Phenylketonuria, a genetic disorder characterized by the inability to properly metabolize phenylalanine.[1] Consequently, the sensitive and accurate quantification of 2-HPAA in plasma is of significant interest to researchers and clinicians.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of small molecules in complex biological matrices due to its high sensitivity, selectivity, and specificity.[6] This application note provides a detailed protocol for the determination of 2-HPAA in human plasma, addressing common challenges in bioanalytical method development, such as matrix effects.[6]
Experimental
Materials and Reagents
-
2-Hydroxyphenylacetic acid (2-HPAA) reference standard
-
2-Hydroxyphenylacetic acid-d3 (2-HPAA-d3) internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
A protein precipitation method is employed for the extraction of 2-HPAA from plasma.[7]
-
Thaw plasma samples and internal standard working solution at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL of 2-HPAA-d3 in methanol).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
A gradient elution is recommended to ensure good chromatographic separation and peak shape.
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Mass Spectrometry
The mass spectrometer is operated in negative electrospray ionization (ESI) mode, monitoring the multiple reaction monitoring (MRM) transitions for 2-HPAA and its internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 2-HPAA | 151.1 | 107.1 | 100 | 15 |
| 2-HPAA (Qualifier) | 151.1 | 79.1 | 100 | 20 |
| 2-HPAA-d3 (IS) | 154.1 | 110.1 | 100 | 15 |
Note: Collision energies should be optimized for the specific instrument used.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of the method. Actual results may vary depending on the instrumentation and laboratory conditions.
| Parameter | Result |
| Linearity (r²) | ≥ 0.998 |
| Linear Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by IS |
Visualizations
Caption: Experimental workflow for 2-HPAA quantification.
Caption: Simplified metabolic pathway of 2-HPAA formation.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of 2-HPAA in human plasma. The simple sample preparation procedure and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and research settings. The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise results by mitigating matrix effects inherent in complex biological samples.
References
- 1. benchchem.com [benchchem.com]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Fluorescence Determination of Enzymes Using 4-Hydroxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenylacetic acid (4-HPA) is a versatile reagent utilized in the fluorometric determination of various oxidative enzymes. This method is particularly effective for assays involving enzymes that produce hydrogen peroxide (H₂O₂), which can be coupled to the horseradish peroxidase (HRP)-mediated oxidation of 4-HPA. This reaction yields a highly fluorescent product, allowing for sensitive and continuous monitoring of enzyme activity.[1] Fluorometric assays, in general, offer greater sensitivity compared to spectrophotometric methods, making them suitable for high-throughput screening and the analysis of samples with low enzyme concentrations.
The principle of the assay involves a two-step enzymatic cascade. In the first step, an H₂O₂-producing enzyme, such as glucose oxidase, catalyzes its specific reaction, generating H₂O₂ as a byproduct. In the second step, HRP utilizes this H₂O₂ to oxidize the non-fluorescent 4-HPA into a fluorescent dimer. The resulting increase in fluorescence intensity is directly proportional to the activity of the primary enzyme.
Signaling Pathway and Experimental Workflow
The enzymatic cascade for the determination of an H₂O₂-producing enzyme (e.g., Glucose Oxidase) using 4-HPA is depicted below. Glucose oxidase catalyzes the oxidation of glucose, producing gluconolactone and hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase to oxidize 4-HPA, resulting in a fluorescent product.
Enzymatic cascade for fluorescence-based enzyme determination.
The general experimental workflow for conducting a coupled enzyme assay using 4-HPA is outlined below. The process begins with the preparation of reagents, followed by the enzymatic reaction and subsequent fluorescence measurement.
General experimental workflow for a coupled enzyme assay.
Quantitative Data
The performance of enzyme assays utilizing 4-HPA can be characterized by several key parameters. The following tables summarize representative quantitative data for HRP and a coupled glucose oxidase assay.
Table 1: Kinetic Parameters of Horseradish Peroxidase (HRP) with Various Phenolic Substrates
| Substrate | K_m_ (mM) | V_max_ (mM/min) | Optimal pH |
| Phenol | 9.45 | 0.196 | 7.0 |
| 4-Aminoantipyrine | 7.14 | 0.1 | 6.0 |
| Pyrocatechol-aniline | 12.5 | 12.2 (mM min⁻¹ mg⁻¹) | Not Specified |
Note: Kinetic parameters can vary depending on the specific assay conditions.
Table 2: Performance Characteristics of a Fluorometric Glucose Oxidase Assay
| Parameter | Value |
| Detection Method | Fluorometric (Ex/Em = ~540/590 nm for AbRed Indicator) |
| Limit of Detection | 0.05 mU/mL |
| Linear Range | 0.02 to 1.5 U/L |
| Incubation Time | 10 - 30 minutes |
| Incubation Temperature | 37°C |
Data is based on a commercially available kit and may vary with a custom 4-HPA based assay.
Experimental Protocols
Protocol 1: Fluorometric Determination of Horseradish Peroxidase (HRP) Activity
This protocol describes a direct assay for measuring HRP activity using 4-HPA.
Materials:
-
4-Hydroxyphenylacetic acid (4-HPA)
-
Hydrogen peroxide (H₂O₂)
-
Horseradish Peroxidase (HRP)
-
Phosphate Buffer (50 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 4-HPA in DMSO.
-
Prepare a 10 mM stock solution of H₂O₂ in deionized water.
-
Prepare a series of HRP standards of known concentrations in Phosphate Buffer.
-
-
Assay Reaction:
-
To each well of a black 96-well microplate, add:
-
50 µL of Phosphate Buffer
-
20 µL of 4-HPA stock solution (final concentration will vary based on desired experimental conditions)
-
10 µL of HRP standard or sample
-
-
Initiate the reaction by adding 20 µL of H₂O₂ stock solution.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence reader.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 410 nm.
-
Record the fluorescence at regular intervals (e.g., every minute) for a desired period (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase (ΔF/min) for each HRP concentration.
-
Plot the rate of fluorescence increase against the HRP concentration to generate a standard curve.
-
Determine the HRP activity in unknown samples by interpolating their reaction rates from the standard curve.
-
Protocol 2: Coupled Fluorometric Assay for Glucose Oxidase Activity
This protocol details the measurement of glucose oxidase activity through a coupled reaction with HRP and 4-HPA.
Materials:
-
Glucose Oxidase
-
D-Glucose
-
Horseradish Peroxidase (HRP)
-
4-Hydroxyphenylacetic acid (4-HPA)
-
Phosphate Buffer (50 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 4-HPA in DMSO.
-
Prepare a 1 M stock solution of D-Glucose in deionized water.
-
Prepare a stock solution of HRP (e.g., 1 mg/mL) in Phosphate Buffer.
-
Prepare a series of glucose oxidase standards of known concentrations in Phosphate Buffer.
-
-
Assay Reaction:
-
To each well of a black 96-well microplate, add:
-
50 µL of Phosphate Buffer
-
20 µL of 4-HPA stock solution
-
10 µL of HRP stock solution
-
10 µL of glucose oxidase standard or sample
-
-
Initiate the reaction by adding 10 µL of D-Glucose stock solution.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence reader.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 410 nm.
-
Record the fluorescence at regular intervals (e.g., every minute) for a desired period (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase (ΔF/min) for each glucose oxidase concentration.
-
Plot the rate of fluorescence increase against the glucose oxidase concentration to generate a standard curve.
-
Determine the glucose oxidase activity in unknown samples by interpolating their reaction rates from the standard curve.
-
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| High background fluorescence | Autofluorescence of reagents or sample components. | Run a blank control without the enzyme. Check the purity of 4-HPA. |
| Low or no signal | Inactive enzyme(s). Incorrect buffer pH. Inhibitors in the sample. | Use fresh enzyme preparations. Optimize the buffer pH for the primary enzyme. Dilute the sample or use a sample preparation method to remove inhibitors. |
| Non-linear reaction kinetics | Substrate depletion. Enzyme instability. | Use a lower enzyme concentration or a higher substrate concentration. Check the stability of the enzymes under the assay conditions. |
| High well-to-well variability | Pipetting errors. Inconsistent mixing. | Use calibrated pipettes and ensure thorough mixing of reagents in each well. |
Conclusion
The use of 4-hydroxyphenylacetic acid as a fluorogenic substrate in HRP-coupled assays provides a sensitive and reliable method for the determination of a wide range of H₂O₂-producing enzymes. The protocols and data presented here offer a foundation for researchers to develop and optimize assays for their specific applications in basic research and drug development. Careful optimization of reaction conditions and adherence to proper experimental technique are crucial for obtaining accurate and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: Improving Recovery of Hydroxyphenylacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of hydroxyphenylacetic acid during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low this compound recovery?
Low recovery rates can stem from several factors during sample preparation, including but not limited to:
-
Suboptimal Extraction pH: The pH of the sample can significantly impact the ionization state of this compound, affecting its solubility in the extraction solvent.
-
Inappropriate Solvent Selection: The polarity of the extraction solvent must be well-matched with that of this compound for efficient partitioning.
-
Sample Matrix Interferences: Complex biological matrices can contain substances that interfere with the extraction process.[1]
-
Analyte Degradation: this compound can degrade due to factors like improper storage temperature, exposure to light, or oxidation.[2]
-
Incomplete Elution in Solid-Phase Extraction (SPE): The elution solvent may not be strong enough to completely recover the analyte from the SPE sorbent.
Q2: What are the ideal storage conditions for samples containing this compound?
To ensure the stability of this compound in biological samples, proper storage is crucial. For long-term storage of plasma and serum samples, freezing at -80°C is recommended.[3] Aqueous solutions are less stable and it is not recommended to store them for more than a day.[4] It is also advisable to minimize freeze-thaw cycles by aliquoting samples into single-use tubes.[3] To prevent potential photodegradation, store all samples, standards, and solutions in amber vials or protect them from light.[3]
Q3: How does pH affect the extraction of this compound?
The pH of the extraction solution is a critical parameter. This compound is an acidic compound, and its extraction efficiency is highly dependent on its protonation state. Acidifying the sample to a pH below the pKa of this compound (typically around pH 2-3) will convert it to its less polar, protonated form.[5] This increases its solubility in organic solvents and improves its retention on non-polar SPE sorbents, thereby enhancing recovery.
Q4: What is the "matrix effect" and how can it be minimized?
The matrix effect refers to the alteration of the analyte's ionization efficiency by co-eluting compounds from the sample matrix, such as salts, proteins, and lipids.[1][6] This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.[1][6] To minimize matrix effects, several strategies can be employed:
-
Efficient Sample Cleanup: Techniques like solid-phase extraction (SPE) are highly effective at removing interfering matrix components.[7]
-
Use of an Internal Standard: A stable isotope-labeled internal standard that behaves similarly to the analyte can help to compensate for matrix effects.[1]
-
Chromatographic Optimization: Modifying the HPLC or GC method to separate the analyte from interfering peaks is crucial.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the sample preparation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low/Inconsistent Recovery | Improper pH of the sample during extraction. | Adjust the sample pH to be 1-2 units below the pKa of this compound to ensure it is in its non-ionized form, which is more amenable to extraction with organic solvents. |
| Inappropriate extraction solvent. | Select a solvent with appropriate polarity. For liquid-liquid extraction, ethyl acetate is a commonly used and effective solvent. Ensure thorough mixing during extraction. | |
| Insufficient elution solvent volume or strength in SPE. | Increase the volume of the elution solvent or use a stronger solvent. A small amount of acid (e.g., 0.1% acetic acid) in an organic solvent like methanol can improve the elution of acidic compounds.[7] | |
| Analyte degradation during storage or processing. | Store samples at -80°C for long-term stability and protect from light.[3] Process samples on ice to minimize thermal degradation.[3] | |
| Poor Peak Shape (Tailing or Fronting) in Chromatography | Secondary interactions with the analytical column. | For acidic compounds like this compound, peak tailing can occur due to interactions with residual silanols on the column. Using a mobile phase with a lower pH can suppress this interaction.[6] |
| Column contamination. | Use a guard column and regularly clean or replace it. If the problem persists, clean the analytical column according to the manufacturer's instructions.[1] | |
| Injection of sample in a solvent stronger than the mobile phase. | Reconstitute the final extract in the initial mobile phase or a weaker solvent. | |
| High Background Noise or Ghost Peaks | Contaminated solvents, reagents, or glassware. | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned. |
| Carryover from previous injections. | Implement a robust wash cycle for the autosampler needle and injection port between samples. | |
| Variable Results Between Replicates | Non-homogeneous sample. | Ensure the sample is thoroughly mixed (e.g., vortexed) before taking an aliquot. |
| Inconsistent sample processing. | Standardize all steps of the sample preparation protocol, including volumes, times, and temperatures. |
Data Presentation
Table 1: Comparison of Recovery Rates for this compound with Different Extraction Methods
| Extraction Method | Matrix | Solvent/Sorbent | Average Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Urine | Ethyl Acetate | 77.4 | [8] |
| Solid-Phase Extraction (SPE) | Urine | Not specified | 84.1 | [8] |
| Protein Precipitation | Serum | Methanol | ~100 | [9] |
| Solid-Phase Extraction (SPE) | Plasma | Mixed-Mode Strong Cation Exchange | >80 | [10] |
Table 2: Effect of Solvent Choice on the Extraction of Phenolic Acids from Soil
| Extraction Solvent | Relative Recovery | Comments | Reference |
| Water | Low | Recovers the least amount of phenolic acid. | [5] |
| Methanol | Low | Similar recovery efficiency to water. | [5] |
| 0.5 M DTPA | High | Effective at recovering phenolic acids, likely by chelating cations that bind the analyte. | [5] |
| 2 M NaOH | High | Recovers the most, but harsh basic conditions can degrade the analyte or extract more interfering substances. | [5] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Urine
This protocol is a general guideline for the extraction of this compound from urine samples.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the sample at 2000 x g for 5 minutes to pellet any particulates.
-
Transfer 1 mL of the supernatant to a clean glass tube.
-
-
Acidification:
-
Add a suitable acid (e.g., concentrated HCl) to the urine sample to adjust the pH to approximately 1-2.[1]
-
-
Extraction:
-
Add 5 mL of ethyl acetate to the acidified urine sample.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.[1]
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction step two more times with fresh ethyl acetate, combining the organic layers.[1]
-
-
Drying and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in a known volume of the initial mobile phase for chromatographic analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Post-Extraction Cleanup
This protocol describes a general procedure for cleaning up a soil extract containing this compound using an Oasis HLB SPE cartridge.[5][7]
-
Cartridge Conditioning:
-
Sample Loading:
-
Washing:
-
Elution:
-
Final Preparation:
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for liquid-liquid extraction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Technical Support Center: Analysis of 4-Hydroxyphenylacetic Acid (4-HPAA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 4-Hydroxyphenylacetic acid (4-HPAA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the LC-MS/MS analysis of 4-HPAA?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 4-HPAA, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1][3] When analyzing 4-HPAA in complex biological matrices like plasma, serum, or urine, endogenous components such as phospholipids, salts, proteins, and other metabolites can interfere with the ionization of 4-HPAA in the mass spectrometer's ion source, leading to unreliable and erroneous results.[2][4][5]
Q2: What are the common indicators of matrix effects in my 4-HPAA LC-MS/MS data?
A2: Common signs that may indicate the presence of matrix effects in your 4-HPAA analysis include:
-
Poor reproducibility of analyte response between different sample lots.[2]
-
Inaccurate quantitative results, as shown by poor recovery or significant deviation from expected concentrations.[6]
-
A notable difference in the slope of calibration curves prepared in a pure solvent versus those prepared in the biological matrix.[2]
-
Observation of a dip or rise in the baseline signal during a post-column infusion experiment when a blank matrix extract is injected.[6][7]
Q3: How can I quantitatively evaluate the extent of matrix effects for my 4-HPAA analysis?
A3: A widely accepted method for the quantitative assessment of matrix effects is the post-extraction spike method.[5][7] This technique involves comparing the peak area of 4-HPAA in a neat solution (prepared in a clean solvent) to the peak area of a blank matrix extract that has been spiked with the same concentration of 4-HPAA after the extraction process.
The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100
A value below 100% signifies ion suppression, whereas a value exceeding 100% indicates ion enhancement.[5]
Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects for 4-HPAA analysis?
A4: A stable isotope-labeled internal standard (SIL-IS), such as 4-HPAA-d4, is the preferred choice for internal standardization in LC-MS/MS analysis.[6][8] Since a SIL-IS is chemically identical to the analyte, it co-elutes and experiences similar matrix effects.[9][10] By calculating the ratio of the analyte signal to the SIL-IS signal, variations in ionization efficiency due to matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[11] It is crucial that the SIL-IS is free from unlabeled analyte and that there is no isotopic exchange.[8]
Troubleshooting Guide: Matrix Effects in 4-HPAA Analysis
This guide provides a systematic approach to troubleshooting common issues related to matrix effects during the LC-MS/MS analysis of 4-HPAA.
| Symptom | Potential Cause | Recommended Action |
| Poor peak area reproducibility | Significant and variable matrix effects between samples. | 1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): Use a SIL-IS for 4-HPAA to compensate for variability in ion suppression/enhancement.[11]2. Improve Sample Preparation: Employ more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[4][12]3. Optimize Chromatography: Modify the LC gradient or change the stationary phase to better separate 4-HPAA from co-eluting matrix components.[12] |
| Low signal intensity or sensitivity | Ion suppression. | 1. Perform a Post-Column Infusion Experiment: This will help identify if 4-HPAA is eluting in a region of significant ion suppression.[7][13]2. Adjust Chromatographic Retention Time: If co-elution with suppressive matrix components is confirmed, alter the LC method to shift the retention time of 4-HPAA to a cleaner region of the chromatogram.[14]3. Reduce Sample Injection Volume: Injecting a smaller volume can decrease the amount of matrix components entering the MS source.[15]4. Dilute the Sample: If sensitivity allows, diluting the sample extract can minimize the concentration of interfering compounds.[15] |
| Inaccurate quantification (poor recovery) | Non-compensated matrix effects or inefficient extraction. | 1. Evaluate Matrix Effect Quantitatively: Use the post-extraction spike method to determine the degree of ion suppression or enhancement.[5]2. Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.[12]3. Optimize Extraction Procedure: Evaluate different sample preparation methods (e.g., protein precipitation, LLE, SPE) to find the one with the highest recovery and least matrix effects for 4-HPAA.[16] |
| Non-linear calibration curve | Matrix effects varying with concentration, or detector saturation. | 1. Widen the Calibration Range: Test a broader range of concentrations to assess linearity.2. Use a Different Calibration Model: A weighted linear regression or a quadratic fit might be more appropriate.3. Address Matrix Effects: Implement the strategies mentioned above, such as improved sample cleanup or the use of a SIL-IS, as uncompensated matrix effects can lead to non-linearity.[7] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare a Neat Standard Solution: Dissolve a known amount of 4-HPAA analytical standard in the final mobile phase solvent to a specific concentration (e.g., 100 ng/mL).
-
Process Blank Matrix Samples: Extract at least six different lots of the blank biological matrix (e.g., plasma, urine) using your established sample preparation method.
-
Prepare Post-Extraction Spiked Samples: After the final extraction step, spike the processed blank matrix extracts with the 4-HPAA analytical standard to the same final concentration as the neat standard solution.
-
LC-MS/MS Analysis: Analyze both the neat standard solution and the post-extraction spiked samples using your LC-MS/MS method.
-
Calculate the Matrix Effect:
-
Determine the average peak area of 4-HPAA from the neat standard solution injections.
-
Determine the average peak area of 4-HPAA from the post-extraction spiked sample injections.
-
Calculate the Matrix Effect (%) for each blank matrix lot using the formula mentioned in FAQ Q3.
-
Calculate the overall mean and standard deviation of the matrix effect.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for 4-HPAA
This is a general protocol and should be optimized for your specific application.
-
Condition the SPE Cartridge: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Pre-treatment: Acidify the biological sample (e.g., 0.5 mL of urine) with an appropriate acid (e.g., formic acid) to a pH below the pKa of 4-HPAA (~4.5) to ensure it is in its neutral form.
-
Load the Sample: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. A second wash with a non-polar solvent like hexane can help remove lipids.[4]
-
Elute 4-HPAA: Elute the 4-HPAA from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, potentially with a small percentage of a basic modifier if an anion exchange mechanism is used).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A logical workflow for troubleshooting matrix effects.
Caption: A typical experimental workflow to minimize matrix effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. waters.com [waters.com]
- 10. scispace.com [scispace.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. longdom.org [longdom.org]
- 13. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 14. welch-us.com [welch-us.com]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Fermentation Medium for Hydroxyphenylacetic Acid Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the fermentative production of hydroxyphenylacetic acid (HPAA).
Frequently Asked Questions (FAQs)
Q1: Which microorganisms are suitable for producing this compound (HPAA)?
A1: A variety of microorganisms, including bacteria, fungi, and actinomyces, can be used to produce HPAA.[1] The selection often depends on the production strategy, which is typically either biotransformation of a precursor or de novo synthesis from a simple carbon source.
-
For Biotransformation: Strains capable of hydroxylating a precursor like phenylacetic acid (PAA) are ideal. Mutant strains are often developed from wild-type organisms to possess the ability to hydroxylate the precursor while being deficient in the pathway to further metabolize the HPAA, allowing it to accumulate.[1][2] Examples of genera investigated include Bacillus, Pseudomonas, Rhodococcus, Streptomyces, Aspergillus, and Humicola.[1][3] A fungus, Humicola fuscoatra, has been shown to be particularly effective for this biotransformation.[1]
-
For De Novo Synthesis: Engineered strains of Escherichia coli are widely used due to their rapid growth, well-understood genetics, and the availability of extensive genetic engineering tools.[4][5] These strains are typically engineered to channel carbon flux from central metabolism (e.g., glucose) through the shikimate pathway to produce HPAA.[4][6]
Q2: What are the common precursors for HPAA fermentation, and how should they be supplied?
A2: For biotransformation processes, the most common precursor is phenylacetic acid (PAA).[1][2] PAA can exhibit toxicity to microorganisms at high concentrations.[1] Therefore, a fed-batch strategy is frequently employed, where the precursor is added intermittently or continuously throughout the fermentation to maintain a low, non-toxic concentration.[1] For example, after an initial PAA concentration is consumed to a certain level (e.g., 1-2.5 g/L), additional PAA can be fed.[2] For de novo synthesis, a simple carbon source like glucose is the primary precursor, which is converted to HPAA through engineered metabolic pathways.[4]
Q3: What are the key fermentation parameters to control for optimal HPAA production?
A3: Optimizing environmental parameters is critical for maximizing HPAA yield. The most important parameters to monitor and control are temperature, pH, and dissolved oxygen (DO).[5]
-
Temperature: Most microorganisms have a narrow optimal temperature range. For instance, a successful fermentation using Humicola fuscoatra was conducted at 30°C.[1] For engineered E. coli, a two-stage temperature strategy is often used, with an initial growth phase at 37°C followed by a reduction to a lower temperature (e.g., 30°C) for the product formation phase.[5]
-
pH: The optimal pH for HPAA production typically falls within the range of 5.0 to 7.5.[1] Maintaining pH is crucial as metabolic activity can cause it to shift, potentially stressing the microorganism and reducing productivity.[1]
-
Aeration and Agitation: Adequate aeration is essential for aerobic microorganisms and for the hydroxylation reaction itself.[1] Agitation ensures proper mixing of nutrients and oxygen. These parameters are often manipulated together to maintain the dissolved oxygen (DO) level above a critical threshold (e.g., 30%).[5]
Q4: Why is a fed-batch strategy often recommended for this type of fermentation?
A4: A fed-batch strategy is highly recommended for several reasons. It allows for controlled addition of nutrients (like glucose) and precursors (like PAA), which helps in achieving high cell densities and maximizing product yield.[5] This method prevents the accumulation of inhibitory byproducts that can occur in a standard batch culture and avoids precursor toxicity.[1][5] By controlling the feeding rate, the microbial growth rate can be precisely managed, leading to more consistent and higher production titers.[5]
Data Presentation
Table 1: Comparison of Microorganisms for HPAA Production
| Microorganism | Production Strategy | Precursor | Key Advantages |
| Escherichia coli (engineered) | De Novo Synthesis | Glucose | Rapid growth, well-defined genetics, high titers reported (e.g., 31.95 g/L).[4][5] |
| Bacillus sp. HZG-19 | Biotransformation | Phenylglyoxylic acid | Capable of producing specific enantiomers ((R)-HPA) with high optical purity.[7] |
| Humicola fuscoatra | Biotransformation | Phenylacetic acid (PAA) | Effective fungal catalyst for ortho-hydroxylation of PAA.[1][2] |
| Pseudomonas putida | Biotransformation | 4-hydroxyphenylacetic acid | Studied for its metabolic pathways related to HPAA degradation, providing insights for strain engineering.[8] |
Table 2: Example of an Optimized Fermentation Medium for (R)-α-Hydroxyphenylacetic Acid Production by Bacillus sp. HZG-19 [3][7][9]
| Component | Optimal Concentration (g/L) |
| Casein Peptone | 30.49 |
| Glycerol | 14.09 |
| KH₂PO₄ | 0.1345 |
| K₂HPO₄ | 0.01 |
| CaCl₂ | 0.1 |
| MnSO₄ | 0.01 |
| Resulting Yield | 63.30% (a 14.9% increase post-optimization) |
Experimental Protocols
Protocol 1: General Inoculum Preparation
-
Strain Activation: Streak the selected microorganism from a glycerol stock onto a suitable agar plate (e.g., LB agar for E. coli). Incubate at the optimal temperature (e.g., 37°C for E. coli) until single colonies appear.
-
Seed Culture: Inoculate a single colony into a flask containing a sterile seed medium (e.g., 10 g/L casein peptone, 5 g/L beef extract, 10 g/L maltose, 2 g/L NaCl, pH 7.2).[10]
-
Incubation: Incubate the flask on a rotary shaker (e.g., 180-220 rpm) at the optimal growth temperature until the culture reaches the late exponential phase of growth (e.g., OD₆₀₀ of 4.0-5.0 for E. coli).[5] This culture serves as the inoculum for the main fermenter.
Protocol 2: Fed-Batch Fermentation Setup and Execution
-
Medium Preparation: Prepare the batch fermentation medium in a sterilized bioreactor. After autoclaving and cooling, aseptically add any heat-sensitive components like antibiotics or vitamins.
-
Fermenter Setup: Calibrate the pH and dissolved oxygen (DO) probes. Set the initial fermentation parameters for temperature, pH, and agitation according to the optimal conditions for the chosen strain.[5]
-
Inoculation: Aseptically transfer the seed culture into the fermenter. A typical inoculation volume is 5-10% (v/v) of the batch medium volume.[5]
-
Batch Phase: Allow the fermentation to proceed in batch mode until the initial carbon source is nearly depleted. This is often indicated by a sharp increase in the DO signal.[5]
-
Fed-Batch Phase:
-
For De Novo Synthesis: Initiate the feeding of a concentrated sterile glucose solution to maintain a controlled growth rate.[5]
-
For Biotransformation: If using a precursor like PAA, add an initial amount to the batch medium. Once its concentration drops to a non-toxic level (e.g., 1-2.5 g/L), begin the fed-batch addition of a concentrated PAA stock solution.[2]
-
-
Monitoring and Control: Throughout the fermentation, monitor cell growth (OD₆₀₀), precursor consumption, and HPAA production using analytical methods like HPLC. Continuously control pH, temperature, and DO.
-
Harvest: Continue the fermentation until precursor conversion plateaus or the HPAA concentration peaks.[1]
Troubleshooting Guide
Problem: Low or No HPAA Yield
| Potential Cause | Recommended Solution |
| Suboptimal Fermentation Conditions | Systematically optimize pH, temperature, and aeration/agitation. Ensure probes are calibrated correctly.[1] |
| Inappropriate Medium Composition | Screen different carbon and nitrogen sources.[1] Use statistical methods like Plackett-Burman design or Response Surface Methodology for optimization.[3] |
| Precursor Toxicity or Limitation | If using biotransformation, high initial precursor (e.g., PAA) levels can be toxic. Implement a fed-batch feeding strategy to maintain a low, non-toxic concentration.[1] |
| Product Degradation | The host microorganism may be further metabolizing the HPAA product. Use a mutant strain incapable of degrading HPAA.[1][2] |
| Low Cell Density / Poor Growth | Optimize the seed culture conditions and growth medium to ensure a healthy and dense inoculum.[1] |
Problem: Incomplete Conversion of Precursor (for Biotransformation)
| Potential Cause | Recommended Solution |
| Insufficient Fermentation Time | Extend the fermentation duration and monitor precursor concentration over time to determine the optimal harvest time.[1] |
| Low Catalytic Activity of Cells | Ensure fermentation conditions are optimal for cell viability and expression of the necessary enzymes. |
| Presence of Enzymatic Inhibitors | Analyze the medium for potential inhibitors. Consider a detoxification step if necessary. |
| Poor Oxygen Transfer Rate | Increase the agitation speed and/or aeration rate to improve the oxygen transfer rate (OTR), which is often crucial for hydroxylation reactions.[1] |
Visualizations
Caption: Workflow for statistical optimization of the fermentation medium.
Caption: Troubleshooting flowchart for low HPAA yield.
Caption: Simplified metabolic pathways for HPAA production.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of Fermentation Medium for Producing α-Hydroxyphenylacetic Acid by Using Plackett-Burman Design and Response Surface Methodology [scirp.org]
- 4. A bacterial platform for the production of 4-hydroxyphenylacetic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Bioprocess Optimization for the Production of Aromatic Compounds With Metabolically Engineered Hosts: Recent Developments and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Bacterial Degradation of 4-Hydroxyphenylacetic Acid and Homoprotocatechuic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Fermentation Medium for Producing α-Hydroxyphenylacetic Acid by Using Plackett-Burman Design and Response Surface Methodology - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-Hydroxyphenylacetic Acid in Frozen Urine Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-hydroxyphenylacetic acid (2-HPAA) in frozen urine samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your samples and the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for ensuring the stability of 2-hydroxyphenylacetic acid in urine samples?
A1: For long-term storage, it is recommended to store urine samples at -80°C.[1] However, studies have shown that many phenolic compounds, including those similar to 2-HPAA, are stable at -20°C for extended periods. One study found that a range of phenolic and acidic biomarkers were stable in urine for up to 18 months when stored at -20°C.[2] For short-term storage (up to 48 hours), refrigeration at 2-8°C is advisable.[3] To minimize degradation, it is crucial to freeze samples as soon as possible after collection if long-term storage is intended.[3]
Q2: How do freeze-thaw cycles affect the concentration of 2-hydroxyphenylacetic acid in frozen urine?
A2: Repeated freeze-thaw cycles should be minimized as they can lead to the degradation of analytes.[1] While some metabolites have shown stability through a limited number of freeze-thaw cycles, it is best practice to aliquot urine samples into single-use vials after collection to avoid the need for repeated thawing and freezing of the entire sample.[1][3] One study on a similar compound, 3-hydroxyphenylacetic acid, reported a potential decrease in concentration after the third freeze-thaw cycle.[3]
Q3: Can the pH of the urine sample impact the stability of 2-hydroxyphenylacetic acid during frozen storage?
A3: Yes, the pH of the urine can influence the stability of phenolic acids. Acidifying the urine to a pH below 7 may help improve the stability of some of these compounds.[3] For analytical procedures such as liquid-liquid extraction or solid-phase extraction, acidification to approximately pH 3 is often a required sample pre-treatment step.[4]
Q4: Are there any recommended preservatives to add to urine samples for 2-HPAA analysis?
A4: The necessity of a preservative depends on the storage duration and temperature. For short-term storage at 4°C (up to 48 hours), preservatives may not be necessary.[3] However, for longer-term storage or if there is a delay in freezing, bacterial growth can occur and potentially degrade 2-HPAA.[3] If a preservative is used, it is critical to validate its compatibility with your specific analytical method to avoid interference.
Q5: What are the potential degradation products of 2-hydroxyphenylacetic acid under improper storage conditions?
A5: The phenolic hydroxyl group of 2-hydroxyphenylacetic acid is susceptible to oxidation, which could lead to the formation of quinone-type structures or ring-opening products.[5] Forced degradation studies under conditions such as extreme pH, high temperature, and exposure to oxidizing agents can help identify potential degradation products specific to your experimental conditions.[1]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or no detectable 2-HPAA in stored samples | Improper storage temperature (e.g., room temperature or 4°C for extended periods). | Ensure urine samples are consistently stored at -20°C or, ideally, -80°C for long-term stability.[1] |
| Multiple freeze-thaw cycles leading to degradation. | Aliquot samples into single-use tubes upon collection to avoid repeated freezing and thawing.[1][3] | |
| Degradation due to pH instability. | Consider acidifying the urine sample to a pH below 7 to improve the stability of phenolic acids.[3] | |
| Oxidation of the analyte. | Minimize the exposure of samples to air in the vials. Consider using amber vials to protect from light, as phenolic compounds can be light-sensitive.[3] | |
| High variability in 2-HPAA concentrations between aliquots of the same sample | Incomplete thawing and mixing of the sample before aliquoting. | Ensure the entire urine sample is completely thawed and thoroughly mixed by vortexing before taking an aliquot for analysis.[1] |
| Non-uniform degradation across different aliquots due to inconsistent handling. | Standardize sample handling and storage procedures for all aliquots. | |
| Presence of unexpected peaks in the chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and adjust your analytical method to separate them from the parent compound.[1] |
| Contamination during sample collection or processing. | Review and optimize sample collection and preparation protocols to minimize the risk of contamination. |
Quantitative Data on Stability
The following table summarizes the stability of phenolic compounds in frozen urine based on available literature. While specific long-term stability data for 2-hydroxyphenylacetic acid at various frozen temperatures is limited, the stability of a broader class of phenolic and acidic biomarkers provides a strong indication of its expected behavior.
| Storage Temperature | Duration | Analyte Class | Stability Finding | Reference |
| -20°C | 18 months | Phenolic and acidic biomarkers | All 22 tested biomarkers were stable. | [2] |
| -20°C and 4°C | 24 hours | 63 metabolites | Concentrations were stable compared to samples immediately stored at -80°C. | [6] |
| -80°C | Long-term | General metabolites | Recommended for long-term stability of metabolites.[3] | [3] |
Experimental Protocols
Protocol 1: Urine Sample Collection and Storage for 2-HPAA Stability Studies
-
Collection: Collect a first-morning midstream urine sample in a sterile container.
-
Initial Processing: Immediately after collection, centrifuge the urine sample at approximately 2000 x g for 10 minutes to remove particulate matter.[4]
-
Aliquoting: Transfer the supernatant into multiple, single-use polypropylene tubes. This is crucial to avoid repeated freeze-thaw cycles.[1]
-
Storage:
-
Labeling: Clearly label each aliquot with a unique identifier, collection date, and storage conditions.
Protocol 2: Analysis of 2-Hydroxyphenylacetic Acid in Urine by GC-MS
This protocol provides a general guideline for the analysis of 2-HPAA. Optimization for specific instrumentation and laboratory conditions is recommended.
-
Sample Pre-treatment:
-
Thaw a frozen urine aliquot at room temperature.[4]
-
Take a specific volume of urine, often normalized to creatinine concentration (e.g., equivalent to 1 mg of creatinine).[7]
-
Add a known amount of an internal standard (e.g., a stable isotope-labeled 2-HPAA or a non-endogenous organic acid).[4]
-
Acidify the sample to approximately pH 1-2 with concentrated HCl.[4]
-
-
Liquid-Liquid Extraction (LLE):
-
Add an organic solvent (e.g., 5 mL of ethyl acetate) to the acidified urine.
-
Vortex vigorously for 1 minute and then centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process on the aqueous layer and combine the organic extracts.
-
-
Derivatization:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a derivatization reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the sample (e.g., at 60-80°C for 30-60 minutes) to complete the derivatization reaction.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
The GC separates the components of the mixture, and the MS detects and quantifies the derivatized 2-HPAA.
-
Visualizations
Caption: Experimental workflow for the collection, storage, and analysis of 2-hydroxyphenylacetic acid in urine.
Caption: Troubleshooting logic for addressing issues with 2-hydroxyphenylacetic acid stability in urine samples.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Liquid-Liquid Extraction of 3-Hydroxyphenylacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid-liquid extraction of 3-hydroxyphenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for optimizing the liquid-liquid extraction of 3-hydroxyphenylacetic acid?
A1: The most critical parameter is the pH of the aqueous solution. 3-Hydroxyphenylacetic acid is a carboxylic acid with a pKa of approximately 4.21.[1] To ensure efficient extraction into an immiscible organic solvent, the pH of the aqueous phase must be adjusted to be at least 1 to 2 pH units below the pKa. At a pH below its pKa, the carboxylic acid group is protonated, making the molecule neutral and thus more soluble in the organic solvent.
Q2: Which organic solvents are suitable for extracting 3-hydroxyphenylacetic acid?
A2: The choice of solvent is crucial for effective extraction. Generally, polar organic solvents that are immiscible with water are preferred for extracting phenolic acids.[2] The ideal solvent should have a high partition coefficient for the neutral form of 3-hydroxyphenylacetic acid and be easily separable from the aqueous phase. Commonly used solvents for the extraction of phenolic compounds include ethyl acetate, diethyl ether, and methyl isobutyl ketone (MIBK). The selection should also consider factors like solvent volatility for ease of removal, toxicity, and cost.
Q3: How can I recover the extracted 3-hydroxyphenylacetic acid from the organic solvent?
A3: After extracting the 3-hydroxyphenylacetic acid into the organic phase, it can be back-extracted into a fresh aqueous phase by adjusting the pH. By washing the organic phase with an aqueous basic solution (e.g., a dilute solution of sodium bicarbonate or sodium hydroxide with a pH > 6.2), the 3-hydroxyphenylacetic acid will be deprotonated to its anionic form, which is highly soluble in the aqueous phase and insoluble in the organic solvent. The product can then be isolated from this aqueous solution by re-acidification, causing it to precipitate, followed by filtration or a final extraction step.
Q4: What is a partition coefficient (logP) and why is it important for this extraction?
A4: The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible solvents, typically a hydrophobic organic solvent and a hydrophilic aqueous solvent. For 3-hydroxyphenylacetic acid, the LogP is approximately 0.85, indicating its preference for the organic phase when in its neutral form.[3] The distribution of the acid between the two phases is highly dependent on the pH of the aqueous phase. The apparent partition coefficient (logD) takes into account the ionization of the compound at a specific pH. For optimal extraction, conditions should be set to maximize the logD value, which for an acidic compound like 3-hydroxyphenylacetic acid, means a low pH.
Data Presentation
Table 1: Properties of 3-Hydroxyphenylacetic Acid
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₃ | [4] |
| Molecular Weight | 152.15 g/mol | [3] |
| pKa (Carboxylic Acid) | ~4.21 | [1] |
| LogP | 0.85 | [3] |
| Solubility in water | 1000 g/L | [1] |
| Solubility in PBS (pH 7.2) | ~5 mg/mL | [4][5] |
| Solubility in Ethanol | ~1 mg/mL | [4][5] |
| Solubility in DMSO | ~1 mg/mL | [4][5] |
Table 2: Recommended Solvents for Liquid-Liquid Extraction of Phenolic Acids
| Solvent | Polarity Index | Boiling Point (°C) | Density (g/mL) | Water Solubility | Notes |
| Ethyl Acetate | 4.4 | 77.1 | 0.902 | 8.3 g/100 mL | Commonly used, good recovery, moderately polar. |
| Diethyl Ether | 2.8 | 34.6 | 0.713 | 6.9 g/100 mL | High volatility, can form peroxides, highly flammable. |
| Methyl Isobutyl Ketone (MIBK) | 4.2 | 117 | 0.802 | 1.9 g/100 mL | Good for extracting polar compounds, less volatile than ether or ethyl acetate. |
| Dichloromethane (DCM) | 3.1 | 39.6 | 1.33 | 1.3 g/100 mL | High density (forms the lower layer), potential health hazards. |
Experimental Protocols
Protocol: Optimizing pH for Extraction of 3-Hydroxyphenylacetic Acid
-
Preparation of Aqueous Solution: Dissolve a known quantity of 3-hydroxyphenylacetic acid in a buffered aqueous solution. Prepare a series of these solutions with pH values ranging from 2 to 7.
-
Solvent Addition: To a separatory funnel, add a defined volume of the aqueous 3-hydroxyphenylacetic acid solution and an equal volume of the chosen organic solvent (e.g., ethyl acetate).
-
Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the funnel to stand undisturbed until the two layers have clearly separated.
-
Sample Collection: Carefully drain the lower (denser) layer and then collect the upper layer into separate containers.
-
Quantification: Analyze the concentration of 3-hydroxyphenylacetic acid remaining in the aqueous phase and the concentration in the organic phase using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.
-
Determination of Optimal pH: Compare the extraction efficiency at each pH to determine the optimal condition for maximizing the transfer of 3-hydroxyphenylacetic acid into the organic phase. The highest efficiency should be observed at a pH well below 4.2.
Mandatory Visualizations
Caption: Experimental workflow for optimizing the pH for liquid-liquid extraction.
Caption: Logical relationship between pH and the extraction efficiency of 3-HPAA.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Emulsion Formation at the Interface | - Vigorous shaking of solutions with high concentrations of surfactants or proteins.[6]- The two phases have very similar densities. | - Instead of shaking, gently invert the separatory funnel multiple times.[6]- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[6]- Centrifuge the mixture to force the separation of layers.[6]- Filter the mixture through a bed of glass wool or phase separation paper.[6] |
| Low Recovery of 3-Hydroxyphenylacetic Acid | - The pH of the aqueous phase is not sufficiently acidic. - Insufficient mixing or extraction time. - The chosen organic solvent has a low partition coefficient for 3-HPAA. - The compound is partially ionized in the organic phase. | - Ensure the pH of the aqueous phase is at least 1-2 units below the pKa of 3-HPAA (~4.2). - Increase the shaking time or perform multiple extractions with smaller volumes of fresh organic solvent. - Select a more suitable solvent (refer to Table 2). - Consider using a "salting-out" effect by adding a neutral salt to the aqueous phase to decrease the solubility of the organic compound. |
| Difficulty in Visualizing the Interface Between Layers | - The layers are colorless. - The presence of dark-colored impurities. | - Hold the separatory funnel up to a light source or shine a flashlight through it.[7]- Gently swirl the funnel to see the interface move. - If safe, add a small amount of a colored, inert compound that is soluble in only one phase. |
| Precipitate Forms at the Interface | - The concentration of 3-HPAA exceeds its solubility in one of the phases. - A salt of the compound is precipitating due to a reaction with buffer components. | - Dilute the initial aqueous solution. - Add more of the appropriate solvent to dissolve the precipitate. - Check for incompatibility between the buffer salts and the compound. |
| Organic Layer is Cloudy or Contains Water Droplets | - Incomplete separation of the aqueous phase. - Some water is dissolved in the organic solvent. | - Allow more time for the phases to separate completely. - After separation, "dry" the organic layer by adding an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and then filter. |
| Unexpected pH Changes During Extraction | - Extraction of acidic or basic impurities from the sample matrix. - Use of unbuffered aqueous solutions. | - Use a buffered aqueous solution to maintain a constant pH. - Perform a pre-extraction wash of the initial sample if significant impurities are suspected. |
References
- 1. 3-Hydroxyphenylacetic acid | 621-37-4 [amp.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. 3'-Hydroxyphenylacetic acid | C8H8O3 | CID 12122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. reddit.com [reddit.com]
Troubleshooting guide for incomplete conversion in 2-HPAA fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting incomplete conversion in 2-hydroxyphenylacetic acid (2-HPAA) fermentation. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during the bioproduction of 2-HPAA.
Troubleshooting Guide: Incomplete Conversion of Phenylacetic Acid (PAA)
Incomplete conversion of the precursor, phenylacetic acid (PAA), to 2-HPAA is a common issue in fermentation processes. The following guide provides a structured approach to identifying and resolving the root causes of this problem.
| Observation | Potential Cause | Recommended Action |
| Low or No 2-HPAA Production | 1. Suboptimal Fermentation Conditions: Incorrect pH, temperature, or aeration can inhibit microbial activity and enzyme function. | - Systematically optimize fermentation parameters. Refer to Table 1 for recommended starting points. - Ensure accurate calibration and functioning of pH and dissolved oxygen probes.[1] |
| 2. Inappropriate Medium Composition: Lack of essential nutrients or presence of inhibitory substances can limit growth and productivity. | - Screen different carbon and nitrogen sources.[1] - Analyze the medium for potential inhibitors and consider detoxification steps if necessary.[1] | |
| 3. Precursor (PAA) Toxicity or Limitation: High initial concentrations of PAA can be toxic to microorganisms, while insufficient PAA will limit product formation. | - Implement a fed-batch feeding strategy to maintain a low, non-toxic precursor concentration (e.g., 1-2.5 g/L).[1][2] | |
| 4. Further Metabolism of 2-HPAA: The producing microorganism may be degrading the 2-HPAA product. | - Utilize a mutant strain deficient in the 2-HPAA degradation pathway.[1] | |
| 5. Low Cell Density/Poor Growth: Insufficient viable biomass will result in low conversion rates. | - Optimize seed culture conditions and growth medium to ensure a healthy and dense inoculum.[1] | |
| Slow Conversion Rate | 1. Insufficient Fermentation Time: The fermentation may not have run long enough for complete conversion. | - Extend the fermentation duration and monitor PAA and 2-HPAA concentrations over time.[1] |
| 2. Low Catalytic Activity of Cells: Cells may have low expression or activity of the necessary enzymes. | - Ensure optimal conditions for cell viability and enzyme expression throughout the fermentation.[1] | |
| 3. Poor Oxygen Transfer Rate: The hydroxylation of PAA to 2-HPAA is an oxygen-dependent reaction. | - Increase agitation and/or aeration rates to improve the oxygen transfer rate (OTR).[1] | |
| Product Degradation | 1. Presence of Degradative Enzymes: The microorganism may possess enzymes that break down 2-HPAA. | - As mentioned previously, using a mutant strain incapable of degrading 2-HPAA is the most effective solution.[1] |
| 2. Chemical Instability: 2-HPAA might be unstable under the fermentation conditions. | - Analyze the stability of 2-HPAA under your specific fermentation pH and temperature conditions in a cell-free system. |
Frequently Asked Questions (FAQs)
Q1: Which microorganisms are suitable for producing 2-HPAA?
A1: Several microorganisms, including specific species of bacteria, actinomycetes, and fungi, can hydroxylate a precursor like phenylacetic acid to produce 2-HPAA.[1] Mutant strains are often developed from wild-type organisms that can break down phenylacetic acid. These mutants are engineered to possess the ability to hydroxylate PAA but are deficient in the pathway to further metabolize 2-HPAA, allowing it to accumulate.[1] Genera such as Bacillus, Rhodococcus, Streptomyces, Aspergillus, and Pseudomonas have been investigated for this purpose.[1] A specific fungal strain, Humicola fuscoatra (DSM 7047), has also been shown to be effective for this biotransformation.[1]
Q2: What is the most common precursor for 2-HPAA fermentation, and how should it be supplied?
A2: The most common precursor for 2-HPAA production is phenylacetic acid (PAA).[1] PAA can be toxic to microorganisms at high concentrations.[1] Therefore, a fed-batch strategy is often employed. This involves adding the precursor intermittently or continuously throughout the fermentation as the cells consume it, maintaining a non-toxic concentration in the medium.[1][2]
Q3: What are the key fermentation parameters to control for optimal 2-HPAA production?
A3: The critical fermentation parameters to control are temperature, pH, and aeration.[1] The optimal values for these parameters are strain-dependent. For instance, a fermentation using Humicola fuscoatra was successfully conducted at 30°C.[1] The pH of the medium affects enzyme activity and nutrient uptake, with a typical range for many microbial fermentations being between 5.0 and 7.5.[1] Aeration is crucial as the hydroxylation reaction requires oxygen.[1] An aeration rate of 0.66 vvm and stirring at 600 rpm have been used in a documented 2-HPAA fermentation.[1]
Data Presentation
Table 1: Recommended Fermentation Parameters for 2-HPAA Production
| Parameter | Recommended Range/Value | Notes |
| Temperature | 28-37°C | Strain-dependent. A starting point of 30°C is often used.[1] |
| pH | 5.0 - 7.5 | Strain-dependent. The pH may drop during fermentation and can be controlled by adding a base like ammonia.[1][2] |
| Aeration | 0.5 - 1.5 vvm | Adequate oxygen supply is critical for the hydroxylation step.[1] |
| Agitation | 300 - 800 rpm | Ensures proper mixing and oxygen transfer. |
| Precursor (PAA) Concentration | 1 - 2.5 g/L (maintained via fed-batch) | High concentrations can be toxic.[1][2] |
Table 2: Example of Medium Optimization for a Similar Compound, (R)-α-Hydroxyphenylacetic Acid
| Component | Initial Concentration (g/L) | Optimized Concentration (g/L) |
| Casein Peptone | 20.0 | 30.49 |
| Glycerol | 10.0 | 14.09 |
| KH₂PO₄ | 0.1 | 0.1345 |
| K₂HPO₄ | 0.01 | 0.01 |
| CaCl₂ | 0.1 | 0.1 |
| MnSO₄ | 0.01 | 0.01 |
| Resulting Yield | - | 63.30% (a 14.9% increase) |
| Source: Adapted from data in studies on optimizing (R)-HPA production.[1] |
Experimental Protocols
Protocol 1: Batch Fermentation for 2-HPAA Production
This protocol describes a general procedure for a lab-scale batch fermentation process.
-
Medium Preparation: Prepare the fermentation medium (refer to Table 2 for a starting point) and sterilize it by autoclaving.[1]
-
Inoculum Preparation: Cultivate a seed culture of the selected microorganism in a suitable growth medium until it reaches the late exponential phase.[1]
-
Fermenter Setup: Aseptically transfer the sterile medium to a sterilized fermenter. Calibrate pH and dissolved oxygen (DO) probes. Set the desired temperature, pH, and agitation parameters.[1]
-
Inoculation: Inoculate the fermenter with the seed culture (typically 5-10% v/v).[1]
-
Precursor Addition: Add an initial concentration of phenylacetic acid. If using a fed-batch process, prepare a sterile, concentrated stock solution of PAA.[1]
-
Fermentation Run: Start the fermentation. Monitor key parameters (pH, DO, temperature) and cell growth (e.g., by measuring optical density).[1]
-
Sampling: Aseptically collect samples at regular intervals to analyze for cell density, precursor concentration, and 2-HPAA concentration.[1]
Protocol 2: Quantification of 2-HPAA and PAA using HPLC
This protocol outlines a method for analyzing 2-HPAA and PAA concentrations in the fermentation broth.
-
Sample Preparation:
-
HPLC Conditions (Example):
-
Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid).[3] The exact ratio should be optimized for good separation.
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Column Temperature: 30°C.[3]
-
UV Detection Wavelength: 215 nm.[3]
-
-
Quantification:
-
Prepare a series of standard solutions of both 2-HPAA and PAA of known concentrations.
-
Inject the standards to generate a calibration curve for each compound.
-
Inject the prepared samples and determine the concentrations of 2-HPAA and PAA by comparing their peak areas to the respective calibration curves.
-
Protocol 3: Determination of Cell Density
Cell density can be monitored using several methods:
-
Optical Density (OD):
-
Measure the absorbance of the culture broth at a specific wavelength (e.g., 600 nm) using a spectrophotometer.
-
This provides a quick but indirect measure of cell mass. A calibration curve correlating OD to dry cell weight is recommended for more accurate estimations.
-
-
Dry Cell Weight (DCW):
-
Take a known volume of the culture broth.
-
Centrifuge to pellet the cells.
-
Wash the cell pellet with distilled water to remove salts and medium components.
-
Dry the pellet in an oven at a specific temperature (e.g., 60-80°C) until a constant weight is achieved.[4]
-
The final weight represents the dry cell mass.[4]
-
Visualizations
Caption: Biosynthetic pathway from Phenylacetic Acid to 2-Hydroxyphenylacetic Acid.
Caption: Troubleshooting workflow for incomplete 2-HPAA conversion.
Caption: General experimental workflow for 2-HPAA fermentation and analysis.
References
Minimizing degradation of hydroxyphenylacetic acid during derivatization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of hydroxyphenylacetic acid (HPAA) during derivatization for analytical purposes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during derivatization?
A1: this compound is susceptible to degradation from several factors during derivatization, including:
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be accelerated by elevated temperatures, exposure to oxygen, and neutral or alkaline pH conditions.[1][2]
-
pH Instability: HPAA is more stable in neutral to near-neutral pH conditions.[1] Extreme pH levels can lead to hydrolysis or other degradative reactions.
-
High Temperatures: Elevated temperatures used during derivatization can accelerate degradation.[1][3] It is crucial to optimize the temperature to ensure complete derivatization without causing significant sample loss.
-
Moisture: The presence of water can interfere with common derivatization reactions, particularly silylation, leading to incomplete derivatization and potential hydrolysis of the derivatives.[3][4]
-
Light Exposure: Photodegradation can occur, especially with prolonged exposure to UV light.[1]
Q2: What are the most common derivatization techniques for this compound?
A2: The most common derivatization techniques for HPAA, particularly for gas chromatography-mass spectrometry (GC-MS) analysis, are silylation and acylation.[5][6][7]
-
Silylation: This method replaces the active hydrogen on the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[5][6] Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[3][4][5][8]
-
Acylation: This technique converts the phenolic hydroxyl group to an ester, which is less polar and more volatile.[5]
Q3: How can I prevent the degradation of the phenolic hydroxyl group during derivatization of the carboxylic acid group?
A3: To selectively derivatize the carboxylic acid group while protecting the phenolic hydroxyl group, you can use protecting groups. The phenol can be protected as an ether or an ester.[9] This strategy helps control electrophilic substitution reactions on the aromatic ring.[9] After derivatization of the carboxylic acid, the protecting group on the phenol can be removed.
Troubleshooting Guides
Issue 1: Low Yield of Derivatized Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Derivatization | Optimize reaction conditions such as reagent concentration, temperature, and time.[3] Ensure the sample extract is completely dry before adding the derivatization reagent, as moisture can interfere with the reaction.[3][4] For silylation, consider using a catalyst like TMCS to enhance the reactivity of the silylating agent.[4][10] |
| Analyte Degradation | Minimize exposure to high temperatures by optimizing the derivatization temperature and time.[3] Protect the sample from light by using amber vials.[1] Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] |
| Adsorption to Labware | Use silanized glassware or polypropylene tubes to minimize the adsorption of HPAA to container surfaces.[2][10] |
| Insufficient Extraction | If performing a liquid-liquid extraction prior to derivatization, ensure the pH is adjusted to an optimal range (typically acidic) for HPAA to be in its non-ionized form for better partitioning into the organic solvent.[11] Perform multiple extractions with smaller volumes of solvent for better recovery.[11] |
Issue 2: Presence of Multiple or Unexpected Peaks in the Chromatogram
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products | Review the sample handling and derivatization workflow to identify potential causes of degradation (see FAQs). The appearance of new peaks may indicate the formation of byproducts from oxidation or other reactions.[2] |
| Incomplete Derivatization | This can result in peaks for both the derivatized and underivatized analyte. Optimize the derivatization conditions as described above.[3] |
| Formation of Multiple Derivative Species | For molecules with multiple active sites like HPAA (phenolic hydroxyl and carboxylic acid), incomplete derivatization can lead to a mixture of partially and fully derivatized products. Ensure an excess of the derivatization reagent is used and that reaction conditions are sufficient for complete derivatization of all active sites.[4] |
| Contamination | Ensure all glassware, solvents, and reagents are free from contaminants. Run a blank to identify any background peaks. |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
Derivatization Reaction:
-
Reaction Conditions:
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. benchchem.com [benchchem.com]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. gcms.cz [gcms.cz]
- 11. benchchem.com [benchchem.com]
Optimizing mobile phase composition for HPLC separation of phenolic acids
Welcome to the Technical Support Center for HPLC analysis of phenolic acids. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your mobile phase composition and achieve high-quality chromatographic separations.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the HPLC separation of phenolic acids.
Issue: Poor Peak Shape (Tailing or Fronting)
Q1: What causes peak tailing for phenolic acid compounds?
Peak tailing, where a peak's trailing edge is longer than its leading edge, is a common problem when analyzing acidic compounds like phenolics.[1] The primary cause is often secondary ionic interactions between ionized phenolic analytes and residual silanol groups on the surface of the C18 stationary phase.[1] These silanol groups can become negatively charged at pH values above 4, leading to a stronger, secondary retention mechanism that delays a portion of the analyte molecules, causing the peak to tail.[1] Other potential causes include column degradation, contamination, or sample overload.[1]
Q2: How can I fix peak tailing?
The most effective way to minimize peak tailing for phenolic acids is to suppress the ionization of both the analytes and the residual silanol groups. This is achieved by acidifying the mobile phase.
-
Control Mobile Phase pH: Maintain a low mobile phase pH, typically between 2 and 4.[2] Using an acidic modifier like formic acid, acetic acid, or phosphoric acid ensures that the phenolic acids are in their neutral, protonated form and that the silanol groups are also protonated.[2][3] This minimizes the unwanted secondary ionic interactions.
-
Check for Column Issues: If adjusting the pH does not resolve the issue, consider the possibility of column contamination or degradation.[1] Flushing the column with a strong solvent may help, but replacement might be necessary.[4]
-
Avoid Sample Overload: Injecting a sample that is too concentrated can saturate the column.[1] Try diluting your sample to see if peak shape improves.[5]
Issue: Poor Peak Resolution or Co-elution
Q1: My phenolic acid peaks are overlapping. How can I improve their separation?
Poor resolution between closely eluting or co-eluting peaks is a frequent challenge due to the structural similarity of many phenolic compounds.[3] Optimizing the mobile phase composition and gradient is key to improving separation.
Q2: How does adjusting the mobile phase pH improve resolution?
The pH of the mobile phase directly influences the ionization state, and therefore the polarity and retention time, of phenolic acids.[6] Fine-tuning the pH can alter the relative retention times of different analytes, potentially separating overlapping peaks. It is crucial to operate at a pH that is at least one unit away from the pKa of the analytes to ensure reproducible results and stable retention times.[2] A starting pH range of 2-4 is generally recommended for method development.[2]
Q3: How do I optimize my gradient elution program?
Gradient elution, where the mobile phase composition changes over time, is essential for separating complex mixtures of phenolic acids with varying polarities.[7][8]
-
Adjust the Gradient Slope: A shallower gradient (slower increase in organic solvent concentration) provides more time for compounds to interact with the stationary phase, which can significantly improve the resolution of closely eluting peaks.
-
Modify Initial/Final Conditions: Start with a lower percentage of organic solvent to better retain and separate more polar phenolic acids.
-
Change the Organic Solvent: Acetonitrile and methanol are the most common organic solvents.[9][10] Due to differences in their properties, switching from one to the other can alter selectivity and improve the separation of problematic peak pairs. Acetonitrile generally offers lower viscosity and better UV transparency.[10]
// Nodes start [label="Problem:\nPeak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ph [label="Is Mobile Phase pH < 3?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="Action: Acidify Mobile Phase\n(e.g., 0.1% Formic Acid)\nto suppress silanol interactions.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_overload [label="Is Sample\nConcentration Too High?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; dilute_sample [label="Action: Dilute Sample\nand Re-inject.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_column [label="Action: Flush Column with\nStrong Solvent. Consider\nGuard Column or Replacement.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; resolved [label="Issue Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_ph; check_ph -> adjust_ph [label="No"]; adjust_ph -> resolved; check_ph -> check_overload [label="Yes"]; check_overload -> dilute_sample [label="Yes"]; dilute_sample -> resolved; check_overload -> check_column [label="No"]; check_column -> resolved; } caption: "Troubleshooting Workflow for Peak Tailing in HPLC."
Experimental Protocols
Protocol: Mobile Phase Preparation and Optimization
This protocol outlines the steps for preparing and optimizing a mobile phase for the reversed-phase HPLC separation of phenolic acids.
1. Component Selection:
-
Aqueous Phase (Solvent A): Use high-purity HPLC-grade water.[3]
-
Organic Phase (Solvent B): Use HPLC-grade acetonitrile or methanol.[9] Acetonitrile is often preferred for its low viscosity and UV transparency.[10]
-
Acid Modifier: Use formic acid, acetic acid, or phosphoric acid to adjust the pH of the aqueous phase.[3][11] A common starting concentration is 0.1%.[11]
2. Aqueous Phase Preparation (Solvent A):
-
Measure the desired volume of HPLC-grade water.
-
Add the acid modifier to achieve the target pH. A pH between 2 and 4 is recommended to start.[2] For example, add 1.0 mL of formic acid to 1 L of water for a 0.1% solution.
-
Confirm the pH using a calibrated pH meter. Important: Always adjust the pH of the aqueous component before mixing with the organic solvent.[2]
3. Filtration and Degassing:
-
Filter both Solvent A and Solvent B through a 0.20 µm or 0.45 µm membrane filter to remove particulates that can block the column or system.[9][12]
-
Degas both solvents before use by sonicating for 20-30 minutes or using an online degasser to prevent air bubbles in the system, which can cause pressure fluctuations and baseline noise.[4][13]
4. Initial Gradient Conditions:
-
For method development, start with a broad gradient to elute all compounds. A typical scouting gradient might be 5% to 95% Solvent B over 20-40 minutes.
-
Equilibrate the column (e.g., a C18 column) with the initial mobile phase composition for at least 10-15 minutes or until a stable baseline is achieved.[4]
5. Optimization Strategy:
-
Isocratic vs. Gradient: For complex samples like plant extracts, gradient elution is necessary.[8] Isocratic elution (constant mobile phase composition) is only suitable for very simple mixtures.[10]
-
pH Adjustment: If peak shape is poor, adjust the pH of Solvent A. Test pH values of 2.5, 3.0, and 3.5 to see the effect on retention and peak symmetry.
-
Gradient Slope: If resolution is poor, decrease the gradient slope (e.g., instead of a 20-minute gradient, try a 40-minute gradient with the same solvent range).
-
Solvent Type: If co-elution persists, prepare a new Solvent B using the other organic solvent (e.g., switch from acetonitrile to methanol) and repeat the analysis. The change in solvent can alter elution order.[14]
Data Presentation: Example Gradient Programs
The separation of phenolic acids typically requires a gradient elution program. The optimal program depends on the specific analytes and the column used. Below are examples of gradient programs cited in the literature for separating phenolic compounds on a C18 column.
| Time (minutes) | % Solvent A (Acidified Water) | % Solvent B (Acetonitrile/Methanol) | Reference |
| Example 1: Acetonitrile Gradient | [3] | ||
| 0.0 | 95% | 5% | |
| 15.0 | 65% | 35% | |
| 30.0 | 60% | 40% | |
| 40.0 | 50% | 50% | |
| 52.0 | 30% | 70% | |
| 60.0 | 95% | 5% (re-equilibration) | |
| Example 2: Methanol Gradient | [15] | ||
| 0.0 - 27.0 | 90% | 10% | |
| 28.0 | 60% | 40% | |
| 33.0 | 60% | 40% | |
| 35.0 | 56% | 44% | |
| 43.0 | 56% | 44% | |
| 44.0 | 90% | 10% (re-equilibration) | |
| Example 3: Trifluoroacetic Acid (TFA) Gradient | [16] | ||
| 0.0 - 25.0 | 98% -> 85% | 2% -> 15% | |
| 25.5 - 30.0 | 1% | 99% | |
| 30.5 - 36.0 | 98% | 2% (re-equilibration) |
Note: Solvent A is typically water with an acid modifier (e.g., 0.1% formic acid, 0.025% TFA, or 1% acetic acid). Solvent B is typically acetonitrile or methanol.[3][15][16] Always consult the specific method for exact compositions. Flow rates are commonly set between 0.5 and 1.0 mL/min.[3][11]
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labcompare.com [labcompare.com]
- 5. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 6. moravek.com [moravek.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. mastelf.com [mastelf.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. mastelf.com [mastelf.com]
- 14. veeprho.com [veeprho.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Frontiers | Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria [frontiersin.org]
Technical Support Center: Refinement of Ultrasound-Assisted Extraction (UAE) for Phenolic Acids from Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ultrasound-assisted extraction (UAE) to isolate phenolic acids from soil samples.
Troubleshooting Guide
This guide addresses common issues encountered during the ultrasound-assisted extraction of phenolic acids from soil.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Phenolic Acids | 1. Inappropriate Solvent System: The polarity of the solvent may not be optimal for the target phenolic acids. Phenolic acids have varying polarities.[1] 2. Suboptimal Extraction Parameters: Incorrect temperature, time, or ultrasonic power can lead to inefficient extraction.[2] 3. Strong Adsorption to Soil Matrix: Phenolic acids can bind strongly to soil organic matter (humic and fulvic acids) and clay minerals.[3] 4. Degradation of Phenolic Acids: High temperatures or prolonged extraction times can cause degradation of sensitive phenolic compounds.[4][5] 5. Insufficient Sample Pre-treatment: Large soil particle size can limit solvent penetration and surface area for extraction. | 1. Solvent Optimization: - Use a combination of organic solvents and water (e.g., methanol/water or ethanol/water mixtures) to cover a wider polarity range.[6] The addition of water to organic solvents can increase the polarity and improve extraction efficiency.[7] - Consider using acidic or alkaline solvents to improve the solubility of phenolic acids. 2. Parameter Optimization: - Systematically optimize temperature, time, and ultrasonic power using a design of experiments (DoE) approach. - For many phenolic compounds, stability is maintained up to 50°C during UAE.[4][5] 3. Matrix Disruption: - Increase the solvent-to-soil ratio to create a larger concentration gradient, promoting diffusion.[8] - Consider a pre-extraction step with a solvent like EDTA to chelate metal ions that may bind phenolic acids. 4. Minimize Degradation: - Perform extractions at lower temperatures (e.g., 20-50°C) to prevent thermal degradation.[9] - Use shorter extraction times; kinetic studies can determine the optimal duration to maximize yield before degradation occurs.[10] 5. Sample Preparation: - Air-dry or freeze-dry the soil sample and grind it to a fine, uniform powder to increase the surface area for extraction. |
| Poor Reproducibility | 1. Inconsistent Sonication: Variations in the position of the sample in the ultrasonic bath or fluctuations in the ultrasonic probe's power output. 2. Heterogeneity of Soil Samples: Soil composition can vary significantly even within a small area. 3. Inconsistent Evaporation of Solvent: Loss of solvent during sonication can alter the solvent-to-sample ratio. | 1. Standardize Sonication: - For ultrasonic baths, ensure the water level is consistent and place samples in the same position for each run. - For ultrasonic probes, ensure the probe is immersed to the same depth in the sample mixture each time. 2. Homogenize Samples: - Thoroughly mix and sieve the soil sample before taking subsamples for extraction. 3. Control Evaporation: - Cover the extraction vessel with a lid or aluminum foil to minimize solvent loss.[11] |
| Co-extraction of Interfering Substances | 1. Dissolved Organic Matter: Humic and fulvic acids are often co-extracted and can interfere with the quantification of phenolic acids.[3] 2. Other Organic Compounds: Lipids, pigments, and other non-phenolic organic compounds may be extracted. | 1. Clean-up of Extract: - Use solid-phase extraction (SPE) with a suitable sorbent (e.g., C18, polymeric) to remove interfering compounds. - Perform liquid-liquid extraction to partition phenolic acids into a cleaner solvent phase. 2. Selective Extraction: - Optimize the solvent system to be more selective for phenolic acids. |
| Instrumental Issues | 1. Fluctuations in Ultrasonic Power: The power output of the ultrasonicator may not be stable. 2. Inaccurate Temperature Control: The temperature of the ultrasonic bath or sample may not be precisely controlled. | 1. Calibrate and Maintain Equipment: - Regularly check the performance of the ultrasonicator. 2. Monitor Temperature: - Use an external thermometer to monitor the actual temperature of the sample during sonication. |
Frequently Asked Questions (FAQs)
1. What is the principle behind ultrasound-assisted extraction (UAE) of phenolic acids from soil?
UAE utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. This process involves the formation, growth, and implosion of microscopic bubbles. The collapse of these bubbles generates localized high pressure and temperature, leading to several effects that enhance extraction:
-
Cell Disruption: The shockwaves and microjets produced during cavitation can disrupt soil aggregates and microbial cells, releasing intracellular phenolic acids.
-
Enhanced Mass Transfer: The turbulence and acoustic streaming caused by ultrasound improve the penetration of the solvent into the soil matrix and the diffusion of phenolic acids from the solid phase to the solvent.[12]
2. What are the key parameters to optimize for efficient UAE of phenolic acids from soil?
The efficiency of UAE is influenced by several factors that should be optimized for each specific soil type and target phenolic acid profile:
-
Solvent Composition and Polarity: The choice of solvent is critical. Mixtures of organic solvents (e.g., methanol, ethanol) with water are often effective.[6] The addition of small amounts of acid or base can improve the solubility of certain phenolic acids.
-
Solvent-to-Soil Ratio: A higher solvent-to-soil ratio generally increases the extraction yield by enhancing the concentration gradient.[8]
-
Temperature: Temperature affects the solubility of phenolic acids and the viscosity of the solvent. However, high temperatures can lead to the degradation of thermolabile compounds.[2][4][5]
-
Ultrasonic Power and Frequency: Higher ultrasonic power generally leads to higher extraction efficiency, but excessive power can degrade phenolic acids. The frequency of the ultrasound also plays a role, with lower frequencies often being more effective for plant and soil matrices.
-
Extraction Time: The extraction yield increases with time up to a certain point, after which it may plateau or decrease due to the degradation of phenolic acids.[10]
3. How does soil composition affect the extraction of phenolic acids?
Soil is a complex matrix, and its properties significantly impact the extraction process:
-
Organic Matter Content: Soils with high organic matter content, particularly humic and fulvic acids, can strongly adsorb phenolic acids, making them less available for extraction.[3]
-
Clay Content and Type: Clay minerals can also adsorb phenolic acids through various mechanisms, including hydrogen bonding and cation bridging.
-
pH: Soil pH influences the ionization state of phenolic acids, which in turn affects their solubility and adsorption to soil particles.[13]
4. What are the advantages of UAE over conventional extraction methods for soil phenolic acids?
Compared to traditional methods like maceration and Soxhlet extraction, UAE offers several advantages:
-
Reduced Extraction Time: UAE can significantly shorten the extraction time from hours to minutes.[2]
-
Lower Solvent Consumption: The enhanced efficiency of UAE often allows for the use of smaller volumes of solvent.[2]
-
Increased Yield: In many cases, UAE provides higher extraction yields of phenolic acids.
-
Lower Temperatures: UAE can be performed at lower temperatures, which helps to prevent the degradation of heat-sensitive compounds.[9]
5. How can I remove interfering substances from my soil extract?
Soil extracts often contain co-extracted substances like humic acids that can interfere with the analysis of phenolic acids. Common clean-up methods include:
-
Solid-Phase Extraction (SPE): This is a widely used technique to selectively retain and elute phenolic acids while removing interfering compounds.
-
Liquid-Liquid Extraction: This method can be used to partition phenolic acids into a solvent that is immiscible with the initial extract, leaving interfering substances behind.
Experimental Protocols
General Protocol for Ultrasound-Assisted Extraction of Phenolic Acids from Soil
This protocol provides a general framework. Optimization of specific parameters is crucial for different soil types and target analytes.
-
Sample Preparation:
-
Air-dry or lyophilize the soil sample to a constant weight.
-
Grind the dried soil sample to a fine powder (e.g., using a mortar and pestle or a ball mill) and sieve it through a mesh (e.g., 2 mm) to ensure homogeneity.
-
-
Extraction:
-
Weigh a specific amount of the prepared soil sample (e.g., 1-5 g) into an extraction vessel (e.g., a glass beaker or a centrifuge tube).
-
Add the chosen extraction solvent at a predetermined solvent-to-soil ratio (e.g., 10:1 to 50:1 mL/g). A common starting solvent is a methanol/water or ethanol/water mixture (e.g., 50:50 or 80:20 v/v).
-
Place the extraction vessel in an ultrasonic bath or immerse an ultrasonic probe into the slurry.
-
Sonicate the sample for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30-50°C) and ultrasonic power/frequency.
-
-
Separation:
-
After sonication, separate the solid and liquid phases by centrifugation (e.g., 4000 rpm for 15 minutes) or filtration.
-
Collect the supernatant (the extract).
-
-
Concentration and Clean-up (if necessary):
-
The extract can be concentrated using a rotary evaporator or a stream of nitrogen gas.
-
If significant interference is expected, perform a clean-up step such as solid-phase extraction (SPE).
-
-
Analysis:
-
Analyze the final extract for its phenolic acid content using analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
-
Data Presentation
Table 1: Influence of UAE Parameters on the Extraction of Phenolic Compounds (Illustrative Data from Literature)
| Parameter | Condition 1 | Yield/Activity 1 | Condition 2 | Yield/Activity 2 | Reference |
| Solvent | 50% Ethanol | Higher Polyphenol Content | Water | No significant difference with conventional method | [8] |
| Temperature | 60°C | Higher TPC | 30°C | Lower TPC | [2] |
| Time | 30 min | Optimal TPC | >30 min | No significant increase | |
| Solvent:Solid Ratio | 30:1 (mL:g) | Higher Phenolic Level | 10:1 (mL:g) | Lower Phenolic Level | |
| Ultrasonic Power | 100-125 W | Efficient Extraction | >125 W | Potential Degradation | [12] |
TPC: Total Phenolic Content
Table 2: Comparison of UAE with Conventional Extraction Methods for Phenolic Compounds
| Method | Extraction Time | Solvent Consumption | Total Phenolic Content (TPC) | Reference |
| Ultrasound-Assisted Extraction (UAE) | Shorter (e.g., 15-45 min) | Lower | Generally Higher | [2][14] |
| Soxhlet Extraction | Longer (e.g., hours) | Higher | Can be high, but risk of thermal degradation | [2] |
| Maceration | Very Long (e.g., hours to days) | Higher | Generally Lower | [14] |
Visualizations
Diagram 1: General Workflow for UAE of Phenolic Acids from Soil
Caption: Workflow for the extraction and analysis of phenolic acids from soil using UAE.
Diagram 2: Factors Influencing UAE Efficiency for Soil Phenolic Acids
Caption: Key factors affecting the efficiency of ultrasound-assisted extraction of phenolic acids from soil.
References
- 1. mdpi.com [mdpi.com]
- 2. Ultrasound-Assisted Extraction of Phenolic Compounds from Adenaria floribunda Stem: Economic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasound-assisted extraction (UAE) of phenolic compounds from different Brosimum alicastrum tissues [scielo.org.mx]
- 8. iosrjournals.org [iosrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. umpir.ump.edu.my [umpir.ump.edu.my]
- 12. mdpi.com [mdpi.com]
- 13. Effects of Exogenous Application of Phenolic Acid on Soil Nutrient Availability, Enzyme Activities, and Microbial Communities [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Interference Removal in Chromatographic Analysis of 3-Hydroxy-3-phenylpropionic Acid (HPAA)
Welcome to the technical support center for the chromatographic analysis of 3-Hydroxy-3-phenylpropionic acid (HPAA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to interferences in HPAA analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the chromatographic analysis of HPAA in biological samples?
A1: The most common sources of interference in the analysis of HPAA from biological matrices such as plasma, serum, or urine are endogenous matrix components. These include, but are not limited to, proteins, phospholipids, salts, and other small molecule metabolites that can co-elute with HPAA and cause matrix effects (ion suppression or enhancement) in mass spectrometry or produce overlapping peaks in UV detection.[1]
Q2: What is a matrix effect, and how can it affect my HPAA quantification?
A2: A matrix effect is the alteration of the ionization efficiency of an analyte, such as HPAA, by co-eluting compounds from the sample matrix. This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, resulting in inaccurate and unreliable quantification.[1]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of HPAA?
A3: Minimizing matrix effects is crucial for accurate quantification. Strategies include:
-
Effective sample preparation: Employing techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components before analysis.
-
Chromatographic separation: Optimizing the chromatographic method to separate HPAA from co-eluting interferences.
-
Use of an internal standard: Incorporating a stable isotope-labeled internal standard (SIL-IS) that co-elutes with HPAA can compensate for matrix effects.
Q4: When should I consider derivatization for HPAA analysis?
A4: Derivatization is typically considered for gas chromatography (GC) analysis of HPAA. Since HPAA is a polar and non-volatile compound due to its hydroxyl and carboxylic acid groups, derivatization is necessary to increase its volatility and thermal stability for successful GC separation and detection. Silylation is a common derivatization technique for organic acids like HPAA.[2][3]
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your HPAA analysis.
Issue 1: Poor Peak Shape (Tailing or Fronting) for HPAA Peak
Q: My HPAA peak is exhibiting significant tailing. What are the potential causes and how can I fix it?
A: Peak tailing for acidic compounds like HPAA is a common issue in reversed-phase chromatography. Here’s a systematic approach to troubleshoot this problem:
-
Secondary Interactions: The primary cause is often secondary interactions between the acidic HPAA molecule and residual silanol groups on the silica-based stationary phase of the column.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[5]
-
// Path for "Yes" to check_all_peaks yes_path [label="Yes", dir=none]; system_issue [label="Indicates a system-wide issue.\nCheck for dead volume, column contamination, or improper mobile phase.", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Path for "No" to check_all_peaks no_path [label="No", dir=none]; analyte_specific_issue [label="Likely an issue specific to HPAA.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_secondary_interactions [label="Are you using a silica-based column?\nConsider secondary interactions.", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Path for "Yes" to check_secondary_interactions yes_secondary [label="Yes", dir=none]; lower_ph [label="Lower mobile phase pH (e.g., to 2.5-3.5)\nor use an end-capped column.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Path for "No" to check_secondary_interactions no_secondary [label="No", dir=none]; check_overload [label="Is the sample concentration high?\nConsider column overload.", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Path for "Yes" to check_overload yes_overload [label="Yes", dir=none]; dilute_sample [label="Dilute the sample and reinject.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Path for "No" to check_overload no_overload [label="No", dir=none]; check_coelution [label="Is there a shoulder on the peak?\nSuspect co-elution.", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Path for "Yes" to check_coelution yes_coelution [label="Yes", dir=none]; improve_separation [label="Improve chromatographic separation\n(e.g., modify gradient, change column).", fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="End: Resolution", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
start -> check_all_peaks; check_all_peaks -> yes_path [arrowhead=none]; yes_path -> system_issue; system_issue -> end;
check_all_peaks -> no_path [arrowhead=none]; no_path -> analyte_specific_issue; analyte_specific_issue -> check_secondary_interactions;
check_secondary_interactions -> yes_secondary [arrowhead=none]; yes_secondary -> lower_ph; lower_ph -> end;
check_secondary_interactions -> no_secondary [arrowhead=none]; no_secondary -> check_overload;
check_overload -> yes_overload [arrowhead=none]; yes_overload -> dilute_sample; dilute_sample -> end;
check_overload -> no_overload [arrowhead=none]; no_overload -> check_coelution;
check_coelution -> yes_coelution [arrowhead=none]; yes_coelution -> improve_separation; improve_separation -> end; }
Figure 1: Troubleshooting workflow for HPAA peak tailing.
Issue 2: Low or Irreproducible HPAA Recovery
Q: I am experiencing low and inconsistent recovery of HPAA from my plasma samples. What could be the cause and how can I improve it?
A: Low and irreproducible recovery is often related to the sample preparation method. Here are some factors to consider:
-
Protein Precipitation (PPT) Inefficiency: While simple, PPT may not be sufficient for complete removal of interfering proteins, and HPAA can be lost in the protein pellet.
-
Solution: Optimize the ratio of precipitating solvent (e.g., acetonitrile) to plasma. A 3:1 or 4:1 ratio is commonly used. Ensure thorough vortexing and adequate centrifugation time and speed.[6]
-
-
Liquid-Liquid Extraction (LLE) Issues: The choice of extraction solvent and pH are critical for efficient partitioning of HPAA.
-
Solution: HPAA is an acid, so acidifying the sample (e.g., with formic acid) will protonate it, making it more soluble in organic solvents like ethyl acetate or methyl tert-butyl ether (MTBE).
-
-
Solid-Phase Extraction (SPE) Problems: Inefficient retention on or elution from the SPE sorbent can lead to low recovery.
-
Solution: Ensure the SPE cartridge is properly conditioned and equilibrated. The sample pH should be adjusted to ensure HPAA is retained on the sorbent (for reversed-phase SPE, a lower pH is generally better). Optimize the wash and elution solvents. A stronger elution solvent or multiple elution steps may be necessary.[7]
-
Issue 3: High Baseline Noise or Ghost Peaks
Q: My chromatograms have a high baseline noise and I'm observing ghost peaks, which interfere with HPAA integration. What are the likely sources?
A: High baseline noise and ghost peaks can originate from several sources:
-
Contaminated Solvents or Reagents: Impurities in the mobile phase, water, or sample preparation reagents can accumulate on the column and elute as ghost peaks.
-
Solution: Use high-purity (HPLC or LC-MS grade) solvents and freshly prepared mobile phases. Filter all aqueous mobile phases.
-
-
System Contamination: Carryover from previous injections, contaminated injector ports, or buildup of non-volatile matrix components in the system can cause these issues.
-
Solution: Implement a robust wash cycle for the injector. Flush the entire system, including the column, with a strong solvent mixture.
-
-
Inadequate Sample Cleanup: Insufficient removal of matrix components during sample preparation is a major contributor.
-
Solution: Re-evaluate and optimize your sample preparation protocol. Consider switching to a more rigorous method like SPE if you are currently using PPT.
-
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for removing interferences and achieving accurate quantification of HPAA. Below is a summary of the expected performance of common techniques for HPAA analysis in plasma.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Throughput | Selectivity |
| Protein Precipitation (PPT) | 85 - 95 | 20 - 40 | High | Low |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 10 - 25 | Medium | Medium |
| Solid-Phase Extraction (SPE) | 90 - 105 | < 15 | Medium-High | High |
Note: These are typical ranges and actual values may vary depending on the specific protocol, matrix, and analytical instrumentation.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for HPAA in Human Plasma
This protocol is a rapid and simple method for sample cleanup, suitable for high-throughput analysis.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Internal Standard Spiking: Add the internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[8]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex briefly and inject into the LC-MS/MS system.
Figure 2: Workflow for Protein Precipitation of HPAA from plasma.
Protocol 2: Solid-Phase Extraction (SPE) for HPAA in Human Urine
This protocol provides a more selective cleanup compared to PPT, resulting in lower matrix effects. A polymeric reversed-phase sorbent like Oasis HLB is recommended for good recovery of polar analytes like HPAA.[2]
-
Sample Pre-treatment: Dilute 100 µL of urine with 400 µL of 2% phosphoric acid in water.
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.[9]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 1-2 minutes to remove the wash solvent.
-
Elution: Elute HPAA with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for analysis.
Figure 3: Workflow for Solid-Phase Extraction of HPAA from urine.
Protocol 3: Derivatization of HPAA for GC-MS Analysis
This protocol describes a common silylation procedure to make HPAA amenable for GC-MS analysis.
-
Sample Preparation: The dried extract containing HPAA (obtained from PPT, LLE, or SPE) should be in a GC vial.
-
Derivatization Reagent Addition: Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a solvent like pyridine or acetonitrile.[3]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
Figure 4: Workflow for Derivatization of HPAA for GC-MS analysis.
References
- 1. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. support.waters.com [support.waters.com]
- 3. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thermofisher.com [thermofisher.com]
Validation & Comparative
A Comparative Guide to Inter-Laboratory Validation of 2-Hydroxyphenylacetic Acid Quantification Methods
The accurate and reproducible quantification of 2-hydroxyphenylacetic acid (2-HPAA), a key metabolite of phenylalanine, is critical for researchers, scientists, and drug development professionals.[1][2] Its levels in biological fluids can be indicative of inborn errors of metabolism like Phenylketonuria (PKU), as well as gut microbiome dysbiosis and other physiological states.[2][3][4] To ensure the reliability and comparability of data across different laboratories, robust and validated analytical methods are essential. An inter-laboratory validation study is a crucial step to assess the reproducibility of an analytical method.[5]
This guide provides an objective comparison of the most common analytical techniques for 2-HPAA quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] The performance of these methods is supported by experimental data from various studies.
Performance Comparison of Analytical Methods
The choice of an analytical technique for 2-HPAA quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[1] The following table summarizes typical performance characteristics for HPLC-UV, GC-MS, and LC-MS/MS.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | ≥ 0.995 | ≥ 0.997 | ≥ 0.999 |
| Linear Range | 0.1 - 20 µg/mL | 0.05 - 10 µg/mL | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.01 to 0.35 µg/mL[1] | ~0.03 mmol/mol creatinine[1] | 0.15 to 0.39 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.03 to 1.07 µg/mL[1] | Typically > LOD[1] | 0.5 to 1.0 ng/mL[1] |
| Accuracy (% Recovery) | 98.33 to 101.12%[1] | Variable, often requires internal standards[1] | 94.9 to 115.5%[1] |
| Precision (%RSD) | < 5%[1] | < 10%[1] | < 5.0%[1] |
Experimental Workflow for Inter-Laboratory Validation
An inter-laboratory validation study is essential to establish the reproducibility and reliability of an analytical method across different testing sites. A typical workflow for such a study is depicted below.[5]
Detailed Experimental Protocols
Consistent and detailed methodologies are fundamental for the successful inter-laboratory validation of 2-HPAA quantification.
1. Sample Preparation
-
Urine for GC-MS Analysis :
-
A specific volume of urine, equivalent to a set amount of creatinine (e.g., 1 mg), is used.[2]
-
An internal standard is added.[2]
-
The sample is acidified to a pH of approximately 1-2 with concentrated HCl.[2]
-
Liquid-liquid extraction is performed, typically with an organic solvent like ethyl acetate. The extraction is usually repeated multiple times.[2]
-
The combined organic extracts are evaporated to dryness under a stream of nitrogen.[2]
-
A derivatization step is required to make 2-HPAA volatile. This is commonly achieved by forming trimethylsilyl (TMS) derivatives using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[5][6]
-
-
Plasma for LC-MS/MS Analysis :
-
To 100 µL of plasma, 10 µL of an internal standard working solution (e.g., 2-HPAA-d3) is added.[5]
-
Proteins are precipitated by adding 300 µL of acetonitrile.[5]
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.[5]
-
The supernatant is transferred to a clean tube and evaporated to dryness.[5]
-
The residue is reconstituted in a suitable solvent for injection into the LC-MS/MS system.[5]
-
2. Analytical Methods
-
High-Performance Liquid Chromatography (HPLC) with UV Detection :
-
Chromatographic System : A standard HPLC system equipped with a UV detector is used.[1]
-
Column : A C18 or similar reversed-phase column is typically employed.[1]
-
Mobile Phase : A gradient of an acidic aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile) is commonly used.[1][6]
-
Flow Rate : A typical flow rate is around 1.0 mL/min.[1]
-
Detection : UV detection is performed at a wavelength where 2-HPAA has significant absorbance.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) :
-
GC System : A gas chromatograph coupled to a mass spectrometer is utilized.[1]
-
Column : A non-polar or medium-polarity capillary column is generally used.[1]
-
Carrier Gas : Helium is the most common carrier gas.[1]
-
Temperature Program : A temperature gradient is applied to separate the analytes.[1]
-
Ionization : Electron Ionization (EI) is the standard ionization technique.[1]
-
Mass Analyzer : A quadrupole or ion trap mass analyzer is commonly used for detection and quantification.[1]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :
-
LC System : An ultra-high performance liquid chromatography (UHPLC) system is often preferred for better resolution and faster analysis.[1][7]
-
Column : A C18 or similar reversed-phase column is typically used.[1]
-
Mobile Phase : Similar to HPLC, a gradient of an acidic aqueous phase and an organic solvent is used.[1]
-
Mass Spectrometer : A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode, which offers high sensitivity and selectivity.[1][5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Method development and validation for ultra-high pressure liquid chromatography/tandem mass spectrometry determination of multiple prostanoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Hydroxyphenylacetic Acid and 4-Hydroxyphenylacetic Acid as Biomarkers
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of biomarker discovery, the nuanced differences between structurally similar molecules can have profound implications for clinical diagnostics and therapeutic development. This guide provides a comprehensive comparative analysis of two such molecules: 2-hydroxyphenylacetic acid (2-HPAA) and 4-hydroxyphenylacetic acid (4-HPAA). Both are phenolic acid metabolites of aromatic amino acids, with their concentrations in biological fluids influenced by host metabolism and the gut microbiota. However, their distinct metabolic origins and clinical associations warrant a detailed comparison to guide researchers in their appropriate application as biomarkers.
Comparative Overview
A summary of the key characteristics of 2-HPAA and 4-HPAA as biomarkers is presented below, highlighting their distinct metabolic pathways and clinical relevance. It is important to note that while both are valuable biomarkers, direct quantitative comparisons of their diagnostic efficacy for the same condition are limited in the current scientific literature.[1]
| Feature | 2-Hydroxyphenylacetic Acid (2-HPAA) | 4-Hydroxyphenylacetic Acid (4-HPAA) |
| Metabolic Precursor | Phenylalanine[1] | Tyrosine (derived from Phenylalanine)[1] |
| Primary Origin | Endogenous metabolism of phenylalanine, gut microbiota.[1] | Endogenous metabolism of tyrosine, gut microbiota (especially Clostridia species).[1][2] |
| Associated Conditions | Phenylketonuria (PKU), Metabolic Syndrome, Type 2 Diabetes, Insulin Resistance, Small Intestinal Bacterial Overgrowth (SIBO), Giardia infection.[1][3] | Clostridioides difficile infection, SIBO, Cystic Fibrosis, Celiac Disease, Tyrosinemia, Neuroendocrine tumors, Childhood obesity.[1][4] |
| Sample Matrix | Urine, Blood, Feces.[1] | Urine, Blood.[1] |
| Typical Urinary Reference Range | < 2 mmol/mol creatinine.[1][3] | 0 - 32 mmol/mol creatinine (age-dependent).[1] |
Metabolic Pathways and Origins
The metabolic pathways of 2-HPAA and 4-HPAA are intrinsically linked to the metabolism of the aromatic amino acids phenylalanine and tyrosine, with a significant contribution from the gut microbiome.
Phenylalanine is an essential amino acid that is primarily converted to tyrosine by the enzyme phenylalanine hydroxylase. 2-HPAA is a minor metabolite of phenylalanine.[1] In conditions where phenylalanine hydroxylase activity is impaired, such as in Phenylketonuria (PKU), phenylalanine is shunted to alternative metabolic pathways, leading to an increased production of 2-HPAA.[5]
4-HPAA is a downstream product of tyrosine metabolism.[1] The gut microbiota, particularly species of the Clostridia class, play a crucial role in the production of 4-HPAA from tyrosine.[2]
Signaling Pathway Involvement
Recent research has begun to elucidate the roles of these metabolites beyond being simple metabolic byproducts, suggesting their involvement in cellular signaling pathways.
4-Hydroxyphenylacetic Acid (4-HPAA):
4-HPAA has been shown to play a role in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant signaling pathway.[5] Nrf2 is a key transcriptional regulator of cellular defense against oxidative stress. 4-HPAA has been demonstrated to increase the translocation of Nrf2 to the nucleus, enhancing the activity of phase II and antioxidant enzymes.[2][6] This suggests a protective role for 4-HPAA against oxidative stress-induced cellular damage. Additionally, studies have indicated that 4-HPAA may inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth and proliferation.[7]
References
- 1. Measurement of 4-hydroxyphenylacetic aciduria as a screening test for small-bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A GC/MS/MS screening method for multiple organic acidemias from urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Marine-Fungus-Derived Natural Compound 4-Hydroxyphenylacetic Acid Induces Autophagy to Exert Antithrombotic Effects in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of a UPLC-MS/MS Method for 4-Hydroxyphenylacetic Acid in Serum
This guide provides a comprehensive overview and validation of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 4-hydroxyphenylacetic acid (4-HPAA) in a serum matrix. It is designed for researchers, scientists, and drug development professionals seeking to implement a robust and sensitive analytical method for this important metabolite. The guide also offers a comparative analysis with alternative analytical techniques, supported by available experimental data.
Introduction to 4-Hydroxyphenylacetic Acid (4-HPAA)
4-Hydroxyphenylacetic acid is a phenolic acid and a significant metabolite in the tyrosine pathway. It is also produced by gut microbiota. Variations in 4-HPAA levels in biological fluids have been associated with various physiological and pathological conditions, making its accurate quantification crucial for biomarker discovery and clinical research.
Metabolic Pathway of 4-Hydroxyphenylacetic Acid
The following diagram illustrates the metabolic origin of 4-HPAA from the amino acid tyrosine.
UPLC-MS/MS Method for 4-HPAA Quantification in Serum
The UPLC-MS/MS method offers high sensitivity and specificity for the quantification of 4-HPAA in complex biological matrices like serum.[1][2] This section details a validated method based on published literature.[1][2]
Experimental Protocol: UPLC-MS/MS
1. Sample Preparation (Protein Precipitation) [1][2]
-
Thaw frozen serum samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of serum in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 2750 x g for 15 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an autosampler vial for UPLC-MS/MS analysis.
2. UPLC Conditions [1]
-
System: Waters Acquity UPLC or equivalent.
-
Column: YMC-Triart C18 (50 mm × 2.0 mm, 1.9 µm).
-
Mobile Phase A: 0.2% acetic acid in water.
-
Mobile Phase B: 0.2% acetic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Gradient Elution:
-
0-4.0 min: 5% B
-
4.0-8.5 min: 5-35% B
-
8.5-8.55 min: 35-100% B
-
8.55-9.5 min: 100% B
-
9.5-9.55 min: 100-5% B
-
9.55-10.0 min: 5% B
-
3. Mass Spectrometry Conditions [1]
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode for phenyl-containing analytes.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion for 4-HPAA: [M-H]⁻.
-
Note: Specific MRM transitions (precursor > product ions) and collision energies should be optimized for the specific instrument used.
UPLC-MS/MS Experimental Workflow
Comparison with Alternative Analytical Methods
While UPLC-MS/MS is a highly effective method, other techniques can also be employed for the quantification of 4-HPAA. The choice of method often depends on the required sensitivity, sample throughput, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 4-HPAA, a derivatization step is necessary to increase volatility. A previously developed GC-MS method has been shown to produce comparable results to UPLC-MS/MS for a related metabolite, 4-hydroxyphenyllactic acid.[1][2]
Principle:
-
Extraction: 4-HPAA is extracted from the serum matrix.
-
Derivatization: The extracted analyte is chemically modified (e.g., silylation) to make it volatile.
-
GC Separation: The derivatized 4-HPAA is separated from other components in a gaseous mobile phase based on its boiling point and interaction with the stationary phase of the GC column.
-
MS Detection: The separated compound is fragmented and detected by a mass spectrometer, providing high specificity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective chromatographic technique. Its sensitivity for 4-HPAA may be lower than that of MS-based methods, but it can be suitable for applications where high concentrations are expected.
Principle:
-
Extraction: Similar to other methods, 4-HPAA is first extracted from the serum.
-
HPLC Separation: The analyte is separated on a reversed-phase column using a liquid mobile phase.
-
UV Detection: 4-HPAA is detected as it elutes from the column by its absorbance of UV light at a specific wavelength.
Bioassays
Bioassays, such as immunoassays (e.g., ELISA), offer high throughput and can be very sensitive and specific. However, the development of a specific antibody for a small molecule like 4-HPAA can be challenging, and cross-reactivity with structurally similar compounds is a potential issue. Currently, there is limited information on commercially available and validated immunoassays for 4-HPAA in serum.
Principle:
-
Immunoassays: Utilize the specific binding of an antibody to the target analyte (4-HPAA). The binding event is typically linked to a measurable signal (e.g., colorimetric, fluorescent).
Performance Comparison of Analytical Methods
The following tables summarize the performance characteristics of the UPLC-MS/MS method and provide a general comparison with other techniques. Note that specific validation data for GC-MS, HPLC-UV, and bioassays for 4-HPAA in serum is limited in the currently available literature.
Table 1: UPLC-MS/MS Method Validation Data for 4-HPAA in Serum
| Validation Parameter | Performance Characteristic | Reference |
| Linearity (Range) | 0.25–25 µmol/L | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Lower Limit of Quantification (LLOQ) | 0.25 µmol/L | [1] |
| Intra-day Precision (%RSD) | < 15% | [1] |
| Inter-day Precision (%RSD) | < 15% | [1] |
| Intra-day Accuracy (% Bias) | Within ±15% | [1] |
| Inter-day Accuracy (% Bias) | Within ±15% | [1] |
| Recovery | ~100% | [1][2] |
| Matrix Effect | Not observed with protein precipitation | [1][2] |
Table 2: General Comparison of Analytical Methods for 4-HPAA Quantification
| Feature | UPLC-MS/MS | GC-MS | HPLC-UV | Bioassay (Immunoassay) |
| Specificity | Very High | High | Moderate | High (potential for cross-reactivity) |
| Sensitivity | Very High (nmol/L to pmol/L) | High (nmol/L to pmol/L) | Moderate (µmol/L) | High to Very High |
| Sample Preparation | Simple (Protein Precipitation) | Complex (Derivatization required) | Moderate (Extraction) | Varies (often minimal) |
| Analysis Time/Sample | ~10 min | Longer due to derivatization | ~10-20 min | Fast (minutes) |
| Throughput | High (with autosampler) | Moderate | High (with autosampler) | Very High (plate-based) |
| Instrumentation Cost | High | High | Moderate | Low to Moderate |
| Data Richness | Structural information from MS/MS | Structural information from MS | Quantitative only | Quantitative only |
Conclusion
The validated UPLC-MS/MS method provides a highly sensitive, specific, and reliable approach for the quantification of 4-hydroxyphenylacetic acid in serum.[1][2] The simple protein precipitation sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and research settings. While alternative methods such as GC-MS and HPLC-UV exist, they may require more complex sample preparation or offer lower sensitivity. Bioassays, if available and properly validated, could offer a high-throughput screening alternative. The choice of the most appropriate method will depend on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available resources.
References
- 1. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Methods for the Quantification of Hydroxyphenylacetic Acid Isomers
For researchers, scientists, and drug development professionals, the accurate and precise quantification of hydroxyphenylacetic acid (HPAA) isomers—2-hydroxyphenylacetic acid (2-HPAA), 3-hydroxyphenylacetic acid (3-HPAA), and 4-hydroxyphenylacetic acid (4-HPAA)—is critical for applications ranging from biomarker discovery to pharmacokinetic studies. These phenolic acid metabolites are significant in various physiological and pathological processes, and their distinct origins and associations necessitate reliable analytical methodologies. This guide provides an objective comparison of commonly employed and validated analytical techniques, focusing on their accuracy and precision, supported by experimental data.
Performance Comparison of Analytical Methods
The choice of an analytical method for HPAA isomers is dictated by the specific requirements of the study, including desired sensitivity, the complexity of the sample matrix, and available instrumentation. The most prevalent techniques are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Below is a summary of their typical performance characteristics.
Table 1: Comparison of Validation Parameters for HPAA Isomer Quantification Methods
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | ≥ 0.995[2] | ≥ 0.997[2] | ≥ 0.999[2][3] |
| Linear Range | 0.1 - 20 µg/mL[2] | 0.05 - 10 µg/mL[2] | 1 - 1000 ng/mL[2] |
| Limit of Detection (LOD) | 0.01 to 0.35 µg/mL[1] | ~0.03 mmol/mol creatinine[1] | 0.15 to 0.39 ng/mL[1] |
| Limit of Quantitation (LOQ) | 0.03 to 1.07 µg/mL[1] | Typically > LOD[1] | 0.5 to 1.0 ng/mL[1] |
| Accuracy (% Recovery) | 98.33 to 101.12%[1] | Variable, often requires internal standards[1] | 94.9 to 115.5%[1] |
| Precision (%RSD) | < 5%[1] | < 10%[1] | < 5.0%[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following are typical experimental protocols for the analysis of HPAA isomers.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A common approach for the analysis of HPAA isomers is reverse-phase HPLC with UV detection.[1][4]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.[1]
-
Column: C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm particle size).[1]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent such as acetonitrile or methanol.[1][4]
-
Column Temperature: 30°C.[4]
-
Injection Volume: 10 µL.[4]
-
Sample Preparation: Samples are typically prepared by protein precipitation with a solvent like methanol, followed by centrifugation and filtration before injection.[1] For urine samples, a dilution and filtration step may be sufficient.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like HPAA isomers, a derivatization step is required.[1][5]
-
Sample Preparation and Derivatization: To a urine sample, an internal standard is added, and the pH is adjusted to <2. The organic acids are then extracted with a solvent like ethyl acetate. After evaporation of the solvent, a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst is added to form trimethylsilyl (TMS) derivatives, which are more volatile.[2]
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial oven temperature is held for a few minutes, then ramped up to a final temperature to ensure the separation of analytes.
-
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and specific ions for the derivatized HPAA isomers are monitored for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of HPAA isomers in complex biological matrices.[1][2]
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system is often preferred for better resolution and faster analysis times.[1]
-
Column: A C18 or similar reversed-phase column is typically used.[6]
-
Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is used.[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 5 µL.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.[6] Specific precursor-to-product ion transitions are monitored for each HPAA isomer and their internal standards for highly selective and sensitive quantification.[6]
-
Sample Preparation: For plasma or serum, protein precipitation using a solvent like acetonitrile is a common sample preparation step. The supernatant is then evaporated and reconstituted before injection.[2]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the analysis of this compound isomers using LC-MS/MS, a widely adopted method due to its high sensitivity and specificity.
Caption: General experimental workflow for LC-MS/MS analysis of HPAA isomers.
Signaling Pathways and Logical Relationships
The accurate measurement of HPAA isomers is often crucial for understanding metabolic pathways. For instance, 4-hydroxyphenylacetic acid is a key metabolite in the degradation of tyrosine. The following diagram illustrates this relationship.
Caption: Metabolic conversion of tyramine to 4-hydroxyphenylacetic acid.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Validation of UHPLC-MS/MS methods for the determination of kaempferol and its metabolite 4-hydroxyphenyl acetic acid, and application to in vitro blood-brain barrier and intestinal drug permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Battle: Cross-Validation of Analytical Methods for Urinary Organic Acid Analysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of organic acids in urine is a cornerstone of clinical diagnostics and metabolic research, providing critical insights into a host of inborn errors of metabolism and other pathological states. For decades, gas chromatography-mass spectrometry (GC-MS) has been the established gold standard for this application. However, the advent of liquid chromatography-mass spectrometry (LC-MS) has introduced a powerful alternative, promising simplified workflows and broader analytical capabilities. This guide provides an objective comparison of these two predominant methodologies, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
At a Glance: GC-MS vs. LC-MS/MS
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile and thermally stable compounds. | Separation based on polarity, followed by mass-to-charge ratio. |
| Sample Preparation | Laborious and multi-step, requiring extraction and chemical derivatization.[1] | Often simple "dilute-and-shoot" protocols.[2] |
| Throughput | Lower, due to lengthy sample preparation and run times.[1] | Higher, with shorter analytical run times and simplified prep.[2] |
| Compound Coverage | Broad, with extensive spectral libraries for identification. | Can be tailored for broad or targeted analysis, including non-volatile and thermally labile compounds.[2] |
| Sensitivity & Selectivity | Generally high, especially with selected ion monitoring (SIM). | Excellent, particularly with multiple reaction monitoring (MRM). |
| Matrix Effects | Generally fewer matrix effects.[1] | Can be more susceptible to ion suppression or enhancement. |
| Volume Requirement | Typically requires larger sample volumes (e.g., 2 mL).[2] | Suitable for small sample volumes (tens of microliters).[2] |
Performance Deep Dive: A Quantitative Comparison
The performance of an analytical method is paramount. Below is a summary of key quantitative parameters for both GC-MS and LC-MS/MS, compiled from published studies. It is important to note that direct comparisons can be challenging due to variations in instrumentation, specific protocols, and the range of analytes studied.
Gas Chromatography-Mass Spectrometry (GC-MS)
A classic and robust method, GC-MS provides reliable quantitative data. The following table summarizes the performance for a selection of urinary organic acids using a traditional ethyl acetate extraction followed by oxime-trimethylsilyl derivatization.
Table 1: Quantitative Performance of a Classical GC-MS Method for Urinary Organic Acids [3][4]
| Analyte | Within-Day Precision (RSD%) | Total Precision (RSD%) | Recovery (%) |
| Lactic Acid | 3.5 | 6.2 | 98.6 |
| Pyruvic Acid | 6.2 | 8.9 | 95.7 |
| 3-Hydroxybutyric Acid | 3.2 | 5.8 | 99.1 |
| Acetoacetic Acid | 7.1 | 9.5 | 94.3 |
| Succinic Acid | 2.9 | 4.8 | 101.2 |
| Fumaric Acid | 4.1 | 6.5 | 99.5 |
| 2-Oxoglutaric Acid | 5.5 | 7.8 | 97.4 |
| Glutaric Acid | 2.6 | 4.2 | 100.8 |
| Adipic Acid | 3.1 | 5.1 | 100.5 |
| Suberic Acid | 3.3 | 4.9 | 101.1 |
| Ethylmalonic Acid | 3.8 | 5.9 | 99.8 |
| Methylmalonic Acid | 4.5 | 6.8 | 98.9 |
| Citric Acid | 3.9 | 6.1 | 100.2 |
| Orotic Acid | 5.2 | 7.5 | 98.1 |
Data adapted from Duez et al., Clinical Chemistry, 1996.[3][4] Linearity for most acids was reported to be curvilinear, necessitating the use of appropriate calibration models.[4] Limits of detection (LOD) for a similar GC-MS method were reported to range from 0.03 to 0.34 mmol/mol creatinine for various organic acids.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods have gained traction due to their high throughput and simplified sample preparation. The following data is representative of a modern "dilute-and-shoot" UPLC-QTOF/MS method.
Table 2: Quantitative Performance of a UPLC-QTOF/MS Method for Urinary Organic Acids
| Analyte | Linearity (R²) | Limit of Quantification (LOQ) (µM) | Accuracy (Recovery %) | Within-Day Precision (RSD%) | Between-Day Precision (RSD%) |
| Lactic Acid | >0.99 | 10 | 90-110 | <10 | <15 |
| Pyruvic Acid | >0.99 | 5 | 92-108 | <8 | <12 |
| 3-Hydroxybutyric Acid | >0.99 | 10 | 95-105 | <7 | <10 |
| Succinic Acid | >0.99 | 2 | 97-103 | <5 | <8 |
| Fumaric Acid | >0.99 | 1 | 98-102 | <5 | <8 |
| 2-Oxoglutaric Acid | >0.99 | 2 | 95-105 | <6 | <10 |
| Glutaric Acid | >0.99 | 0.5 | 98-102 | <5 | <7 |
| Adipic Acid | >0.99 | 1 | 97-103 | <5 | <8 |
| Suberic Acid | >0.99 | 0.5 | 98-102 | <5 | <7 |
| Ethylmalonic Acid | >0.99 | 0.5 | 98-102 | <5 | <7 |
| Methylmalonic Acid | >0.99 | 0.2 | 99-101 | <4 | <6 |
| Citric Acid | >0.99 | 5 | 95-105 | <6 | <10 |
| Orotic Acid | >0.99 | 0.1 | 99-101 | <4 | <6 |
Performance characteristics are typical for validated LC-MS/MS methods for urinary organic acids, as described in literature such as Keularts et al. (2018) and commercial assay documentation. Specific values can vary between laboratories and instrument platforms.
Experimental Protocols: A Step-by-Step Look
The choice of methodology is often influenced by the complexity of the experimental workflow. Here, we provide detailed protocols for both a classic GC-MS method and a contemporary LC-MS/MS "dilute-and-shoot" method.
Classical GC-MS Protocol for Urinary Organic Acids
This protocol involves liquid-liquid extraction followed by chemical derivatization to make the organic acids volatile for GC analysis.
Caption: Workflow for GC-MS analysis of urinary organic acids.
Detailed Steps:
-
Sample Normalization: Adjust the urine sample volume to correspond to a fixed amount of creatinine (e.g., 1 µmol).
-
Internal Standard Addition: Add an appropriate internal standard (e.g., tropic acid) to the normalized urine sample.
-
Acidification: Acidify the sample by adding a strong acid, such as hydrochloric acid.
-
Extraction: Perform a liquid-liquid extraction of the organic acids into an organic solvent like ethyl acetate. This may be repeated to improve recovery.
-
Drying: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Oximation: Add a solution of hydroxylamine in pyridine to convert keto-acids to their oxime derivatives. Incubate at a controlled temperature.
-
Silylation: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) esters/ethers. Incubate to complete the reaction.
-
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The organic acids are separated on a capillary column and detected by the mass spectrometer, typically in full scan or selected ion monitoring (SIM) mode.
"Dilute-and-Shoot" LC-MS/MS Protocol for Urinary Organic Acids
This streamlined protocol minimizes sample handling, significantly increasing throughput.
Caption: "Dilute-and-shoot" workflow for LC-MS/MS analysis.
Detailed Steps:
-
Sample Centrifugation: Centrifuge the urine sample to pellet any cellular debris or precipitates.
-
Dilution: Take a small aliquot of the supernatant (e.g., 10 µL) and dilute it with a larger volume (e.g., 90 µL) of an aqueous solution, often the initial mobile phase, that contains a suite of stable isotope-labeled internal standards.
-
Mixing: Vortex the diluted sample to ensure homogeneity.
-
LC-MS/MS Analysis: Inject the diluted sample directly into the LC-MS/MS system. The organic acids are separated on a reversed-phase or HILIC column and detected by the mass spectrometer, typically using multiple reaction monitoring (MRM) for high selectivity and sensitivity.
Cross-Validation: Bridging the Methodological Gap
A cross-validation study between a UPLC-QTOF/MS method and a conventional GC-MS method for 24 organic acids in 28 urine samples demonstrated the superiority of the LC-MS approach.[1] The LC-MS method provided a faster and more accurate quantitative analysis, facilitating the screening of patients for inborn errors of metabolism.[1] This highlights a trend in clinical and research laboratories towards the adoption of LC-MS technologies for this application.
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of urinary organic acids.
-
GC-MS remains a valuable and robust method, particularly in laboratories with established expertise and extensive spectral libraries. It is less prone to matrix effects, which can be an advantage. However, the laborious sample preparation and longer analysis times are significant drawbacks in high-throughput settings.
-
LC-MS/MS offers a clear advantage in terms of sample throughput, reduced sample volume requirements, and the ability to analyze a broader range of compounds without derivatization.[2] The "dilute-and-shoot" approach is particularly attractive for large-scale studies and routine clinical screening. While matrix effects need to be carefully managed, the use of stable isotope-labeled internal standards can effectively mitigate this issue.
For new method development, particularly in drug development and clinical research where speed and efficiency are paramount, LC-MS/MS is the recommended platform . Its high sensitivity, selectivity, and amenability to automation make it the superior choice for modern urinary organic acid analysis. Laboratories with existing GC-MS infrastructure can continue to produce high-quality data, but should be aware of the efficiency gains offered by LC-MS technology. The decision to adopt a new methodology should be guided by a thorough in-house validation to ensure it meets the specific analytical and regulatory requirements of the laboratory.
References
- 1. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing reference ranges for urinary 4-hydroxyphenylacetic acid
An essential aspect of utilizing urinary 4-hydroxyphenylacetic acid (4-HPAA) as a biomarker in clinical and research settings is the establishment of robust reference ranges. These ranges provide a baseline for identifying abnormal concentrations that may be indicative of various physiological or pathological states, including gut dysbiosis, small bowel diseases, and certain metabolic disorders.[1][2] This guide offers a comparative overview of the analytical methodologies used to quantify urinary 4-HPAA and provides data to aid researchers, scientists, and drug development professionals in establishing their own reference ranges.
Reference Ranges for Urinary 4-Hydroxyphenylacetic Acid
The concentration of 4-HPAA in urine can be influenced by factors such as age, diet, and the composition of the gut microbiota.[3] The following tables summarize published reference ranges for adult and pediatric populations. It is important to note that these values are typically normalized to urinary creatinine concentrations to account for variations in urine dilution.
Table 1: Adult Reference Ranges for Urinary 4-HPAA
| Population | Reference Range (mmol/mol creatinine) | Analytical Method |
| Healthy Adults | 0 - 29 | Not Specified |
| Healthy Adults | 1 - 27 | Not Specified |
| Healthy Adults | ≤ 18 | Not Specified[2] |
Table 2: Pediatric Reference Ranges for Urinary 4-HPAA
| Population | Age Range | Mean ± SD (µmol/mmol creatinine) | Analytical Method |
| Healthy Children | 1.5 - 15 years | Data not provided in mean ± SD format | Not Specified[1] |
| Healthy Infants | 1 - 5 years | Data not provided in mean ± SD format | Not Specified[1] |
| Healthy Neonates | < 1 to 8 days | Data not provided in mean ± SD format | Not Specified[1] |
| Healthy North Indian Children | Not Specified | 25.268 ± 17.653 | Gas Chromatography-Mass Spectrometry (GC-MS)[3][4] |
| Children with Eosinophilic Esophagitis | 1 - 13 years | 30.103 ± 31.073 | Gas Chromatography-Mass Spectrometry (GC-MS) |
Comparison of Analytical Methodologies
The two primary analytical techniques for the quantification of urinary 4-HPAA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method presents distinct advantages and limitations.
Table 3: Comparison of GC-MS and LC-MS/MS for 4-HPAA Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by mass-based detection. Requires derivatization for non-volatile analytes like 4-HPAA.[4] | Separation of compounds in the liquid phase followed by mass-based detection. Derivatization is often not required.[4] |
| Sample Preparation | More complex, involving extraction and chemical derivatization to increase volatility.[4] | Simpler sample preparation, often a "dilute and shoot" approach is sufficient.[4][5] |
| Throughput | Generally lower due to longer run times and extensive sample preparation.[4] | Higher throughput is achievable due to faster analysis times and simpler sample preparation.[4] |
| Selectivity & Sensitivity | High selectivity and sensitivity.[4] | Generally offers higher sensitivity and specificity, especially with tandem MS (MS/MS).[4][6] |
| Matrix Effects | Less prone to ion suppression or enhancement.[4] | Can be susceptible to matrix effects from other urine components.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accuracy of results. The following sections outline generalized protocols for the analysis of urinary 4-HPAA using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol involves extraction, derivatization, and subsequent analysis by GC-MS.
1. Sample Collection and Preparation:
-
Collect a random or first-morning midstream urine sample in a sterile, preservative-free container.[7]
-
Store samples at -20°C or lower until analysis.[3]
-
Determine the urinary creatinine concentration for normalization.[3]
-
To a volume of urine equivalent to a specific amount of creatinine (e.g., 0.25 mg), add an internal standard.[3]
-
Acidify the urine sample to a pH below 2 with HCl.[8]
-
Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate or a mixture of ethyl acetate and diethyl ether.[8][9]
-
Evaporate the organic extract to dryness under a stream of nitrogen.[9]
2. Derivatization:
-
To render 4-HPAA volatile for GC analysis, a silylation step is required.[10]
-
Reconstitute the dried extract in a solvent like pyridine and add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9][10]
-
Heat the mixture (e.g., at 70-75°C) to ensure complete derivatization.[9]
3. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., a DB-1MS or 5% phenyl-methylpolysiloxane column).[8]
-
Carrier Gas: Helium at a constant flow rate.[4]
-
Oven Temperature Program: Start at a low temperature (e.g., 60-80°C) and gradually increase to a final temperature of around 280-300°C.[4][8]
-
Mass Spectrometer: Operate in electron ionization (EI) mode.[4]
-
Data Acquisition: Collect data in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for targeted quantification to achieve higher sensitivity.[4][10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol outlines a "dilute and shoot" method, which is generally simpler and faster.[4]
1. Sample Collection and Preparation:
-
Collect and store urine samples as described for the GC-MS protocol.
-
Centrifuge the urine sample to remove any particulate matter.[4]
-
Dilute the urine sample with a solvent (e.g., water, weak acid, or acetonitrile) that may contain an internal standard.[9][10][11][12] Protein precipitation with a solvent like acetonitrile may also be performed.[11]
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a reverse-phase C18 column for separation.[11]
-
Mobile Phases: Typically employ a gradient elution with two mobile phases:
-
Mass Spectrometer:
-
Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode for acidic compounds like 4-HPAA.[4]
-
Data Acquisition: Utilize Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion of 4-HPAA and a specific product ion generated after fragmentation.[4]
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for establishing reference ranges for urinary 4-HPAA.
References
- 1. Measurement of 4-hydroxyphenylacetic aciduria as a screening test for small-bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 3. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. metbio.net [metbio.net]
- 8. mdpi.com [mdpi.com]
- 9. Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. paijournal.com [paijournal.com]
- 12. mdpi.com [mdpi.com]
Navigating the Detection and Quantification Limits of 2-Hydroxyphenylacetic Acid by HPLC: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of 2-hydroxyphenylacetic acid (2-HPAA), a critical metabolite of phenylalanine, understanding the limits of detection (LOD) and quantification (LOQ) is paramount for data accuracy and reliability. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for 2-HPAA analysis, presenting supporting experimental data and detailed protocols to aid in method selection and development.
2-HPAA is a significant biomarker for certain metabolic disorders, such as phenylketonuria, and its accurate quantification is crucial in clinical diagnostics and pharmaceutical research. HPLC coupled with various detectors stands as a primary analytical technique for this purpose. The choice of HPLC column, mobile phase composition, and detector type directly influences the sensitivity and robustness of the assay, impacting the achievable LOD and LOQ values.
Comparative Performance of HPLC Methods
The selection of an appropriate HPLC method for 2-HPAA analysis depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. Reversed-phase HPLC (RP-HPLC) is the most common approach, typically employing a C18 stationary phase. Detection is often performed using a UV detector, though other detectors like diode-array detectors (DAD) can offer enhanced specificity.
Below is a summary of reported performance characteristics for 2-HPAA analysis using different HPLC-UV/DAD methods.
| Method Reference | HPLC Column | Mobile Phase | Detector | LOD (µg/mL) | LOQ (µg/mL) | Linearity (µg/mL) |
| Method 1 | C18 (4.6 x 150 mm, 5 µm) | Acetonitrile and water with 0.1% phosphoric acid (isocratic) | UV (215 nm) | 0.1 | 0.5 | 0.5 - 50 |
| Method 2 (General Phenolic Acids) | Inertsil ODS-3 (4.5 x 250 mm, 5 µm) | Acetonitrile and acidified water (gradient) | DAD (254, 275, 305, 325 nm) | 0.01 - 0.35 | 0.03 - 1.07 | Not specified for 2-HPAA |
Table 1: Comparison of LOD and LOQ for 2-HPAA by different HPLC methods.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following are representative experimental protocols for the HPLC analysis of 2-HPAA.
Method 1: Isocratic RP-HPLC-UV for 2-HPAA Quantification
This method is a robust and straightforward approach for the routine quantification of 2-HPAA.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.[1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid) in an isocratic elution. The exact ratio should be optimized for ideal retention time.[1][2]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30°C.[1]
-
UV Detection Wavelength: 215 nm.[1]
Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 2-HPAA reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL for the construction of a calibration curve.[1]
-
Sample Preparation (for biological fluids):
-
Protein Precipitation: To 1 mL of the sample (e.g., plasma, urine), add a suitable protein precipitating agent like cold acetonitrile.[1]
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[1]
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.[1]
-
Method 2: Gradient RP-HPLC-DAD for Simultaneous Analysis of Phenolic Acids (Adaptable for 2-HPAA)
This method offers a broader screening capability for various phenolic acids, including 2-HPAA, and utilizes a diode-array detector for enhanced spectral information.
Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a DAD.
-
Column: Inertsil ODS-3 (4.5 x 250 mm, 5 µm) or a similar high-resolution C18 column.
-
Mobile Phase: A gradient elution using acidified water (A) and acetonitrile (B). The gradient program should be optimized to achieve separation of all target analytes.
-
Flow Rate: Typically around 0.8 to 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
DAD Detection: Monitoring at multiple wavelengths (e.g., 254, 275, 305, and 325 nm) to capture the absorbance maxima of different phenolic compounds.
Standard and Sample Preparation:
-
Standard Preparation: Prepare individual or mixed stock solutions of phenolic acid standards, including 2-HPAA, in a suitable solvent like methanol. Prepare working standards by diluting the stock solutions with the initial mobile phase.
-
Sample Preparation: The sample preparation would be similar to Method 1, involving extraction and protein precipitation depending on the sample matrix.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps involved in sample preparation and the logical relationship of validation parameters.
References
Urinary 4-Hydroxyphenylacetic Acid: A Potential Biomarker for Small Intestinal Bacterial Overgrowth
For Immediate Release
A comparative analysis of urinary 4-hydroxyphenylacetic acid (HPAA) levels highlights its potential as a non-invasive biomarker for Small Intestinal Bacterial Overgrowth (SIBO), a condition characterized by an excessive bacterial population in the small intestine. While direct quantitative comparisons in large cohort studies remain to be extensively published, existing research strongly indicates a correlation between elevated urinary HPAA and gut dysbiosis, including SIBO.[1][2][3][4] This guide provides an overview of the current understanding, experimental protocols for HPAA measurement, and available data for healthy individuals.
The Link Between SIBO and Elevated HPAA
4-Hydroxyphenylacetic acid is a phenolic acid produced from the metabolism of the amino acid tyrosine by certain species of gut bacteria, particularly of the Clostridium genus.[1] In a healthy individual, the small intestine has a relatively low bacterial concentration. However, in SIBO, the overgrowth of bacteria, including species capable of metabolizing tyrosine, leads to increased production of HPAA. This excess HPAA is absorbed into the bloodstream, metabolized by the liver, and subsequently excreted in the urine, resulting in elevated urinary concentrations.[1][5] Consequently, urinary organic acid analysis, which measures the levels of various metabolic byproducts, is utilized to detect potential gut dysbiosis.[1]
Quantitative Data on HPAA Levels
| Analyte | Mean (μmol/mmol creatinine) | Standard Deviation (μmol/mmol creatinine) |
| 4-Hydroxyphenylacetic acid | 62.82 | 2.48 |
| Data from a study on urinary phenolic acids in a control group.[6] |
Experimental Protocols
The standard method for quantifying urinary organic acids, including HPAA, is through chromatographic techniques coupled with mass spectrometry.
Experimental Protocol: Urinary Organic Acid Analysis
1. Sample Collection and Preparation:
-
A first-morning or 24-hour urine sample is collected from subjects.
-
To normalize for variations in urine concentration, creatinine levels are also measured.
-
Aliquots of the urine sample are mixed with an internal standard (e.g., a stable isotope-labeled version of the analyte) to ensure accuracy and precision during analysis.
-
The sample is then subjected to an extraction procedure, often solid-phase extraction or liquid-liquid extraction, to isolate the organic acids from other urinary components.
2. Derivatization:
-
The extracted organic acids are often chemically modified through a process called derivatization (e.g., silylation) to increase their volatility and thermal stability, making them suitable for gas chromatography.
3. Analytical Instrumentation and Measurement:
-
The prepared sample is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).
-
Gas Chromatography (GC): The derivatized organic acids are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC, they are ionized and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, allowing for precise identification and quantification of each organic acid, including HPAA.
4. Data Analysis:
-
The concentration of HPAA is determined by comparing its peak area to that of the internal standard.
-
The final concentration is typically reported relative to the creatinine concentration (e.g., in μmol/mmol creatinine) to account for urinary dilution.
Visualizing the Workflow and Metabolic Pathway
To aid in the understanding of the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for urinary HPAA analysis.
Caption: Pathway of HPAA production and excretion in SIBO.
References
- 1. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 2. benchchem.com [benchchem.com]
- 3. p-Hydroxyphenylacetate - Organix Comprehensive Profile - Urine - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. 4-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. paijournal.com [paijournal.com]
A Researcher's Guide to Purity Assessment of Synthesized 2-Hydroxyphenylacetic Acid
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is a critical parameter that underpins the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 2-hydroxyphenylacetic acid, a key intermediate in the pharmaceutical and fine chemical industries. This document outlines various analytical methodologies, presents comparative performance data, and includes detailed experimental protocols and visual workflows to assist in selecting the most appropriate method for purity analysis.
Introduction to Purity Assessment of 2-Hydroxyphenylacetic Acid
2-Hydroxyphenylacetic acid is a valuable building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of impurities, such as positional isomers (3-hydroxyphenylacetic acid and 4-hydroxyphenylacetic acid), unreacted starting materials (e.g., 2-chlorophenylacetic acid), and synthetic by-products, can significantly affect the efficacy, safety, and stability of the final product.[1] Therefore, rigorous and validated analytical methods are essential for the accurate determination of its purity.
Comparative Analysis of Analytical Techniques
The choice of an analytical method for purity assessment is contingent on several factors, including the nature of the expected impurities, the required sensitivity and selectivity, and the availability of instrumentation. The most commonly employed techniques for the analysis of 2-hydroxyphenylacetic acid are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Performance Data
The following table summarizes the typical performance characteristics of the most common analytical methods for the purity assessment of 2-hydroxyphenylacetic acid.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FT-IR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field to determine molecular structure. | Absorption of infrared radiation by molecules, causing vibrations of chemical bonds. |
| Typical Impurities Detected | Positional isomers (3- & 4-HPAA), starting materials, by-products.[1] | Volatile and semi-volatile impurities, isomers (after derivatization).[1] | Structural isomers, major impurities with distinct proton/carbon environments. | Functional group impurities. |
| Limit of Detection (LOD) | 0.01 to 0.35 µg/mL[2] | ~0.03 mmol/mol creatinine[2] | Typically in the low µg/mL range, but highly dependent on the impurity's structure and the number of scans. | Primarily for qualitative identification; not a quantitative method for trace impurities. |
| Limit of Quantitation (LOQ) | 0.03 to 1.07 µg/mL[2] | Typically > LOD[2] | Generally in the µg/mL range.[1] | Not applicable for quantification of impurities. |
| Precision (%RSD) | < 5%[2] | < 10%[2] | < 1-2% for major components. | Not applicable. |
| Accuracy (% Recovery) | 98.33 to 101.12%[2] | Variable, often requires internal standards.[2] | High accuracy for quantification of major components against a certified reference standard. | Not applicable. |
| Sample Preparation | Dissolution in a suitable solvent.[2] | Derivatization is often required to increase volatility.[2] | Dissolution in a deuterated solvent. | Minimal; solid or liquid sample can be used directly (e.g., with ATR). |
| Analysis Time (per sample) | 10-30 minutes | 20-40 minutes (including derivatization) | 5-15 minutes for ¹H NMR | < 5 minutes |
| Cost per Sample | Low to moderate | Moderate to high | High | Low |
| Advantages | Robust, versatile, high-resolution for non-volatile impurities.[1] | High sensitivity and selectivity, excellent for volatile impurities.[1] | Provides detailed structural information, non-destructive, can be used for absolute quantification. | Fast, simple, provides information about functional groups. |
| Disadvantages | Lower sensitivity than GC-MS for some compounds. | Derivatization can be time-consuming and introduce errors.[1] | Lower sensitivity than chromatographic methods, higher equipment cost. | Not suitable for quantifying trace impurities or differentiating isomers. |
Comparison with Alternative Compounds
In many biological and pharmaceutical research contexts, the positional isomers of 2-hydroxyphenylacetic acid, namely 3-hydroxyphenylacetic acid and 4-hydroxyphenylacetic acid, are also of significant interest. Their presence as impurities or as metabolites in biological systems necessitates analytical methods that can effectively distinguish between them.
| Feature | 2-Hydroxyphenylacetic Acid | 3-Hydroxyphenylacetic Acid | 4-Hydroxyphenylacetic Acid |
| Primary Metabolic Precursor | Phenylalanine[3] | Tyrosine | Tyrosine |
| Associated Conditions | Phenylketonuria (PKU), Small Intestinal Bacterial Overgrowth (SIBO), Giardia infection.[3] | Associated with various metabolic pathways. | Clostridioides difficile infection, SIBO, Cystic Fibrosis, Celiac Disease.[3] |
| Reported Biological Activity | Limited direct evidence of signaling activity. | Antioxidant and pro-oxidant effects depending on the system. | Anti-inflammatory and antioxidant activities, potential neuroprotective effects. |
Experimental Protocols
Detailed and validated experimental protocols are fundamental to achieving accurate and reproducible results. Below are representative protocols for the primary analytical techniques used in the purity assessment of 2-hydroxyphenylacetic acid.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine purity analysis and quantification of non-volatile impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.[4]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% phosphoric acid. The mobile phase should be filtered and degassed.[1]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Injection Volume: 10 µL.[4]
-
UV Detection Wavelength: 215 nm.[4]
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve a 2-hydroxyphenylacetic acid reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.[4]
-
Sample Solution Preparation: Dissolve the synthesized 2-hydroxyphenylacetic acid sample in the mobile phase to a concentration similar to that of the standard solution.[1]
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: The purity of the sample is determined by comparing the peak area of 2-hydroxyphenylacetic acid to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the identification and quantification of volatile and semi-volatile impurities. A derivatization step is necessary for the non-volatile 2-hydroxyphenylacetic acid.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.[2]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[1]
-
Injector Temperature: 250°C.[1]
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[1]
-
MS Transfer Line Temperature: 280°C.[1]
-
Ion Source Temperature: 230°C.[1]
-
Mass Range: m/z 50-550.[1]
Procedure:
-
Derivatization: Accurately weigh about 1 mg of the 2-hydroxyphenylacetic acid sample or standard into a vial. Add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Seal the vial and heat at 70°C for 30 minutes.[1]
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Impurity Identification: Identify impurities based on their mass spectra and retention times, and by comparing them to a spectral library.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural confirmation and for identifying major impurities.
Instrumentation and Conditions:
-
NMR Spectrometer: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent such as DMSO-d₆ or D₂O.
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the 2-hydroxyphenylacetic acid sample and dissolve it in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Data Processing: Apply a Fourier transform to the raw data, and perform phase and baseline corrections.
-
Analysis: The proton NMR spectrum of pure 2-hydroxyphenylacetic acid will show characteristic peaks for the aromatic, methylene, and hydroxyl/acidic protons. The presence of additional, unexpected peaks in the spectrum indicates the presence of impurities.
Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates a general workflow for the purity assessment of a synthesized compound like 2-hydroxyphenylacetic acid.
Hypothetical Signaling Pathway Involvement
While the direct signaling roles of 2-hydroxyphenylacetic acid are still under investigation, its structural analogs, particularly 4-hydroxyphenylacetic acid, have been shown to modulate pathways involved in cellular stress and inflammation. The following diagram illustrates a hypothetical involvement in the Nrf2 signaling pathway, a key regulator of antioxidant defense.
References
A Comparative Guide to Derivatization Reagents for the GC-MS Analysis of 3-Hydroxyphenylacetic Acid
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 3-hydroxyphenylacetic acid (HPAA) by gas chromatography-mass spectrometry (GC-MS), derivatization is an indispensable step. HPAA, a polar and non-volatile compound, requires chemical modification to increase its volatility and thermal stability, thereby enabling its passage through the GC column for accurate detection and quantification. Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is the most common derivatization technique for this purpose. This guide provides an objective comparison of two widely used silylating reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
The choice between these reagents can significantly impact the sensitivity, precision, and accuracy of the analytical method. This comparison is supported by experimental data from scientific literature and includes detailed experimental protocols to assist in method development and validation.
Performance Comparison of Silylating Agents
Both BSTFA and MSTFA are powerful silylating agents that effectively derivatize the hydroxyl and carboxylic acid functional groups of HPAA. However, they exhibit nuanced differences in reactivity and performance.
BSTFA , often used with a catalyst such as trimethylchlorosilane (TMCS), is a versatile and highly reactive reagent suitable for a broad range of polar compounds, including organic acids and phenols.[1] The addition of TMCS enhances its silylating power, particularly for sterically hindered groups.[1]
MSTFA is generally considered one of the most potent silylating agents available and is noted for its high reactivity.[1] For the analysis of various phenolic compounds, MSTFA has been shown to yield higher peak abundances compared to BSTFA, suggesting greater derivatization efficiency.[2] Its by-products are also highly volatile, which can minimize chromatographic interference.[1]
Data Presentation
The following table summarizes the quantitative performance data for the GC-MS analysis of phenolic acids using MSTFA derivatization. While specific data for HPAA is limited in publicly available literature, the data for structurally similar phenolic acids provides a valuable benchmark for expected performance. Method validation for HPAA analysis is crucial to establish specific performance characteristics.
| Analyte | Derivatization Reagent | Linearity (R²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| Cinnamic acid | MSTFA | >0.99 | 27.74 | 84.06 | [2] |
| p-Coumaric acid | MSTFA | >0.99 | 19.03 | 57.67 | [2] |
| Caffeic acid | MSTFA | >0.99 | 20.84 | 63.12 | [2] |
| Ferulic acid | MSTFA | >0.99 | 33.38 | 50.57 | [2] |
| p-Hydroxybenzoic acid | MSTFA | >0.99 | 27.81 | 84.27 | [2] |
| Vanillic acid | MSTFA | >0.99 | 37.31 | 113.05 | [2] |
Note: The presented data is for various phenolic acids and serves as a representative example. Direct comparison should be made with caution as experimental conditions may vary. It is imperative to perform in-house validation for the specific HPAA analysis method.
Experimental Workflow
The general workflow for the derivatization and GC-MS analysis of HPAA involves sample preparation, derivatization, and instrumental analysis.
Experimental Protocols
Detailed experimental protocols are essential for achieving reproducible and reliable results. Below are representative protocols for the derivatization of HPAA using BSTFA and MSTFA.
Protocol 1: Derivatization of HPAA using BSTFA + 1% TMCS
-
Sample Preparation:
-
Lyophilize or evaporate the sample containing HPAA to complete dryness in a reaction vial. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.
-
-
Derivatization:
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile) to the dried sample.
-
Tightly cap the vial and vortex briefly to ensure thorough mixing.
-
Heat the reaction mixture at 70-75°C for 30-60 minutes in a heating block or oven.
-
-
GC-MS Analysis:
-
After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
-
It is recommended to analyze the derivatized samples promptly, ideally within 24 hours, as TMS derivatives can be susceptible to hydrolysis.
-
Protocol 2: Derivatization of HPAA using MSTFA
-
Sample Preparation:
-
Ensure the sample containing HPAA is completely dry by lyophilization or evaporation under a stream of nitrogen.
-
-
Derivatization:
-
Add 50 µL of MSTFA to the dried sample in a reaction vial. An anhydrous solvent like pyridine can be added if necessary, but MSTFA can also act as a solvent.
-
Tightly cap the vial and vortex to dissolve the sample.
-
Incubate the mixture at 60-80°C for 30 minutes.
-
-
GC-MS Analysis:
-
Cool the vial to room temperature before injecting the sample into the GC-MS.
-
Similar to BSTFA derivatives, MSTFA-derivatized samples should be analyzed in a timely manner to avoid degradation.
-
Logical Relationship of Reagent Selection
The choice between BSTFA and MSTFA depends on several factors related to the analyte and the experimental goals.
References
Performance characteristics of C18 vs. phenyl-hexyl columns for HPAA separation
For Researchers, Scientists, and Drug Development Professionals
The separation of hydroxyphenylacetic acid (HPAA) isomers is a critical analytical challenge in various fields, including drug metabolism studies and clinical diagnostics. The choice of the high-performance liquid chromatography (HPLC) column is paramount for achieving the desired resolution and selectivity. This guide provides an objective comparison of the performance characteristics of two common reversed-phase columns, C18 and phenyl-hexyl, for the separation of HPAAs, supported by experimental data and detailed methodologies.
Fundamental Differences in Stationary Phases
The primary distinction between C18 and phenyl-hexyl columns lies in their stationary phase chemistry, which dictates their interaction with analytes.
-
C18 (Octadecylsilane) Columns: These are the most widely used reversed-phase columns, featuring a nonpolar stationary phase composed of C18 alkyl chains bonded to a silica support.[1] The primary retention mechanism is hydrophobic (van der Waals) interactions.[2] Nonpolar compounds are more strongly retained, while polar compounds elute earlier.[1]
-
Phenyl-Hexyl Columns: This type of column possesses a mixed-mode stationary phase. It consists of a phenyl ring attached to the silica surface via a six-carbon (hexyl) linker.[2] This structure allows for multiple retention mechanisms:
-
Hydrophobic Interactions: The hexyl chain provides a degree of nonpolar character, similar to a shorter-chain alkyl phase.[2]
-
π-π Interactions: The phenyl ring's delocalized electrons can interact with the aromatic rings of analytes like HPAAs.[1][2] This provides a unique selectivity that is not available with traditional C18 columns.[2]
-
These distinct retention mechanisms often result in different elution orders and improved resolution for aromatic compounds on a phenyl-hexyl column compared to a C18 column.
Performance Comparison for HPAA Separation
While C18 columns are a common starting point for reversed-phase separations, phenyl-hexyl columns can offer significant advantages for the analysis of aromatic compounds like HPAAs, particularly when isomer separation is required. The additional π-π interaction mechanism of the phenyl-hexyl phase can provide alternative selectivity, leading to better resolution of structurally similar isomers that may co-elute on a C18 column.[2]
Quantitative Data Summary
The following table summarizes illustrative performance data for the separation of three HPAA isomers (2-hydroxyphenylacetic acid, 3-hydroxyphenylacetic acid, and 4-hydroxyphenylacetic acid) on both a C18 and a phenyl-hexyl column under identical experimental conditions.
| Performance Metric | C18 Column | Phenyl-Hexyl Column |
| Retention Time (min) | ||
| 2-Hydroxyphenylacetic acid | 5.2 | 6.8 |
| 3-Hydroxyphenylacetic acid | 5.8 | 7.5 |
| 4-Hydroxyphenylacetic acid | 5.9 | 8.2 |
| Resolution (Rs) | ||
| Between 2-HPAA and 3-HPAA | 1.8 | 2.5 |
| Between 3-HPAA and 4-HPAA | 0.5 (co-elution) | 2.1 |
| Peak Asymmetry (As) | ||
| 2-Hydroxyphenylacetic acid | 1.1 | 1.0 |
| 3-Hydroxyphenylacetic acid | 1.2 | 1.1 |
| 4-Hydroxyphenylacetic acid | 1.2 | 1.1 |
| Theoretical Plates (N) | ||
| Average | 12,000 | 15,000 |
Note: This data is illustrative and intended for comparative purposes. Actual results may vary depending on the specific column, instrumentation, and experimental conditions.
Experimental Protocols
The following are detailed methodologies for the separation of HPAAs on both C18 and phenyl-hexyl columns.
Method 1: HPAA Separation on a C18 Column
-
HPLC System: Standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-10 min: 5% to 30% B
-
10-12 min: 30% to 5% B
-
12-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 275 nm
Method 2: HPAA Separation on a Phenyl-Hexyl Column
-
HPLC System: Standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Methanol
-
-
Gradient Program:
-
0-12 min: 10% to 40% B
-
12-14 min: 40% to 10% B
-
14-17 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 275 nm
Note: The choice of organic modifier (acetonitrile vs. methanol) can influence the selectivity of phenyl-based columns. Methanol is often preferred as it can enhance π-π interactions compared to acetonitrile.[3]
Visualizing the Separation Principles
The following diagrams illustrate the key concepts in the comparison of C18 and phenyl-hexyl columns for HPAA separation.
Caption: Primary retention mechanisms for HPAA on C18 and phenyl-hexyl stationary phases.
Caption: A logical workflow for the comparative evaluation of C18 and phenyl-hexyl columns.
Conclusion
For the separation of hydroxyphenylacetic acids, both C18 and phenyl-hexyl columns can be effective. However, the choice of column should be guided by the specific analytical goal.
-
C18 columns are a robust choice for general-purpose separations and when analyzing HPAAs in simpler matrices where baseline resolution is easily achieved.
-
Phenyl-hexyl columns offer a distinct and often advantageous selectivity for HPAAs, especially for resolving closely related isomers. The additional π-π interaction mechanism can provide the necessary resolving power when C18 columns fall short.
Therefore, for method development involving complex HPAA isomer mixtures or challenging matrices, it is highly recommended to screen both C18 and phenyl-hexyl columns to determine the optimal stationary phase for the desired separation.
References
Unveiling the Optimal Solvent for 4-Hydroxyphenylacetic Acid Extraction: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient extraction of target molecules like 4-hydroxyphenylacetic acid (4-HPAA) is a critical first step in analysis and development. This guide provides an objective comparison of solvent efficiencies for 4-HPAA extraction, supported by experimental data and detailed protocols to ensure reproducibility.
While direct comparative studies on 4-HPAA extraction are limited, data from closely related phenolic acids and solubility studies provide a strong foundation for solvent selection. The primary methods for isolating 4-HPAA from complex matrices, particularly biological fluids, involve either protein precipitation or liquid-liquid extraction.
Direct Comparison: Protein Precipitation vs. Liquid-Liquid Extraction for 4-HPAA in Serum
In the context of biological matrices like human serum, protein precipitation has been shown to be a more effective method than traditional liquid-liquid extraction for isolating 4-HPAA. A study developing a sensitive UPLC-MS/MS method found that:
-
Methanol used for protein precipitation resulted in analyte recoveries reaching 100% without significant matrix effects.
-
Ethyl acetate , when used for liquid-liquid extraction, demonstrated unsatisfactory results with poor analyte recovery and significant matrix interference.
This indicates that for complex proteinaceous samples, a simple precipitation with a miscible organic solvent like methanol is the superior method for achieving high recovery and clean extracts of 4-HPAA.
Insights from Analogous Compounds: 4-Hydroxybenzoic Acid (4-HBA)
Studies on the extraction of 4-hydroxybenzoic acid (4-HBA), a structurally similar phenolic acid, from aqueous solutions offer valuable insights into the performance of various immiscible organic solvents. These findings can help guide solvent selection for 4-HPAA in non-biological matrices like industrial effluents or fermentation broths.
One study compared several conventional and bio-based solvents, revealing a clear hierarchy in extraction efficiency. The bio-based solvent 2-methyltetrahydrofuran (2-MeTHF) demonstrated the highest extraction yields.
Data Presentation: Quantitative Comparison of Solvent Performance
The following tables summarize key quantitative data on solvent solubility and extraction efficiency for 4-HPAA and the analogous compound, 4-HBA.
Table 1: Solubility of 4-HPAA in Various Solvents
| Solvent | Temperature (°C) | Solubility (g/kg of Solvent) |
| Methanol | 20 | High |
| Ethanol | 20 | High |
| 2-Propanol | 20 | Fairly High |
| Acetone | 20 | Fairly High |
| Water | 20 | Low |
| Ethyl Acetate | - | Soluble |
| Dimethyl Sulfoxide (DMSO) | - | Soluble |
| Toluene | 20 | Below determination limit |
| Chloroform | 20 | Below determination limit |
Data sourced from Gracin and Rasmuson (2002) and ChemicalBook (2023).[1][2]
Table 2: Extraction Efficiency of Different Solvents for the Analogous Compound 4-Hydroxybenzoic Acid (4-HBA) from Aqueous Solutions
| Solvent | Type | Solvent:Feed Ratio | Extraction Efficiency (%) | Distribution Coefficient (K D ) |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | 1:1 | ~100% | Not Reported |
| Isoamyl Alcohol | Conventional | 1:1 | 58.98% | 1.438 |
| Ethyl Acetate (EA) | Conventional | 1:1 | Not specified, but lower than 2-MeTHF | 0.986 |
| Cyclopentyl Methyl Ether (CPME) | Bio-based | 1:1 | 96.94 - 100% (for p-HBA) | Not Reported |
| Diethyl Carbonate | Conventional | 1:1 | Not Reported | 0.961 |
| D-Limonene | Bio-based | 1:1 | 15.29% (for p-HBA) | Not Reported |
| Corn Oil | Natural | 1:1 | 39.48% | 0.652 |
Data for 2-MeTHF, CPME, and D-Limonene sourced from a study on various phenolic acids.[3] Data for Isoamyl Alcohol, Ethyl Acetate, Diethyl Carbonate, and Corn Oil sourced from a study specifically on 4-HBA.[4]
Experimental Protocols & Methodologies
Accurate and reproducible results depend on meticulous adherence to experimental protocols. The following are detailed methodologies for the most effective extraction techniques discussed.
Protocol 1: Protein Precipitation for 4-HPAA from Serum
This method is recommended for high-recovery extraction from biological fluids.
Materials:
-
Serum sample
-
Methanol (HPLC grade), chilled
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 4°C and ≥14,000 x g
Procedure:
-
Pipette a known volume of serum (e.g., 100 µL) into a microcentrifuge tube.
-
Add a 3- to 4-fold volume of chilled methanol (e.g., 400 µL).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the extracted 4-HPAA, avoiding the protein pellet.
-
The supernatant can then be directly analyzed or evaporated and reconstituted in a suitable mobile phase for chromatographic analysis.
Protocol 2: Liquid-Liquid Extraction of Phenolic Acids from Aqueous Solution
This protocol is based on the effective extraction of 4-HBA and is applicable for 4-HPAA from non-proteinaceous aqueous samples like wastewater or culture media.
Materials:
-
Aqueous sample containing 4-HPAA
-
Selected organic solvent (e.g., 2-Methyltetrahydrofuran or Ethyl Acetate)
-
Separatory funnel or appropriate mixing tubes
-
Vortex mixer or shaker
-
pH meter and solutions for pH adjustment (e.g., HCl)
Procedure:
-
Take a known volume of the aqueous sample (e.g., 10 mL).
-
Adjust the pH of the aqueous sample to be at least 2 pH units below the pKa of 4-HPAA (~4.5) to ensure it is in its neutral, undissociated form, which enhances partitioning into the organic phase.
-
Add an equal volume of the selected organic solvent (e.g., 10 mL of 2-MeTHF) to the sample in a separatory funnel (for a 1:1 solvent-to-feed ratio).
-
Shake the mixture vigorously for an optimized duration (e.g., 30 minutes) to allow for mass transfer of the analyte into the organic phase.[3]
-
Allow the phases to separate completely.
-
Carefully collect the organic phase (top layer for solvents less dense than water, like 2-MeTHF and ethyl acetate).
-
The organic extract can then be concentrated and analyzed.
Visualization of Experimental Workflow
The following diagram illustrates the generalized workflows for both protein precipitation and liquid-liquid extraction of 4-HPAA for subsequent analysis.
Caption: Generalized workflow for 4-HPAA extraction and analysis.
References
A Comparative Guide to the Validation of Analytical Methods for Phenylalanine and its Metabolites, Including Hydroxyphenylacetic Acid
For researchers, scientists, and drug development professionals engaged in the study of metabolic disorders such as Phenylketonuria (PKU), the accurate quantification of phenylalanine and its metabolites is paramount. This guide provides an objective comparison of various analytical methods for the determination of phenylalanine and its key metabolites, including hydroxyphenylacetic acid (HPAA), supported by experimental data.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the quantitative performance of commonly employed techniques for the analysis of phenylalanine and HPAA.
Table 1: Performance Characteristics of Analytical Methods for Phenylalanine Quantification
| Parameter | LC-MS/MS | GC-MS | HPLC-UV | Capillary Zone Electrophoresis (CZE) |
| Limit of Detection (LOD) | 1 µmol/L | 1.2 µmol/L[1] | 4.37 - 9 µmol/L[2][3] | ~18 µmol/L (3 µg/mL)[4] |
| Limit of Quantification (LOQ) | 2 - 5 µmol/L[5] | 3.03 µmol/L[6] | 13 - 29 µmol/L[2][3] | Not explicitly stated, but linearity starts at 30 µmol/L (5 µg/mL)[4] |
| Linearity Range | 2 - 525 µmol/L[5] | 7.39 - 1188.81 µmol/L[6] | 50 - 300 µg/mL | 5 - 175 µg/mL[4] |
| Intra-assay Precision (%RSD) | <6.1%[5] | ≤2.5%[6] | <5%[2] | <4%[4] |
| Inter-assay Precision (%RSD) | <8.1%[5] | ≤2.5%[6] | Not explicitly stated | <7%[4] |
| Sample Type | Serum, Urine, Dried Blood Spots[5] | Serum, Urine, Dried Blood Spots[1][7] | Plasma, Serum[2][8] | Serum |
Table 2: Performance Characteristics of Analytical Methods for this compound (HPAA) Quantification
| Parameter | UPLC-MS/MS for 4-HPAA | GC-MS for Phenylacetic Acid* |
| Limit of Quantification (LOQ) | 0.02 - 0.25 µmol/L[9] | Not explicitly stated |
| Linearity Range | Not explicitly stated | Not explicitly stated |
| Intra-assay Precision (%RSD) | Not explicitly stated | Not explicitly stated |
| Inter-assay Precision (%RSD) | Not explicitly stated | Not explicitly stated |
| Sample Type | Serum[9] | Urine[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the key techniques discussed.
LC-MS/MS Method for Phenylalanine and its Metabolites
This method is adapted from a validated assay for phenylalanine, hydroxyphenyllactate (HPLA), and hydroxyphenylpyruvate (HPPA) in serum and urine.[5][10]
-
Sample Preparation:
-
To 100 µL of plasma, serum, or urine, add an internal standard solution (e.g., deuterated phenylalanine).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.[11]
-
-
Chromatographic Conditions:
-
Column: Atlantis C18 column or equivalent.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.[11]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically positive mode for phenylalanine and negative mode for acidic metabolites like HPAA.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-product ion transitions for each analyte and internal standard.
-
GC-MS Method for Phenylalanine and its Metabolites
This protocol involves a derivatization step to increase the volatility of the analytes.
-
Sample Preparation (Urine):
-
Thaw urine samples and centrifuge to remove precipitates.
-
An internal standard is added.
-
For metabolomic profiling, an oximation-silylation derivatization is performed.[7] This involves reaction with methoxyamine hydrochloride in pyridine followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6]
-
-
GC Conditions:
-
Column: A capillary column suitable for metabolomics, such as a DB-5ms.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the derivatized metabolites.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan mode for metabolomic profiling.
-
Visualizations
Phenylalanine Metabolism and HPAA Formation
The following diagram illustrates the metabolic pathway of phenylalanine, highlighting the formation of HPAA.
Analytical Method Validation Workflow
The validation of an analytical method is a critical process to ensure reliable and accurate results. The diagram below outlines a typical workflow for method validation.
References
- 1. Gas chromatography-mass spectrometry method for determination of phenylalanine and tyrosine in neonatal blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization and validation of a bioanalytical HPLC-UV technique for simultaneous determination of underivatized phenylalanine and tyrosine in the blood for phenylketonuria diagnosis and monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capillary zone electrophoresis determination of phenylalanine in serum: a rapid, inexpensive and simple method for the diagnosis of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of the isotope dilution-gas chromatography-tandem mass spectrometry (ID-GC/MS) method for accurate quantification of phenylalanine and its application to value assignment of external quality assessment samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A GC/MS-based metabolomic approach for reliable diagnosis of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment for Handling Hydroxyphenylacetic Acid
For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling Hydroxyphenylacetic acid, focusing on the necessary personal protective equipment (PPE), operational plans, and disposal protocols.
This compound and its isomers are classified as irritants, capable of causing skin, eye, and respiratory tract irritation.[1][2][3][4][5][6][7][8][9][10][11][12] Adherence to proper safety procedures is crucial to mitigate these risks.
Hazard Summary and Personal Protective Equipment
A thorough understanding of the potential hazards is the first step in safe handling. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][3][4][5][6][7][8][9][10][11][12] Therefore, a comprehensive PPE plan is essential.
| Hazard Category | Description | Recommended PPE |
| Skin Irritation | Causes skin irritation upon contact.[1][3][4][5][6][8][10][11] | Gloves: Chemically resistant gloves (e.g., nitrile rubber) are required.[2][3] Lab Coat: A standard laboratory coat must be worn to protect skin and clothing.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][3][4][6][8][10][11] | Eye Protection: Chemical safety goggles are mandatory.[1][2][3] A face shield may be necessary when there is a significant risk of splashing.[13][14] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol.[1][3][4][6][8][9][10][11] | Respiratory Protection: All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[1][2][14] If a fume hood is not available or if significant dust is generated, a NIOSH-approved respirator should be used.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.[1][14]
-
Locate the nearest eyewash station and safety shower before beginning work.[3][4]
-
Prepare all necessary equipment and reagents.
2. Donning PPE:
-
Wash and dry hands thoroughly before putting on gloves.
-
Wear chemically resistant gloves, ensuring they are free of tears or holes.[2][3]
3. Handling the Chemical:
-
Weighing: Conduct all weighing of solid this compound within a chemical fume hood to prevent dust inhalation.[1][14] Use a weigh boat or other suitable container.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.[14]
-
General Handling: Avoid all personal contact, including inhalation.[5][7] Keep the container tightly closed when not in use.[3][7]
4. Doffing PPE:
-
Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.
-
Remove the lab coat.
-
Remove safety goggles.
-
Wash hands thoroughly with soap and water.
Spill and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary.
Spill Cleanup:
-
Alert others in the vicinity and restrict access to the area.[1]
-
If the spill is a powder, gently cover it with a damp paper towel to prevent it from becoming airborne.[1] For a solution, use an absorbent material like vermiculite or a chemical spill pillow to contain it.[1]
-
Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris.[1]
-
Place all cleanup materials into a sealed, labeled hazardous waste container.[1]
-
Clean the spill area with a suitable laboratory detergent and water.[1]
Disposal:
-
All unused or waste this compound must be treated as hazardous chemical waste.[1]
-
Place the waste in a clearly labeled, sealable, and chemically compatible container.[1]
-
Contaminated materials such as gloves and weigh boats should be segregated from non-hazardous waste and placed in a designated hazardous waste container.[1]
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. m-Hydroxyphenylacetic acid(621-37-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 8. westliberty.edu [westliberty.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. szabo-scandic.com [szabo-scandic.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. epa.gov [epa.gov]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
